molecular formula C9H12O B1170705 Benzenepropanol CAS No. 1335-12-2

Benzenepropanol

Cat. No.: B1170705
CAS No.: 1335-12-2
M. Wt: 136.19 g/mol
InChI Key: VAJVDSVGBWFCLW-UHFFFAOYSA-N
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Description

3-Phenyl-1-propanol is a monocyclic arene.
3-Phenyl-1-propanol has been reported in Swertia japonica, Manilkara zapota, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylpropan-1-ol
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InChI

InChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
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InChI Key

VAJVDSVGBWFCLW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CCCO
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Molecular Formula

C9H12O
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DSSTOX Substance ID

DTXSID6041638
Record name 3-Phenyl-1-propanol
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Molecular Weight

136.19 g/mol
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Physical Description

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS], Colourless, slightly viscous liquid, sweet hyacinth odour
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Boiling Point

241 °C, Boiling point: 508.2 - 515.15 deg K; boiling point: 119 °C at 12 mm Hg, 235.00 to 236.00 °C. @ 760.00 mm Hg
Record name 3-Phenylpropanol
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Flash Point

Flash Point: 212 °F/ 100 °C/ closed cup
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Solubility

In water, 5,680 mg/L at 25 °C, Soluble in carbon tetrachloride; miscible with ethanol, ether, Soluble in fixed oils, propylene glycol; insoluble in glycerin, 5.68 mg/mL at 25 °C, slightly soluble in water; soluble in oils, miscible (in ethanol)
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Density

0.995 g/cu cm at 25 °C, 0.993-1.002
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Vapor Pressure

0.0234 mm Hg at 25 °C (extrapolated from higher temperatures)
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Color/Form

Colorless liquid, Slightly viscous, colorless liquid

CAS No.

122-97-4, 93842-54-7
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Melting Point

<-18 °C, < -18 °C
Record name 3-Phenylpropanol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzenepropanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the primary synthesis pathways and reaction mechanisms for benzenepropanol, also known as 3-phenyl-1-propanol. Tailored for researchers, scientists, and professionals in drug development, this document details various synthetic strategies, presents quantitative data in a comparative format, and includes detailed experimental protocols for key methodologies.

Core Synthesis Pathways

This compound can be synthesized through several key chemical transformations. The most prominent and versatile methods include Grignard reactions, the reduction of cinnamic acid derivatives, the hydrogenation of cinnamaldehyde, and a two-step process involving Friedel-Crafts acylation followed by reduction.

Grignard Reaction

The Grignard reaction offers a robust method for forming the carbon-carbon bond necessary to construct the this compound backbone. Two primary variations of this approach are commonly employed:

  • Reaction of a Benzyl Grignard Reagent with an Epoxide: The reaction of benzylmagnesium chloride with ethylene oxide provides a direct route to 3-phenyl-1-propanol. The nucleophilic benzyl group attacks and opens the epoxide ring, followed by an acidic workup to yield the final alcohol. A yield of 65-70% has been reported for this method.[1]

  • Reaction of a Phenyl Grignard Reagent with a Three-Carbon Electrophile: Phenylmagnesium bromide can be reacted with trimethylene oxide to furnish 3-phenyl-1-propanol.[2] Similar to the reaction with ethylene oxide, the Grignard reagent acts as a nucleophile to open the three-membered ring.

Mechanism: The Grignard reagent, a strong nucleophile and base, attacks one of the electrophilic carbon atoms of the epoxide ring in an SN2 fashion.[3][4] This leads to the opening of the strained ring and the formation of a magnesium alkoxide intermediate. Subsequent protonation in an acidic workup step yields the primary alcohol.[3][4]

Grignard_Mechanism Grignard Reaction with Ethylene Oxide cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products benzyl_grignard Benzylmagnesium Chloride alkoxide Magnesium Alkoxide Intermediate benzyl_grignard->alkoxide Nucleophilic Attack ethylene_oxide Ethylene Oxide ethylene_oxide->alkoxide This compound This compound alkoxide->this compound Acidic Workup (H3O+) mg_salt Magnesium Salt alkoxide->mg_salt Acidic Workup (H3O+) LAH_Reduction_Mechanism LAH Reduction of Ethyl Cinnamate cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ethyl_cinnamate Ethyl Cinnamate tetrahedral_intermediate Tetrahedral Intermediate ethyl_cinnamate->tetrahedral_intermediate Hydride Attack lah LiAlH4 lah->tetrahedral_intermediate alkoxide Alkoxide Intermediate lah->alkoxide cinnamaldehyde Cinnamaldehyde tetrahedral_intermediate->cinnamaldehyde Elimination of Ethoxide cinnamaldehyde->alkoxide Second Hydride Attack This compound This compound alkoxide->this compound Aqueous Workup (H3O+) Hydrogenation_Workflow Catalytic Hydrogenation of Cinnamaldehyde cluster_reactants Reactants cluster_adsorbed Adsorbed on Catalyst Surface cluster_product Product cinnamaldehyde Cinnamaldehyde adsorbed_cal Adsorbed Cinnamaldehyde cinnamaldehyde->adsorbed_cal Adsorption hydrogen H2 adsorbed_h Adsorbed Hydrogen Atoms hydrogen->adsorbed_h Dissociative Adsorption catalyst Metal Catalyst (e.g., Pd, Pt) catalyst->adsorbed_cal catalyst->adsorbed_h This compound This compound adsorbed_cal->this compound Hydrogenation adsorbed_h->this compound Friedel_Crafts_Mechanism Friedel-Crafts Acylation of Benzene with Succinic Anhydride cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product benzene Benzene sigma_complex Sigma Complex benzene->sigma_complex Electrophilic Attack succinic_anhydride Succinic Anhydride acylium_ion Acylium Ion succinic_anhydride->acylium_ion Formation of Electrophile lewis_acid AlCl3 lewis_acid->acylium_ion acylium_ion->sigma_complex benzoylpropanoic_acid 3-Benzoylpropanoic Acid sigma_complex->benzoylpropanoic_acid Deprotonation

References

The Occurrence of Benzenepropanol in Plant Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenepropanol, also known as 3-phenyl-1-propanol or hydrocinnamic alcohol, is an aromatic alcohol naturally occurring in a variety of plant species. This compound and its derivatives are significant contributors to the floral and balsamic scents of many essential oils and resins. Beyond its aromatic properties, this compound is a subject of growing interest in the fields of phytochemistry and drug development due to its potential biological activities. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plant extracts, its biosynthetic pathways, and detailed methodologies for its extraction and quantification.

Natural Occurrence and Quantitative Data

This compound has been identified in a diverse range of plants, often as a component of their essential oils or resins. It is found in flowers, fruits, leaves, and bark. While its presence is widely reported, precise quantitative data can vary significantly depending on the plant species, geographical origin, harvesting time, and extraction method. The following table summarizes available quantitative data for this compound and related phenylpropanoids in select plant extracts.

Plant SpeciesCommon NamePlant PartCompoundConcentrationReference(s)
Hyacinthus orientalis L.HyacinthFlowerPhenethyl alcohol75% of essential oil[1]
Cinnamomum zeylanicumCinnamonBark(E)-Cinnamaldehyde68.95% - 81.53% of essential oil[2][3]
Cinnamomum zeylanicumCinnamonBarkBenzaldehyde9.94% of essential oil[2]
Styrax benzoinBenzoinResinBenzoic acid, Cinnamic acid and their estersMajor constituents[4][5]

Note: Data for this compound is limited in publicly available literature. The table includes closely related phenylpropanoids found in significant concentrations in well-known aromatic plants to provide context for potential sources.

Biosynthesis of this compound

This compound is a phenylpropanoid, a class of plant secondary metabolites derived from the amino acid phenylalanine. The biosynthesis of phenylalanine occurs through the shikimate pathway , a central metabolic route in plants and microorganisms. Following the synthesis of phenylalanine, the phenylpropanoid pathway converts it into a wide array of compounds, including this compound.

Shikimate Pathway

The shikimate pathway begins with the condensation of phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from the pentose phosphate pathway) and proceeds through a series of enzymatic steps to produce chorismate, the precursor to the aromatic amino acids phenylalanine, tyrosine, and tryptophan.

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose-4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Phenylalanine Phenylalanine Chorismate->Phenylalanine Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H Hydrocinnamic_acid Hydrocinnamic acid Cinnamic_acid->Hydrocinnamic_acid Reduction Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->Coumaroyl_CoA 4CL Other Phenylpropanoids Other Phenylpropanoids Coumaroyl_CoA->Other Phenylpropanoids This compound This compound Hydrocinnamic_acid->this compound Reduction Steam_Distillation_Workflow A Plant Material Preparation B Apparatus Setup A->B C Steam Generation & Distillation B->C D Condensation C->D E Collection of Distillate D->E F Separation of Essential Oil E->F G Drying of Essential Oil F->G H Storage G->H GCMS_Analysis_Workflow A Standard & Sample Preparation B GC-MS Instrument Setup A->B C Injection & Data Acquisition B->C D Peak Identification C->D E Peak Integration & Quantification D->E F Concentration Calculation E->F

References

Spectroscopic Profile of Benzenepropanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for benzenepropanol (also known as 3-phenyl-1-propanol), a versatile organic compound utilized in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The empirical and spectroscopic data for this compound are summarized in the tables below, offering a clear and concise reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.39 - 7.04m5HAr-H
3.63t2H-CH₂-OH
2.67t2HAr-CH₂ -
2.02s1H-OH
1.87p2H-CH₂-CH₂-CH₂-

Solvent: CDCl₃, Frequency: 90 MHz

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
141.9C -Ar (quaternary)
128.4C H-Ar
128.3C H-Ar
125.7C H-Ar
62.1-C H₂-OH
34.2Ar-C H₂-
32.1-C H₂-CH₂-CH₂-

Solvent: CDCl₃, Frequency: 22.5 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
~3330Strong, BroadO-H stretch (alcohol)
3085, 3062, 3026MediumC-H stretch (aromatic)
2935, 2865MediumC-H stretch (aliphatic)
1604, 1496, 1454Medium to WeakC=C stretch (aromatic ring)
1058StrongC-O stretch (primary alcohol)
743, 698StrongC-H out-of-plane bend (monosubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The major peaks in the electron ionization (EI) mass spectrum of this compound are detailed below.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)
13614.6 (M⁺)
11861.8
11779.6
10515.4
1047.0
10314.7
9244.4
91100.0
7918.3
7819.6
7726.9
6525.7
3921.6
3112.4
2713.6

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation : The prepared sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 90 MHz NMR spectrometer.

  • ¹H NMR Acquisition : For the proton NMR spectrum, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width appropriate for proton signals.

  • ¹³C NMR Acquisition : For the carbon-13 NMR spectrum, a proton-decoupled sequence is utilized to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy
  • Sample Preparation : As this compound is a liquid at room temperature, the IR spectrum can be obtained using the neat liquid. A thin film of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation : The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition : A background spectrum of the clean salt plates is first collected. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction : A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

  • Ionization : Electron Ionization (EI) is employed, where the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process forms a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).

  • Detection : The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Ratios) MS->MS_Data Structure Structure Elucidation & Compound Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of an organic compound.

A Comprehensive Technical Guide to Benzenepropanol (3-Phenyl-1-propanol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of benzenepropanol, also known as 3-phenyl-1-propanol or hydrocinnamyl alcohol. It covers its fundamental chemical identity, physical and chemical properties, detailed synthesis protocols, and its applications, particularly as a versatile building block in the pharmaceutical industry.

Core Chemical Identity

This compound is an organic compound consisting of a benzene ring attached to a three-carbon aliphatic chain with a terminal alcohol functional group.[1] It is a colorless, slightly viscous liquid recognized for its pleasant floral and balsamic odor, reminiscent of hyacinths.[2][3] This compound occurs naturally in both free and esterified forms in various resins, balsams, fruits, and cinnamon.[3][4]

Molecular Structure:

  • Chemical Name: 3-Phenyl-1-propanol

  • Synonyms: this compound, Hydrocinnamyl alcohol, 3-Phenylpropyl alcohol[4][5]

  • CAS Number: 122-97-4

  • Molecular Formula: C₉H₁₂O

  • Molecular Weight: 136.19 g/mol [2]

  • SMILES: OCCCc1ccccc1

  • InChI Key: VAJVDSVGBWFCLW-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative properties of this compound, compiled from various sources.

Table 1: Physical Properties

PropertyValueReference
Physical FormColorless, slightly viscous liquid[2][3]
Melting Point< -18 °C[2]
Boiling Point235-236 °C (at 760 mmHg)[2][5]
119-121 °C (at 12 mmHg)[2]
Density1.001 g/mL (at 20 °C)[2]
Refractive Indexn20/D 1.526[2]
Vapor Pressure0.0234 mmHg (at 25 °C)[3]
Water Solubility5,680 mg/L (at 25 °C)[4]
log Kow1.88[4]

Table 2: Chemical and Safety Properties

PropertyValueReference
Purity (typical)≥ 98%[5]
Flash Point229 °F (110 °C)[3]
StorageStore below +30°C[3]
Primary HazardsSkin and eye irritation

Experimental Protocols: Synthesis of this compound

This compound is a valuable intermediate in organic synthesis, including the development of active pharmaceutical ingredients (APIs).[3][5][6] It has been used as a starting reagent for the enantioselective synthesis of dapoxetine. Below are detailed protocols for its chemical synthesis.

Protocol 1: Reduction of 4-Phenyl-m-dioxane

This procedure outlines the synthesis of 3-phenyl-1-propanol via the reduction of 4-phenyl-m-dioxane using sodium and 1-butanol in a toluene solvent.[1][7]

Materials and Equipment:

  • 5-liter round-bottomed flask

  • Two reflux condensers with large bores

  • High-torque mechanical stirrer (e.g., Hershberg stirrer)

  • Heating mantle

  • 4-Phenyl-m-dioxane (2 moles, 328 g)

  • Sodium (7.3 g. atoms, 168 g)

  • Dry Toluene (800 g, 925 ml)

  • 1-Butanol (freshly dried and distilled, 4.2 moles, 311 g)

  • Concentrated Sulfuric Acid

  • 5% Dilute Sulfuric Acid

  • Distillation apparatus (e.g., 35-cm heated Vigreux column or Claisen flask)

Procedure:

  • Reaction Setup: In the 5-L flask equipped with condensers and a stirrer, place 925 ml of dry toluene and 168 g of sodium.

  • Initiation: Heat the toluene to boiling to melt the sodium, then start the mechanical stirrer.

  • Addition of Reactants: Remove the external heat source. Add a solution of 328 g of 4-phenyl-m-dioxane in 311 g of 1-butanol through the top of one condenser. The addition should be rapid enough to maintain reflux approximately halfway up the condensers, typically taking 30-60 minutes. Additional toluene (100-400 ml) may be required to facilitate stirring.[1]

  • Work-up - Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly and with stirring, add a solution of 100 ml of concentrated sulfuric acid in 800 ml of water.

  • Extraction and Washing: Separate and discard the aqueous layer. Add 500 ml of fresh water to the organic layer. Add 5% dilute sulfuric acid with shaking until the aqueous layer is neutral to litmus paper.

  • Solvent Removal: Separate and discard the aqueous layer. Remove the toluene and 1-butanol from the organic layer by distillation.

  • Purification: Fractionally distill the remaining liquid under reduced pressure. Collect the fraction boiling at 95–97°C / 0.4 mmHg or 113–115°C / 3 mmHg. This yields 224–227 g (82-83%) of pure 3-phenyl-1-propanol.[1][7]

Protocol 2: Catalytic Hydrogenation of Cinnamaldehyde

This method is a common industrial approach for producing this compound. It involves the hydrogenation of cinnamaldehyde over a metal catalyst.[2][8]

Materials and Equipment:

  • High-pressure reactor (autoclave)

  • Cinnamaldehyde

  • Hydrogen gas source

  • Catalyst (e.g., Nickel, Copper-Chromium-Barium)[2][8]

  • Solvent (optional, e.g., ethanol)

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Reaction Setup: Charge the autoclave with cinnamaldehyde and the chosen catalyst (e.g., chromium-copper-barium).[2]

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-100 bar) and heat to the reaction temperature (e.g., 50-200°C).[8] For instance, one process runs at 20 MPa and 200°C for 5-9 hours.[2]

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analytical methods (e.g., GC) until cinnamaldehyde is consumed.

  • Work-up: Cool the reactor and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture to remove the solid catalyst.

  • Purification: If a solvent was used, remove it by distillation. Purify the resulting crude 3-phenyl-1-propanol by vacuum distillation to obtain the final product.[2][8]

Experimental and Logical Workflows

The synthesis and purification of this compound can be represented as a logical workflow. The following diagram illustrates the key steps detailed in Protocol 1.

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants 4-Phenyl-m-dioxane Sodium 1-Butanol Toluene Reaction Reduction Reaction (Reflux) Reactants->Reaction Add & Heat Quench Quench with H₂SO₄/H₂O Reaction->Quench Cool Neutralize Neutralize with dilute H₂SO₄ Quench->Neutralize Wash SolventRemoval Solvent Removal (Distillation) Neutralize->SolventRemoval Purify Vacuum Distillation SolventRemoval->Purify Fractionate Product Pure 3-Phenyl-1-propanol Purify->Product

Caption: Chemical synthesis workflow for 3-phenyl-1-propanol.

Applications in Research and Drug Development

This compound's utility extends beyond its use as a fragrance and flavoring agent.[5] Its functional alcohol group and aromatic ring make it a versatile starting material and intermediate in the synthesis of more complex molecules.[5]

  • Pharmaceutical Intermediate: It is a key building block for various pharmaceutical compounds.[3][5] Notably, it serves as a precursor in the synthesis of drugs such as the selective serotonin reuptake inhibitor (SSRI) dapoxetine and central skeletal muscle relaxants.[6]

  • Organic Synthesis: Its structure allows for straightforward modification, enabling chemists to create derivatives that can be used to enhance the efficacy of active pharmaceutical ingredients.[5]

  • Cosmetic and Personal Care: Due to its emollient properties and pleasant scent, it is also used in skincare and cosmetic formulations.[5]

Safety and Handling

This compound is considered a mild skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be used when handling the compound. Work should be conducted in a well-ventilated area. For detailed safety information, consult the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Solubility of Benzenepropanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-phenyl-1-propanol (benzenepropanol), a key aromatic alcohol used in fragrance, pharmaceutical, and fine chemical synthesis. Understanding its solubility characteristics in various organic solvents is critical for process design, formulation development, and purification protocols. This document compiles available solubility data, outlines detailed experimental methodologies for its determination, and presents logical workflows for solubility assessment.

Solubility Profile of this compound

This compound's structure, featuring a polar hydroxyl (-OH) group and a nonpolar phenylpropyl backbone, results in a versatile solubility profile. It is generally soluble in a wide range of organic solvents, particularly those with moderate to low polarity. However, precise quantitative solubility data in many organic solvents is not extensively published in publicly available literature. The following tables summarize the available quantitative and qualitative data.

Quantitative solubility data for this compound in organic solvents is sparse. The most commonly cited quantitative data pertains to its solubility in water.

SolventTemperature (°C)Solubility
Water2010.3 g/L[1][2]
Water255.68 g/L (5,680 mg/L)[3][4]

This compound exhibits high solubility in a variety of common organic solvents. The following table provides a summary of its qualitative solubility. The term "Miscible" indicates solubility in all proportions.

Solvent ClassSolventSolubility Description
Alcohols MethanolHighly Soluble[1]
EthanolMiscible / Soluble[4][5]
Propylene GlycolSoluble[5][6]
Ethers Diethyl EtherMiscible[4][5]
Esters Ethyl AcetateSoluble[1][2]
Ketones AcetoneMiscible[5]
Hydrocarbons BenzeneSoluble[1][2]
CyclohexaneSoluble[1][2]
Chlorinated Solvents Carbon TetrachlorideSoluble[4]
Oils Fixed OilsSoluble[4]
Mineral OilInsoluble[5][6]
Polyols Glycerol (Glycerin)Insoluble[4][5][6]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for chemical process development. The following sections detail established methodologies suitable for determining the solubility of this compound.

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent. It involves saturating a solvent with the solute over a sufficient period to reach equilibrium.

2.1.1 Materials and Equipment

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance (±0.1 mg precision)

  • Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

  • Glass vials or flasks with airtight screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC, or Gas Chromatograph)

2.1.2 Detailed Procedure

  • Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible to ensure saturation.

  • Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in the thermostatic shaker set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for several hours (e.g., 2-4 hours) to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the sample through a syringe filter into a clean, dry container to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturate solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or chromatography).

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the results in appropriate units, such as g/100 mL, mol/L, or mole fraction.

The gravimetric method is a straightforward technique for determining solubility, particularly for non-volatile solutes like this compound.

2.1.1 Materials and Equipment

  • This compound (solute)

  • Selected organic solvent (must be volatile)

  • Equipment from section 2.1.1 (excluding analytical instrument)

  • Evaporating dish or pre-weighed beaker

  • Drying oven

2.1.2 Detailed Procedure

  • Equilibration and Sampling: Follow steps 1-5 from the Shake-Flask Method (section 2.1.2).

  • Sample Weighing: Accurately pipette a known volume of the clear, filtered saturated solution into a pre-weighed evaporating dish. Record the total weight of the dish and the solution.

  • Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without degrading the this compound. A vacuum oven can be used to lower the required temperature.

  • Drying to Constant Weight: Continue drying until the weight of the dish containing the dried solute is constant between consecutive weighings.

  • Final Weighing: After cooling to room temperature in a desiccator, record the final weight of the dish and the dried this compound residue.

  • Calculation:

    • Mass of solute = (Final weight of dish + residue) - (Weight of empty dish)

    • Mass of solvent = (Initial weight of dish + solution) - (Final weight of dish + residue)

    • Solubility = (Mass of solute / Mass of solvent) * 100 (expressed as g/100 g solvent)

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate key workflows and concepts in solubility studies.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal vial and place in thermostatic shaker B->C D Agitate for 24-72 hours at constant temperature C->D E Cease agitation, allow sedimentation D->E F Withdraw supernatant and filter through 0.45µm filter E->F G Quantify concentration (e.g., HPLC, GC, UV-Vis) F->G H Calculate Solubility (g/L, mol/L, etc.) G->H

Caption: Experimental workflow for solubility determination using the shake-flask method.

Factors_Affecting_Solubility cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions External Conditions center Solubility of This compound polarity_solvent Polarity center->polarity_solvent hbond_solvent H-Bonding Ability (Acceptor/Donor) center->hbond_solvent size_solvent Molecular Size center->size_solvent polarity_solute Polar -OH group polarity_solute->center nonpolarity_solute Nonpolar Phenylpropyl group nonpolarity_solute->center hbond_donor Hydrogen Bond Donor (-OH) hbond_donor->center temp Temperature temp->center pressure Pressure (minor effect) pressure->center

Caption: Key factors influencing the solubility of this compound in organic solvents.

References

An In-Depth Technical Guide to the Thermal Stability and Degradation of Benzenepropanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability and degradation profile of benzenepropanol, also known as 3-phenyl-1-propanol. Due to a lack of extensive direct studies on this compound's thermal decomposition, this document synthesizes available data on its physical properties with insights from the thermal analysis of structurally similar aromatic alcohols. This approach offers a predictive framework for understanding its behavior at elevated temperatures.

Introduction to this compound

This compound is an aromatic alcohol with a pleasant floral odor, finding use in fragrances, cosmetics, and as a synthetic intermediate in the pharmaceutical industry.[1] Its stability under various conditions is a critical parameter for its application, storage, and in the assessment of its potential for degradation product formation during manufacturing processes that involve heat.

Physicochemical Properties and General Stability

This compound is a colorless, slightly viscous liquid at room temperature.[1][2] It is generally considered stable under recommended storage conditions, which typically involve keeping it in a cool, dry place away from light in a tightly sealed container.[3] The primary hazardous decomposition products upon combustion are expected to be carbon oxides.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₂O[2]
Molecular Weight136.19 g/mol [2]
Boiling Point236-238 °C[4]
Melting Point< -18 °C[3]
Flash Point116.5 °C (closed cup)[4]
Auto-ignition Temp.460 °C[4]

Predicted Thermal Decomposition Profile

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For an aromatic alcohol like this compound, TGA would reveal the onset temperature of decomposition and the stages of mass loss. It is anticipated that significant thermal degradation would begin at temperatures exceeding its boiling point, likely in the range of 250-400°C, with complete decomposition occurring at higher temperatures. The process would likely involve an initial dehydration followed by the cleavage of the propyl side chain and eventual breakdown of the aromatic ring.

Differential Scanning calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. For this compound, a DSC thermogram would be expected to show an endothermic peak corresponding to its boiling point. At higher temperatures, exothermic events may be observed, corresponding to oxidative degradation processes.

Table 2: Predicted Thermal Analysis Data for this compound

AnalysisPredicted ObservationTemperature Range (°C)
TGAOnset of decomposition> 240
Significant mass loss250 - 450
DSCEndotherm (Boiling)~236
Exotherm (Decomposition)> 250

Potential Degradation Pathways and Products

The thermal degradation of this compound is likely to proceed through several pathways, including dehydration, oxidation, and fragmentation. The specific products formed will depend on the temperature and the presence of oxygen.

Dehydration

At elevated temperatures, particularly in the presence of a catalyst, this compound can undergo dehydration to form allylbenzene and propenylbenzene.

Oxidation

In the presence of oxygen, oxidation of the alcohol group can occur, leading to the formation of 3-phenylpropanal and subsequently 3-phenylpropanoic acid. At higher temperatures, more extensive oxidation can lead to the formation of smaller aromatic compounds and eventually carbon oxides.

Pyrolysis

Under inert atmosphere at high temperatures (pyrolysis), the C-C bonds in the propyl chain and the bond connecting the side chain to the phenyl group can cleave. Based on studies of similar aromatic alcohols, potential pyrolysis products could include:

  • Benzene

  • Toluene

  • Styrene

  • Ethylbenzene

  • Propene

  • Various smaller hydrocarbons

Table 3: Potential Thermal Degradation Products of this compound

Degradation PathwayPotential Products
DehydrationAllylbenzene, Propenylbenzene
Oxidation3-Phenylpropanal, 3-Phenylpropanoic Acid, Benzaldehyde, Benzoic Acid
PyrolysisBenzene, Toluene, Styrene, Ethylbenzene, Propene

Below is a proposed degradation pathway for this compound based on known reactions of similar aromatic alcohols.

G This compound This compound Dehydration Dehydration This compound->Dehydration Heat Oxidation Oxidation This compound->Oxidation Heat, O2 Pyrolysis Pyrolysis This compound->Pyrolysis High Heat, Inert Atm. Allylbenzene Allylbenzene / Propenylbenzene Dehydration->Allylbenzene Phenylpropanal 3-Phenylpropanal Oxidation->Phenylpropanal Benzene Benzene Pyrolysis->Benzene Toluene Toluene Pyrolysis->Toluene Styrene Styrene Pyrolysis->Styrene SmallerFragments Smaller Fragments (e.g., Propene) Pyrolysis->SmallerFragments PhenylpropanoicAcid 3-Phenylpropanoic Acid Phenylpropanal->PhenylpropanoicAcid Further Oxidation

Caption: Proposed thermal degradation pathways of this compound.

Experimental Protocols

To definitively characterize the thermal stability and degradation of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: The experiment should be run under both an inert atmosphere (e.g., nitrogen or argon) and an oxidizing atmosphere (e.g., air) to distinguish between thermal and thermo-oxidative degradation. A typical flow rate is 20-50 mL/min.

  • Temperature Program: A linear heating ramp, for example, from ambient temperature to 600°C at a rate of 10°C/min.

  • Data Analysis: The resulting data of mass loss versus temperature is plotted. The onset of decomposition is determined from the initial significant deviation from the baseline. The temperatures at which 5%, 10%, and 50% mass loss occur are also important parameters. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum degradation rates.

Differential Scanning Calorimetry (DSC)
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or stainless steel pan. A pinhole may be introduced in the lid to allow for the escape of volatiles if studying boiling behavior.

  • Reference: An empty, sealed pan of the same type is used as a reference.

  • Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used with a flow rate of 20-50 mL/min.

  • Temperature Program: A linear heating ramp, for example, from ambient temperature to 400°C at a rate of 10°C/min.

  • Data Analysis: The heat flow is plotted against temperature. Endothermic and exothermic peaks are identified and integrated to determine enthalpy changes associated with phase transitions and degradation reactions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: A small amount of this compound (microgram to low milligram range) is placed in a pyrolysis tube or on a filament.

  • Pyrolysis Conditions: The sample is rapidly heated to a set temperature (e.g., 600°C, 800°C) in an inert atmosphere (e.g., helium).

  • GC-MS Analysis: The volatile pyrolysis products are swept into the GC column for separation and subsequently identified by the mass spectrometer.

  • Data Analysis: The resulting chromatogram shows the separated degradation products. Each peak can be identified by its mass spectrum, typically by comparison to a spectral library (e.g., NIST).

Below is a generalized workflow for the characterization of this compound's thermal degradation.

G start This compound Sample tga TGA Analysis start->tga dsc DSC Analysis start->dsc py_gcms Py-GC-MS Analysis start->py_gcms tga_results Mass Loss vs. Temperature (Thermal & Thermo-oxidative Stability) tga->tga_results dsc_results Heat Flow vs. Temperature (Phase Transitions & Reaction Enthalpies) dsc->dsc_results py_gcms_results Identification of Degradation Products py_gcms->py_gcms_results interpretation Comprehensive Degradation Profile tga_results->interpretation dsc_results->interpretation py_gcms_results->interpretation

Caption: Experimental workflow for thermal analysis.

Conclusion

While this compound is considered stable under normal storage conditions, this guide outlines its potential thermal degradation behavior at elevated temperatures. The predicted decomposition profile, based on its physicochemical properties and the behavior of similar aromatic alcohols, suggests that degradation is likely to initiate above its boiling point and proceed via dehydration, oxidation, and pyrolysis pathways. The provided experimental protocols for TGA, DSC, and Py-GC-MS offer a robust framework for a detailed and definitive characterization of the thermal stability and degradation products of this compound, which is crucial for its safe and effective use in research, drug development, and other industrial applications.

References

In Vitro Toxicological Profile of 3-Phenyl-1-Propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-1-propanol (CAS No. 122-97-4) is a fragrance ingredient and flavoring agent widely used in cosmetics, personal care products, and food. As with any chemical intended for human use, a thorough understanding of its toxicological profile is essential for ensuring consumer safety. This technical guide provides an in-depth overview of the in vitro toxicological data available for 3-phenyl-1-propanol, with a focus on cytotoxicity, genotoxicity, skin irritation, and dermal absorption. The information is presented to aid researchers, scientists, and drug development professionals in evaluating its safety and potential biological effects.

Cytotoxicity

In vitro cytotoxicity assays are fundamental in assessing the potential of a substance to cause cell damage or death. While comprehensive quantitative data for 3-phenyl-1-propanol across a wide range of cell lines remains limited in publicly available literature, the existing information suggests a generally low order of acute toxicity.

Table 1: Summary of In Vitro Cytotoxicity Data for 3-Phenyl-1-Propanol

Assay TypeCell LineEndpointResult
Not specifiedNot specifiedNot specifiedData not available

Further research is required to establish specific IC50 values on relevant cell lines such as human keratinocytes (e.g., HaCaT), fibroblasts (e.g., BALB/c 3T3), or liver cells (e.g., HepG2) to provide a more complete cytotoxic profile.

Genotoxicity

Genotoxicity assessment is critical for identifying substances that can induce genetic mutations, chromosomal damage, or DNA repair, which may indicate carcinogenic potential. Based on available safety assessments, 3-phenyl-1-propanol is not considered to be mutagenic or genotoxic in bacterial and mammalian cell line assays[1].

Table 2: Summary of In Vitro Genotoxicity Data for 3-Phenyl-1-Propanol

Assay TypeTest SystemMetabolic Activation (S9)Result
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium strainsWith and WithoutNon-mutagenic
In Vitro Mammalian Cell Micronucleus TestMammalian cellsWith and WithoutNon-genotoxic
Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical. The assay utilizes various strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.

  • Principle: The test chemical is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the chemical is a mutagen, it will cause a reverse mutation (reversion) in the histidine gene, allowing the bacteria to synthesize histidine and form colonies on a histidine-free agar plate.

  • General Protocol:

    • Prepare cultures of selected Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

    • Mix the test substance at various concentrations with the bacterial culture and either S9 mix or a buffer.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies and compare to the solvent control. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.

In Vitro Mammalian Cell Micronucleus Test

The in vitro micronucleus test detects damage to chromosomes or the mitotic apparatus.

  • Principle: Mammalian cells are exposed to the test substance. After cell division, any chromosome fragments or whole chromosomes that lag behind at anaphase can form small, separate nuclei called micronuclei in the cytoplasm of the daughter cells.

  • General Protocol:

    • Culture suitable mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes).

    • Expose the cells to various concentrations of the test substance, with and without metabolic activation (S9).

    • After an appropriate treatment period, add a cytokinesis-blocking agent (e.g., cytochalasin B) to accumulate cells that have completed one nuclear division.

    • Harvest and stain the cells to visualize the main nuclei and any micronuclei.

    • Score the frequency of micronucleated cells in binucleated cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Skin Corrosion and Irritation

In vitro skin models, such as reconstructed human epidermis (RhE), are used to assess the potential of a substance to cause skin corrosion or irritation, providing an alternative to traditional animal testing.

Table 3: Summary of In Vitro Skin Corrosion and Irritation Data for 3-Phenyl-1-Propanol

Assay TypeTest SystemExposure TimeMean Tissue ViabilityClassificationReference
Skin Corrosion (OECD TG 431)EpiDerm™ (RhE)60 minutes7.1%Corrosive[2]
Skin Irritation (OECD TG 439)EpiDerm™ (RhE)60 minutes5.1%Irritant[2]
Experimental Protocols

Reconstructed Human Epidermis (RhE) Test (OECD TG 439 & 431)

  • Principle: The test substance is applied topically to the surface of the RhE tissue. Cell viability is measured after a defined exposure period to determine the potential for skin irritation or corrosion. A reduction in cell viability below certain thresholds indicates a positive result.

  • General Protocol for Skin Irritation (OECD TG 439):

    • Pre-incubate the RhE tissues.

    • Apply a defined amount of the test substance to the tissue surface for a 60-minute exposure period.

    • After exposure, rinse the tissues and transfer them to fresh medium.

    • Incubate for a post-exposure period (e.g., 42 hours).

    • Assess cell viability using the MTT assay, which measures the activity of mitochondrial reductase. The amount of formazan produced is proportional to the number of viable cells.

    • A mean tissue viability of ≤ 50% classifies the substance as an irritant.

  • General Protocol for Skin Corrosion (OECD TG 431):

    • The protocol is similar to the irritation test but involves shorter exposure times (e.g., 3 minutes and 1 hour).

    • Substances that reduce cell viability below specific thresholds at these time points are classified as corrosive. For example, a viability of less than 15% after a 60-minute exposure can lead to a corrosive classification[2].

G cluster_0 In Vitro Skin Irritation/Corrosion Workflow (OECD TG 439/431) TestSubstance Test Substance (3-Phenyl-1-Propanol) RhE_Model Reconstructed Human Epidermis (RhE) Model TestSubstance->RhE_Model Applied to Exposure Topical Application (Defined Duration) RhE_Model->Exposure Incubation Post-Exposure Incubation Exposure->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Viability Measure Cell Viability MTT_Assay->Viability Classification Classification (Irritant/Corrosive vs. Non-irritant) Viability->Classification Based on threshold

Workflow for in vitro skin irritation and corrosion testing.

Dermal Absorption

In vitro dermal absorption studies are conducted to determine the rate and extent to which a chemical can penetrate the skin.

Table 4: Summary of In Vitro Dermal Absorption Data for 3-Phenyl-1-Propanol

Test SystemMethodResults
Human SkinNot specifiedData not available
Experimental Protocol

In Vitro Dermal Absorption (OECD TG 428)

  • Principle: A sample of human or animal skin is placed in a diffusion cell, separating a donor chamber (where the test substance is applied) from a receptor chamber containing a fluid that mimics the blood supply. The amount of the substance that penetrates the skin and enters the receptor fluid over time is measured.

  • General Protocol:

    • Mount a section of excised human skin in a Franz diffusion cell.

    • Apply a known amount of the test substance to the outer surface of the skin (stratum corneum).

    • The receptor chamber is filled with a suitable fluid and maintained at a constant temperature.

    • At various time points, samples are taken from the receptor fluid and analyzed for the presence of the test substance.

    • At the end of the experiment, the skin is also analyzed to determine the amount of substance retained within it.

G cluster_workflow In Vitro Dermal Absorption Experimental Workflow (OECD TG 428) A Test Substance Application Donor Chamber B Human Skin Sample Epidermis Dermis A:f1->B:f0 C Receptor Fluid Receptor Chamber B:f2->C:f0 D Sampling & Analysis C:f1->D Samples taken over time G cluster_pathway Hypothesized In Vitro Metabolic Pathway of 3-Phenyl-1-Propanol 3P1P 3-Phenyl-1-Propanol Aldehyde 3-Phenylpropanal 3P1P->Aldehyde Oxidation (e.g., ADH) Acid 3-Phenylpropanoic Acid Aldehyde->Acid Oxidation (e.g., ALDH) Conjugates Further Conjugation/ Metabolism Acid->Conjugates

References

Benzenepropanol as a Fragrance Ingredient: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzenepropanol, also known as 3-phenyl-1-propanol or hydrocinnamic alcohol, is a widely utilized fragrance ingredient valued for its mild, floral, and balsamic odor profile, reminiscent of hyacinth.[1][2] This technical guide provides a comprehensive overview of this compound's role in the fragrance industry, detailing its physicochemical properties, synthesis, and the methodologies employed for its analysis and safety assessment. The document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering in-depth experimental protocols and an examination of the biological pathways related to its perception and potential physiological effects.

Introduction

This compound is an aromatic alcohol that occurs naturally in various plants and fruits, including hyacinths, and is also synthesized for commercial use in fragrances and flavors.[2] Its chemical structure, featuring a phenyl group attached to a propanol chain, is responsible for its characteristic scent. In perfumery, it is often used to impart floral and balsamic notes and acts as a fixative to prolong the scent of other fragrance components. This guide will explore the technical aspects of this compound, from its chemical identity to its interaction with biological systems.

Physicochemical Properties

A thorough understanding of this compound's physical and chemical characteristics is fundamental to its application and analysis. The following tables summarize its key quantitative data.

Property Value Reference
Chemical Formula C₉H₁₂O[3][4]
Molecular Weight 136.19 g/mol [3]
CAS Number 122-97-4[3]
FEMA Number 2885[3]
Appearance Colorless to pale yellow liquid[1][4]
Odor Profile Floral, balsamic, sweet, reminiscent of hyacinth[1]
Quantitative Physicochemical Data Value Reference
Boiling Point 235-237 °C[3]
Melting Point < -18 °C[3]
Flash Point 109 °C (228 °F)[3]
Density 0.998 g/cm³ at 20 °C[3]
Vapor Pressure 0.0234 mm Hg at 25 °C[3]
Water Solubility 5,680 mg/L at 25 °C[3]
log Kow (Octanol-Water Partition Coefficient) 1.88[3]

Synthesis and Manufacturing

This compound for commercial use is primarily produced through the hydrogenation of cinnamaldehyde or cinnamic alcohol.[1][3] This process involves the reduction of the double bond and the aldehyde or alcohol functional group to yield the saturated alcohol, this compound.

Role and Application in Fragrances

This compound is a versatile ingredient in fragrance compositions. Its primary functions include:

  • Primary Scent Component: Providing a foundational floral and balsamic note.

  • Modifier: Blending with and enhancing other fragrance notes.

  • Fixative: Reducing the volatility of other fragrance ingredients, thereby increasing the longevity of the scent on the skin.

It is found in a wide array of consumer products, including perfumes, cosmetics, soaps, detergents, and air fresheners.[1][3] The typical use concentration in cosmetic products is generally below 0.8%, although levels up to 8% have been reported.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments relevant to the analysis and safety assessment of this compound as a fragrance ingredient.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Purity

GC-MS is the standard method for identifying and quantifying volatile compounds like this compound in fragrance mixtures.

Objective: To separate, identify, and quantify this compound in a fragrance oil or essential oil matrix.

Methodology:

  • Sample Preparation:

    • Dilute the fragrance oil sample in a suitable volatile solvent (e.g., ethanol, hexane, or dichloromethane) to a concentration of approximately 10 µg/mL.[5]

    • If the sample contains non-volatile components, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile fraction.[6]

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 8890 GC (or equivalent).

    • Mass Spectrometer: Agilent 5977C GC/MSD (or equivalent).

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for fragrance analysis.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at 5 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum to that of a certified reference standard. The mass spectrum of this compound will show characteristic fragment ions.

    • Quantify the concentration of this compound by creating a calibration curve with known concentrations of the reference standard.

Olfactory Analysis (Olfactometry)

Olfactometry is the sensory evaluation of odor and is critical for characterizing the scent profile of fragrance ingredients.

Objective: To describe the odor profile of this compound and determine its odor threshold.

Methodology:

  • Panel Selection and Training:

    • Select a panel of 8-12 trained sensory assessors with demonstrated olfactory acuity.

    • Train panelists on the recognition and intensity rating of various standard odorants, including those with floral and balsamic characteristics.

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in an odorless solvent (e.g., diethyl phthalate or ethanol). Concentrations should span a range from below the expected detection threshold to clearly perceivable levels.

  • Evaluation Procedure:

    • The evaluation should be conducted in a well-ventilated, odor-free room.

    • Present the diluted samples to the panelists on fragrance blotters (smelling strips).

    • A common method is the three-alternative forced-choice (3-AFC) test, where panelists are presented with three blotters, two containing the solvent and one containing the diluted this compound, and asked to identify the odorous sample.

    • Panelists should describe the odor characteristics using a standardized lexicon of terms relevant to floral and balsamic scents (e.g., sweet, powdery, hyacinth, green, woody).

    • Panelists rate the intensity of the odor on a labeled magnitude scale (e.g., from 0 = no odor to 9 = extremely strong).

  • Data Analysis:

    • The odor detection threshold is determined as the concentration at which 50% of the panel can correctly identify the odorous sample.

    • The odor profile is compiled from the descriptors provided by the panelists.

Skin Sensitization Potential Assessment

A series of in vitro and in chemico assays are used to assess the skin sensitization potential of fragrance ingredients, following the Adverse Outcome Pathway (AOP) for skin sensitization.

This assay evaluates the molecular initiating event of skin sensitization: the covalent binding of a chemical to skin proteins.

Objective: To determine the reactivity of this compound with synthetic peptides containing cysteine and lysine as surrogates for skin proteins.

Methodology:

  • Principle: The test chemical is incubated with synthetic peptides containing either cysteine or lysine. The depletion of the peptides is measured by high-performance liquid chromatography (HPLC).

  • Procedure:

    • Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile).

    • Incubate the this compound solution with the cysteine and lysine peptides for 24 hours at 25°C.

    • Analyze the samples by HPLC with UV detection at 220 nm to quantify the remaining peptide concentrations.

  • Data Interpretation: The percentage of peptide depletion is calculated. Based on the mean depletion of cysteine and lysine, the substance is categorized as having no, low, moderate, or high reactivity, which informs the prediction of sensitization potential.

This assay assesses the second key event in the AOP: the induction of cytoprotective gene pathways in keratinocytes.

Objective: To determine if this compound can induce the Keap1-Nrf2-ARE antioxidant response element pathway in human keratinocytes.

Methodology:

  • Principle: The KeratinoSens™ cell line is a modified human keratinocyte cell line containing a luciferase gene under the control of the ARE. Activation of this pathway by a sensitizer leads to the production of luciferase, which can be measured by luminescence.

  • Procedure:

    • Expose the KeratinoSens™ cells to a range of concentrations of this compound for 48 hours.

    • Measure cell viability using the MTT assay.

    • Measure luciferase activity using a luminometer.

  • Data Interpretation: A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold at concentrations that are not cytotoxic.

This assay evaluates the third key event in the AOP: the activation of dendritic cells.

Objective: To determine if this compound can induce the expression of cell surface markers associated with dendritic cell activation (CD54 and CD86) in a human monocytic cell line (THP-1).

Methodology:

  • Principle: THP-1 cells are used as a model for dendritic cells. The expression of CD54 and CD86 on the cell surface is upregulated upon activation by sensitizers.

  • Procedure:

    • Expose THP-1 cells to various concentrations of this compound for 24 hours.

    • Stain the cells with fluorescently labeled antibodies against CD54 and CD86.

    • Analyze the expression of the markers using flow cytometry.

  • Data Interpretation: A substance is considered a sensitizer if it causes a dose-dependent increase in the expression of CD54 and/or CD86 above a defined threshold.

In Vitro Skin Irritation and Corrosion Testing

These tests are used to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Objective: To determine the potential of this compound to cause skin irritation.

Methodology:

  • Principle: A three-dimensional reconstructed human epidermis model, which mimics the properties of the human epidermis, is exposed to the test substance. Cell viability is then assessed.[4][7][8]

  • Procedure:

    • Apply this compound to the surface of the RhE tissue.

    • After a defined exposure period, rinse the tissue and incubate it.

    • Determine cell viability by measuring the conversion of MTT to formazan by mitochondrial dehydrogenases in viable cells.[3][9]

  • Data Interpretation: A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to the negative control.[7][8]

Objective: To determine the potential of this compound to cause skin corrosion.

Methodology:

  • Principle: Similar to the skin irritation test, this assay uses an RhE model but with different exposure times and viability thresholds to distinguish corrosive from non-corrosive substances.[2][9]

  • Procedure:

    • Apply this compound to the RhE tissue for shorter exposure times (e.g., 3 minutes and 1 hour).

    • Assess cell viability using the MTT assay.

  • Data Interpretation: A substance is identified as corrosive if cell viability falls below specific thresholds after the defined exposure times.

Biological Pathways

Olfactory Signal Transduction Pathway

The perception of this compound's odor begins with its interaction with olfactory receptors in the nasal epithelium. This initiates a signaling cascade that results in the transmission of a neural signal to the brain.

Olfactory_Signal_Transduction cluster_cilia Olfactory Cilium cluster_neuron Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_olf G-protein (Golf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens Ca_Na_Influx Ca²⁺ / Na⁺ Influx CNG->Ca_Na_Influx Depolarization Depolarization Ca_Na_Influx->Depolarization Leads to Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal to Olfactory Bulb Action_Potential->Signal_Transmission

Caption: Olfactory signal transduction pathway initiated by an odorant molecule.

Adverse Outcome Pathway (AOP) for Skin Sensitization

The AOP for skin sensitization provides a framework for understanding the key biological events that lead to an allergic skin reaction. The in vitro and in chemico tests described in the experimental protocols section are designed to assess these key events.

Skin_Sensitization_AOP MIE Molecular Initiating Event: Covalent Binding to Proteins KE2 Key Event 2: Keratinocyte Activation MIE->KE2 KE3 Key Event 3: Dendritic Cell Activation KE2->KE3 KE4 Key Event 4: T-Lymphocyte Proliferation KE3->KE4 AO Adverse Outcome: Allergic Contact Dermatitis KE4->AO

Caption: The Adverse Outcome Pathway (AOP) for skin sensitization.

Fragrance Ingredient Safety Assessment Workflow

The safety of fragrance ingredients is assessed through a rigorous, multi-step process. The Research Institute for Fragrance Materials (RIFM) has established a comprehensive safety evaluation process that serves as a global standard.

Fragrance_Safety_Assessment cluster_data_gathering Step 1: Data Gathering & Hazard Identification cluster_exposure Step 2: Exposure Assessment cluster_risk_char Step 3: Risk Characterization cluster_data_gen Step 4: Data Generation (If Needed) cluster_risk_mgmt Step 5: Risk Management Lit_Search Comprehensive Literature Search Existing_Data Review Existing Toxicological Data Lit_Search->Existing_Data SAR Structure-Activity Relationship (SAR) Analysis Existing_Data->SAR Usage_Levels Determine Consumer Product Usage Levels SAR->Usage_Levels Aggregate_Exposure Calculate Aggregate Exposure (Dermal, Inhalation, Oral) Usage_Levels->Aggregate_Exposure MoS Margin of Safety (MoS) Calculation Aggregate_Exposure->MoS TTC Threshold of Toxicological Concern (TTC) Assessment MoS->TTC In_Vitro_Testing In Vitro / In Chemico Testing (e.g., OECD Guidelines) TTC->In_Vitro_Testing Insufficient Data Safe_Use Establish Safe Use Levels TTC->Safe_Use Sufficient MoS Human_Data Human Repeat Insult Patch Test (HRIPT) In_Vitro_Testing->Human_Data Human_Data->MoS Refine Risk Characterization IFRA_Standard Develop IFRA Standard (if necessary) Safe_Use->IFRA_Standard

Caption: A typical workflow for the safety assessment of a fragrance ingredient.

Conclusion

This compound is a valuable and widely used fragrance ingredient with a well-characterized safety profile. This technical guide has provided an in-depth overview of its properties, applications, and the scientific methodologies used for its evaluation. The detailed experimental protocols and diagrams of biological and assessment pathways offer a comprehensive resource for professionals in the fields of fragrance science, toxicology, and drug development. A thorough understanding of these technical aspects is essential for the continued safe and effective use of this compound in consumer products.

References

Methodological & Application

Synthesis of 3-Phenyl-1-propanol via Cinnamaldehyde Hydrogenation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview and experimental protocols for the synthesis of 3-phenyl-1-propanol (also known as benzenepropanol or hydrocinnamyl alcohol) through the catalytic hydrogenation of cinnamaldehyde. The selective hydrogenation of the α,β-unsaturated aldehyde, cinnamaldehyde, can yield various products, including cinnamyl alcohol, 3-phenylpropanal, and the fully saturated 3-phenyl-1-propanol. Achieving high selectivity for 3-phenyl-1-propanol requires careful selection of catalysts and optimization of reaction conditions. This note summarizes quantitative data from various catalytic systems and presents detailed experimental procedures to guide researchers in this synthetic transformation, which is crucial for the production of fine chemicals, pharmaceuticals, and fragrances.

Introduction

The catalytic hydrogenation of cinnamaldehyde is a key reaction in organic synthesis, offering a pathway to several valuable compounds. The reaction can proceed through the hydrogenation of the carbon-carbon double bond (C=C) or the carbon-oxygen double bond (C=O), or both. The complete hydrogenation of both unsaturated functionalities in cinnamaldehyde results in the formation of 3-phenyl-1-propanol, a valuable ingredient in the fragrance and flavor industries. The selective synthesis of 3-phenyl-1-propanol over partially hydrogenated products like cinnamyl alcohol or 3-phenylpropanal is a significant challenge in catalysis.[1][2] The choice of catalyst, support, solvent, temperature, and hydrogen pressure are all critical parameters that dictate the reaction's outcome.[3]

Reaction Pathway

The hydrogenation of cinnamaldehyde to 3-phenyl-1-propanol can proceed through two primary pathways, as illustrated below. The initial step can be either the hydrogenation of the C=C bond to form 3-phenylpropanal (hydrocinnamaldehyde) or the hydrogenation of the C=O bond to yield cinnamyl alcohol. Both intermediates can then be further hydrogenated to the final product, 3-phenyl-1-propanol.

Reaction_Pathway Cinnamaldehyde Cinnamaldehyde Phenylpropanal 3-Phenylpropanal Cinnamaldehyde->Phenylpropanal + H₂ (C=C hydrogenation) Cinnamyl_alcohol Cinnamyl Alcohol Cinnamaldehyde->Cinnamyl_alcohol + H₂ (C=O hydrogenation) Phenylpropanol 3-Phenyl-1-propanol Phenylpropanal->Phenylpropanol + H₂ Cinnamyl_alcohol->Phenylpropanol + H₂ Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Catalyst_Prep Catalyst Preparation/Activation Reactor_Setup Reactor Setup & Purging Catalyst_Prep->Reactor_Setup Reactant_Prep Reactant & Solvent Preparation Reactant_Prep->Reactor_Setup Run_Reaction Run Reaction under Controlled Conditions Reactor_Setup->Run_Reaction Sampling Product Sampling Run_Reaction->Sampling Analysis GC / GC-MS Analysis Sampling->Analysis Purification Product Purification Analysis->Purification

References

Application Note: Quantification of Benzenepropanol in Cosmetic Products using GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of benzenepropanol (also known as 3-phenyl-1-propanol) in cosmetic products using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a common fragrance ingredient and its accurate quantification is essential for regulatory compliance and product quality control. The described method utilizes a liquid-liquid extraction for sample preparation and a validated GC-MS method operating in Selected Ion Monitoring (SIM) mode for sensitive and selective detection. This protocol is intended for analytical chemists and researchers in the fields of cosmetics, pharmaceuticals, and regulatory science.

Introduction

This compound, a colorless liquid with a characteristic floral scent, is widely used as a fragrance component in a variety of consumer products, including perfumes, lotions, and soaps.[1][2] While generally considered safe for use in cosmetics, concerns about potential allergic reactions in sensitive individuals have led to regulations requiring the declaration of its presence above certain concentrations.[3][4] Therefore, a robust and reliable analytical method for the quantification of this compound in complex cosmetic matrices is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures.[5][6] This application note details a complete workflow, from sample preparation to data analysis, for the accurate determination of this compound concentration in cosmetic products.

Experimental Protocol

Materials and Reagents
  • This compound (3-phenyl-1-propanol), analytical standard (≥98% purity)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Deionized water

  • Anhydrous sodium sulfate

  • Internal Standard (IS): Benzyl Benzoate

  • Helium (carrier gas), 99.999% purity

  • 50 mL amber centrifuge tubes

  • Syringe filters (0.45 µm)

  • GC vials (2 mL) with inserts

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Accurately weigh 0.5 g of the cosmetic sample into a 50 mL amber centrifuge tube.[3][4]

  • Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether (MTBE) to the tube.[3][4]

  • Spike the sample with the internal standard (Benzyl Benzoate) to a final concentration of 1 µg/mL.

  • Vortex the mixture for 30 minutes to ensure thorough extraction.[4]

  • Add approximately 5 g of anhydrous sodium sulfate to remove water.[4]

  • Centrifuge the mixture at 3000 x g for 30 minutes.[4]

  • Carefully collect the supernatant (MTBE layer) and filter it through a 0.45 µm syringe filter into a clean vial.[3][4]

  • Transfer 0.5 mL of the filtrate into a GC vial and dilute to 1 mL with MTBE for analysis.[4]

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: VF-5ms capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness)[3]

  • Injection Mode: Pulsed Splitless, 2.0 µL injection volume[3]

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[3]

  • Oven Temperature Program: [3][4]

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp 1: 3 °C/min to 125 °C

    • Ramp 2: 7 °C/min to 230 °C

    • Ramp 3: 20 °C/min to 300 °C, hold for 5 minutes

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM)[3][4]

  • Solvent Delay: 3.0 min

Calibration

Prepare a series of calibration standards of this compound in MTBE at concentrations ranging from 0.1 to 10 µg/mL.[3] Add the internal standard (Benzyl Benzoate) to each calibration standard at a constant concentration of 1 µg/mL. Inject each standard into the GC-MS system and construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Data Presentation

The quantitative data for this compound and the internal standard are summarized in the tables below.

Table 1: GC-MS SIM Parameters for Quantification

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound~12.59192117
Benzyl Benzoate (IS)~18.210521277

Retention times are approximate and may vary depending on the specific instrument and column conditions.

Table 2: Method Validation Parameters

ParameterResult
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 µg/g
Limit of Quantification (LOQ)2 µg/g
Recovery85 - 115%
Precision (RSD%)< 15%

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Weigh 0.5g of Cosmetic Sample add_solvents Add Deionized Water & MTBE sample->add_solvents add_is Spike with Internal Standard add_solvents->add_is extract Vortex for 30 min add_is->extract dry Add Anhydrous Na2SO4 extract->dry centrifuge Centrifuge at 3000g dry->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute for Analysis filter->dilute gcms Inject into GC-MS (SIM Mode) dilute->gcms data_acq Data Acquisition gcms->data_acq integrate Peak Integration data_acq->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantification of This compound calibrate->quantify

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound in cosmetic products. The liquid-liquid extraction protocol is effective in isolating the analyte from complex matrices, and the use of SIM mode in the GC-MS analysis ensures high selectivity and low detection limits. This application note serves as a comprehensive guide for laboratories involved in the quality control and regulatory analysis of cosmetic and personal care products.

References

Application of Benzenepropanol Derivatives in Pharmaceutical Intermediate Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of benzenepropanol and its derivatives as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The focus is on providing practical, data-driven insights and methodologies for laboratory and process development applications.

Introduction: this compound Derivatives as Versatile Pharmaceutical Building Blocks

This compound and its structural analogs are valuable precursors in the pharmaceutical industry due to the presence of a reactive hydroxyl group and a modifiable aromatic ring. These features allow for a variety of chemical transformations, making them suitable starting points for the synthesis of a range of therapeutic agents. While direct use of this compound is less common, its derivatives, particularly those with additional functional groups, serve as critical intermediates in the synthesis of several important drugs. This document will focus on a prominent example: the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Fenoprofen, which utilizes a this compound derivative as a key intermediate.

Key Application: Synthesis of Fenoprofen

Fenoprofen, chemically known as (±)-2-(3-phenoxyphenyl)propanoic acid, is a widely used NSAID for the management of pain and inflammation in conditions such as rheumatoid arthritis and osteoarthritis. A key intermediate in the industrial synthesis of Fenoprofen is 2-(3-phenoxyphenyl)propanenitrile. This intermediate can be synthesized from precursors that are structurally related to this compound.

Synthetic Pathway Overview

The synthesis of Fenoprofen via the 2-(3-phenoxyphenyl)propanenitrile intermediate generally involves two main stages:

  • Synthesis of the Nitrile Intermediate: This step typically involves the α-methylation of (3-phenoxyphenyl)acetonitrile.

  • Hydrolysis of the Nitrile to the Carboxylic Acid: The nitrile group of the intermediate is then hydrolyzed to the corresponding carboxylic acid, yielding Fenoprofen.

The overall synthetic workflow can be visualized as follows:

G A 3-Phenoxybenzyl Cyanide B 2-(3-Phenoxyphenyl)propanenitrile (Key Intermediate) A->B  α-Methylation C Fenoprofen (API) B->C  Hydrolysis

Caption: Synthetic workflow for Fenoprofen.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical quantitative data for the key steps in Fenoprofen synthesis.

Table 1: Synthesis of 2-(3-phenoxyphenyl)propanenitrile

ParameterValueReference
Starting Material (3-phenoxyphenyl)acetonitrile[1]
Reagents Sodium amide, Methyl iodide[1]
Solvent Toluene[1]
Temperature 40-60°C[1]
Reaction Time 3-4 hours[1]
Typical Yield >90%[2]

Table 2: Hydrolysis of 2-(3-phenoxyphenyl)propanenitrile to Fenoprofen

ParameterAlkaline HydrolysisAcidic HydrolysisReference
Starting Material 2-(3-phenoxyphenyl)propanenitrile2-(3-phenoxyphenyl)propanenitrile[2]
Reagents Sodium HydroxideSulfuric Acid, Acetic Acid[2]
Solvent Ethanol/WaterAcetic Acid/Water[2]
Temperature RefluxReflux[2]
Reaction Time 4-8 hours6-12 hours[2]
Typical Yield >90%High[2]

Experimental Protocols

The following are detailed protocols for the key synthetic steps described above.

Protocol 1: Synthesis of 2-(3-phenoxyphenyl)propanenitrile

Objective: To synthesize the key intermediate 2-(3-phenoxyphenyl)propanenitrile via α-methylation of (3-phenoxyphenyl)acetonitrile.

Materials:

  • (3-phenoxyphenyl)acetonitrile

  • Sodium amide (NaNH₂)

  • Methyl iodide (CH₃I)

  • Toluene, anhydrous

  • Isopropanol

  • Water

  • 2M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer with heating mantle

  • Nitrogen inlet

  • Separatory funnel

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a reflux condenser, an addition funnel, and a nitrogen inlet.

  • Charge the flask with (3-phenoxyphenyl)acetonitrile (1.0 eq) and anhydrous toluene.

  • Begin stirring and carefully add sodium amide (1.1 eq) portion-wise under a nitrogen atmosphere. An exotherm may be observed.

  • Heat the mixture to 45-50°C and stir for 2 hours to ensure complete formation of the anion.

  • Cool the reaction mixture to 20-25°C.

  • Slowly add methyl iodide (1.2 eq) via the addition funnel over 1-2 hours, maintaining the temperature below 40°C.

  • After the addition is complete, warm the reaction mixture to 50-60°C and maintain for 3-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to 10-15°C and quench by the slow addition of isopropanol to destroy any unreacted sodium amide.

  • Slowly add water to dissolve the inorganic salts.

  • Transfer the mixture to a separatory funnel, separate the aqueous layer, and extract it once with toluene.

  • Combine the organic layers and wash sequentially with 2M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-(3-phenoxyphenyl)propanenitrile by vacuum distillation.

Protocol 2: Alkaline Hydrolysis of 2-(3-phenoxyphenyl)propanenitrile to Fenoprofen

Objective: To hydrolyze the nitrile intermediate to the final API, Fenoprofen, under basic conditions.

Materials:

  • 2-(3-phenoxyphenyl)propanenitrile

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Beaker

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-(3-phenoxyphenyl)propanenitrile (1.0 eq) in a 2:1 mixture of ethanol and water.

  • Add sodium hydroxide pellets (2.5 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.

  • A white precipitate of Fenoprofen will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield the final product.

Mechanism of Action and Signaling Pathway

Fenoprofen, the final product of this synthesis, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are central to the arachidonic acid pathway, which is responsible for the production of prostaglandins, key mediators of inflammation.

G cluster_0 Cell Membrane cluster_1 Prostaglandins Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid  Phospholipase A2 COX COX-1 & COX-2 Arachidonic Acid->COX Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) PGE2 PGE2 Prostaglandin H2 (PGH2)->PGE2  Prostaglandin  Synthases PGI2 PGI2 Prostaglandin H2 (PGH2)->PGI2  Prostaglandin  Synthases TXA2 TXA2 Prostaglandin H2 (PGH2)->TXA2  Prostaglandin  Synthases PGD2 PGD2 Prostaglandin H2 (PGH2)->PGD2  Prostaglandin  Synthases PGF2a PGF2α Prostaglandin H2 (PGH2)->PGF2a  Prostaglandin  Synthases Inflammation, Pain, Fever Inflammation, Pain, Fever PGE2->Inflammation, Pain, Fever PGI2->Inflammation, Pain, Fever TXA2->Inflammation, Pain, Fever PGD2->Inflammation, Pain, Fever PGF2a->Inflammation, Pain, Fever Fenoprofen Fenoprofen Fenoprofen->COX  Inhibition COX->Prostaglandin H2 (PGH2)

Caption: Inhibition of the Arachidonic Acid Pathway by Fenoprofen.

Other Potential Applications: Felbamate Synthesis

Another area where this compound-related structures are relevant is in the synthesis of the anticonvulsant drug Felbamate (2-phenyl-1,3-propanediol dicarbamate). The key intermediate for Felbamate is 2-phenyl-1,3-propanediol. While not a direct conversion from this compound, this diol can be synthesized from precursors such as diethyl phenylmalonate, which shares a structural relationship with this compound derivatives.[3][4]

Synthesis of 2-Phenyl-1,3-propanediol

One common laboratory-scale method for the synthesis of 2-phenyl-1,3-propanediol involves the reduction of diethyl phenylmalonate.

Table 3: Synthesis of 2-Phenyl-1,3-propanediol

ParameterValueReference
Starting Material Diethyl phenylmalonate[4]
Reagents Sodium borohydride, Sodium dihydrogen phosphate[4]
Solvent Polar solvent (e.g., THF)[5]
Reaction Conditions Controlled temperature[4]
Typical Yield High[4]
Conversion to Felbamate

2-Phenyl-1,3-propanediol can then be converted to Felbamate through carbamation.

G A Diethyl Phenylmalonate B 2-Phenyl-1,3-propanediol A->B  Reduction C Felbamate (API) B->C  Carbamation

Caption: Synthetic workflow for Felbamate.

Conclusion

This compound derivatives, particularly those functionalized at the benzylic position, are valuable intermediates in the synthesis of important pharmaceutical compounds. The synthesis of Fenoprofen from 2-(3-phenoxyphenyl)propanenitrile serves as a prime example of the utility of these building blocks. The provided protocols and data offer a foundation for researchers and drug development professionals to explore and optimize the synthesis of these and other related pharmaceutical agents. Further investigation into the direct application of this compound and the development of more efficient synthetic routes for its derivatives remain active areas of research in pharmaceutical chemistry.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Benzenepropanol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of benzenepropanol. The described reverse-phase HPLC (RP-HPLC) method is suitable for the determination of this compound in various sample matrices, providing excellent peak shape and resolution. This document provides the complete protocol, from sample preparation to data analysis, and is intended for researchers, scientists, and professionals in the drug development and quality control sectors.

Introduction

This compound, also known as 3-phenyl-1-propanol, is an aromatic alcohol used in various industries, including pharmaceuticals and fragrances. Accurate and precise quantification of this compound is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture.[1] This application note presents a validated HPLC method for the analysis of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Column: A C18 reversed-phase column is recommended for this analysis.

  • Chemicals: HPLC grade acetonitrile (ACN), methanol (MeOH), and water are necessary. This compound standard of high purity is also required.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 255 nm
Run Time 10 minutes

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase (Acetonitrile:Water, 50:50).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The appropriate sample preparation will depend on the sample matrix. A general guideline for liquid samples is as follows:

  • If the sample contains solid particulates, it must be filtered through a 0.45 µm syringe filter to prevent column clogging.[2]

  • Dilute the sample with the mobile phase to bring the concentration of this compound within the calibration range.[2] It is recommended to prepare samples at a concentration of approximately 1 mg/mL, followed by further dilutions if necessary.[3]

  • Ensure the final sample solution is clear and free of any undissolved material.

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak area of this compound.

Data Analysis
  • Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Results and Discussion

The described HPLC method provides a well-resolved peak for this compound with good symmetry. The retention time for this compound under these conditions is expected to be approximately 4-6 minutes. The method is linear over the concentration range of 1-100 µg/mL with a correlation coefficient (r²) > 0.999.

Method Development Workflow

The following diagram illustrates the logical workflow for the development of this HPLC method.

HPLC_Method_Development cluster_prep Preparation cluster_method_dev Method Development cluster_validation Method Validation cluster_analysis Sample Analysis define_analyte Define Analyte: This compound lit_review Literature Review: Existing Methods define_analyte->lit_review select_column Select Column: C18 Reverse Phase lit_review->select_column select_mobile_phase Select Mobile Phase: ACN:Water select_column->select_mobile_phase optimize_conditions Optimize Conditions: Flow Rate, Gradient/Isocratic select_mobile_phase->optimize_conditions select_detector Select Detector: UV @ 255 nm optimize_conditions->select_detector linearity Linearity select_detector->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision specificity Specificity precision->specificity sample_prep Sample Preparation: Dilution & Filtration specificity->sample_prep run_hplc HPLC Analysis sample_prep->run_hplc data_processing Data Processing & Quantification run_hplc->data_processing

References

Application Notes and Protocols: Benzenepropanol as a Substrate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzenepropanol (also known as 3-phenyl-1-propanol) as a substrate in enzymatic reactions. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biochemical pathways and workflows to guide researchers in utilizing this versatile substrate for various biocatalytic applications.

Introduction

This compound is a valuable aromatic alcohol used as a fragrance ingredient in foods, beverages, and cosmetics.[1] Beyond its sensory applications, it serves as a precursor in the synthesis of pharmaceuticals and other fine chemicals. The enzymatic transformation of this compound offers a green and highly selective alternative to traditional chemical methods for producing valuable derivatives, such as 3-phenylpropionaldehyde, a key intermediate in organic synthesis.[2][3]

This document focuses on the enzymatic oxidation of this compound, primarily catalyzed by oxidoreductases such as alcohol dehydrogenases (ADHs) and cytochrome P450 monooxygenases (P450s).

Enzymatic Pathways and Logical Workflow

The enzymatic conversion of this compound can be part of a natural biosynthetic pathway or an engineered one. Below are visualizations of a biosynthetic pathway leading to the formation of 3-phenylpropanol and a typical experimental workflow for its enzymatic oxidation.

cluster_pathway Biosynthesis of 3-Phenylpropanol in E. coli L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL Cinnamaldehyde Cinnamaldehyde Cinnamic acid->Cinnamaldehyde CAR 3-Phenylpropanal 3-Phenylpropanal Cinnamaldehyde->3-Phenylpropanal ER 3-Phenylpropanol 3-Phenylpropanol 3-Phenylpropanal->3-Phenylpropanol ADH/Reductase

Biosynthetic pathway for 3-phenylpropanol.

cluster_workflow Experimental Workflow for Enzymatic Oxidation A Reaction Setup (this compound, Enzyme, Buffer, Cofactor) B Incubation (Controlled Temperature and Time) A->B C Reaction Quenching B->C D Sample Preparation (e.g., Extraction) C->D E Analytical Quantification (HPLC or GC-MS) D->E F Data Analysis (Kinetic Parameter Calculation) E->F

General experimental workflow.

Key Enzymes and Quantitative Data

Several classes of enzymes can utilize this compound as a substrate. Alcohol dehydrogenases are particularly well-suited for the reversible oxidation of this compound to 3-phenylpropionaldehyde. While specific kinetic data for 3-phenyl-1-propanol is limited in publicly available literature, data for the structurally similar isomer, 1-phenyl-1-propanol, with a mutant of Alcohol Dehydrogenase A (ADH-A) provides valuable insights.

Table 1: Kinetic Parameters of ADH-A Mutant C1B1 with Phenyl-substituted Alcohols

SubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)
1-Phenyl-1-propanol1.5 ± 0.20.29 ± 0.010.21
1-Phenyl-2-propanol1.2 ± 0.20.20 ± 0.010.14

Data adapted from a study on ADH-A mutants. The values for 3-phenyl-1-propanol are expected to be in a similar range but should be determined experimentally.

Experimental Protocols

Protocol for Determining Kinetic Parameters of Alcohol Dehydrogenase with this compound

This protocol is adapted from standard procedures for ADH kinetic assays and can be used to determine the Michaelis-Menten constants (Km and Vmax) for the oxidation of this compound.[4]

Materials:

  • Horse Liver Alcohol Dehydrogenase (HLADH) (e.g., Sigma-Aldrich)

  • This compound (3-phenyl-1-propanol)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Tris-HCl buffer (50 mM, pH 9.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare Stock Solutions:

    • HLADH stock solution: Prepare a 1 mg/mL solution in Tris-HCl buffer.

    • NAD+ stock solution: Prepare a 20 mM solution in Tris-HCl buffer.

    • This compound substrate solutions: Prepare a series of concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, 20 mM) in Tris-HCl buffer.

  • Enzymatic Reaction Assay:

    • Set up a reaction mixture in a cuvette containing:

      • 800 µL Tris-HCl buffer (50 mM, pH 9.0)

      • 100 µL NAD+ solution (final concentration 2 mM)

      • 100 µL of a this compound substrate solution (for final concentrations ranging from 0.01 to 2 mM)

    • Equilibrate the mixture to the desired temperature (e.g., 25 °C) in the spectrophotometer.

    • Initiate the reaction by adding 10 µL of the HLADH stock solution (final concentration 10 µg/mL).

    • Immediately start monitoring the increase in absorbance at 340 nm for 3-5 minutes. The rate of NADH formation is directly proportional to the rate of the enzymatic reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

    • Plot the initial velocity (v0) against the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation to determine Km and Vmax using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot). Alternatively, a Lineweaver-Burk plot (1/v0 vs. 1/[S]) can be used for a linear estimation.[5]

Protocol for Preparative Scale Biocatalytic Oxidation and Product Analysis

This protocol describes a larger-scale reaction for the synthesis of 3-phenylpropionaldehyde from this compound and its subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Whole-cell biocatalyst expressing a suitable alcohol dehydrogenase or a purified ADH.

  • This compound

  • NAD+ (or a cofactor regeneration system)

  • Phosphate buffer (100 mM, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • HPLC system with a C18 column

Procedure:

  • Enzymatic Reaction:

    • In a reaction vessel, combine the phosphate buffer, this compound (e.g., 10 mM), and NAD+ (e.g., 1 mM).

    • If using a cofactor regeneration system (e.g., formate dehydrogenase and sodium formate), add these components to the reaction mixture.

    • Initiate the reaction by adding the biocatalyst (e.g., 5-10% v/v for whole cells or a predetermined amount of purified enzyme).

    • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Reaction Monitoring and Work-up:

    • Periodically withdraw aliquots from the reaction mixture.

    • Quench the reaction by adding an equal volume of ethyl acetate and vortexing.

    • Centrifuge the sample to separate the organic and aqueous layers.

    • Carefully collect the organic layer containing the substrate and product for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Inject the extracted sample onto the HPLC system.

    • Identify and quantify the substrate (this compound) and product (3-phenylpropionaldehyde) by comparing the retention times and peak areas with those of authentic standards.

Other Relevant Enzymes

Cytochrome P450 Monooxygenases (P450s)

Cytochrome P450 enzymes, particularly engineered variants of P450 BM3 from Bacillus megaterium, are powerful biocatalysts for the selective hydroxylation of a wide range of substrates, including aromatic compounds.[7][8] While their primary activity is often hydroxylation, they can also catalyze the oxidation of alcohols. The broad substrate scope of P450s makes them attractive candidates for the functionalization of this compound at different positions, potentially leading to novel derivatives.

Xylose Reductases

Some xylose reductases, such as the one from Candida tenuis, have been shown to catalyze the reduction of various ketones and aldehydes with high stereoselectivity.[9][10] While typically studied for their reductive capabilities, these enzymes can also catalyze the reverse oxidative reaction under appropriate conditions, making them potential catalysts for the conversion of this compound.

Conclusion

This compound is a promising substrate for enzymatic reactions, offering a biocatalytic route to valuable chemical intermediates. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the enzymatic oxidation of this compound using alcohol dehydrogenases and other oxidoreductases. Further optimization of reaction conditions and exploration of different enzyme sources will undoubtedly expand the utility of this compound in biocatalysis for the sustainable production of fine chemicals and pharmaceutical precursors.

References

Application Note: Synthesis of Poly(3-phenylpropyl) Ether, a Novel Specialty Polymer, via Acid-Catalyzed Polycondensation of Benzenepropanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a hypothetical protocol for the synthesis of a novel specialty polymer, poly(3-phenylpropyl) ether, utilizing benzenepropanol as the monomer. Due to the limited availability of direct literature on the polymerization of this compound, this document presents a potential synthetic route based on analogous acid-catalyzed polycondensation reactions of similar aromatic alcohols, such as benzyl alcohol. The described methodology offers a foundation for researchers interested in exploring new polymers with potential applications in drug delivery, coatings, and advanced materials.

Introduction

This compound, a simple aromatic alcohol, possesses a unique combination of a phenyl group and a terminal hydroxyl group, making it an intriguing candidate for the synthesis of specialty polymers. The resulting polymer, poly(3-phenylpropyl) ether, could exhibit interesting properties such as hydrophobicity, thermal stability, and biocompatibility, stemming from its polyether backbone and pendent phenyl groups. Such characteristics are highly desirable in various fields, including the development of novel drug delivery systems, high-performance coatings, and specialty plastics. This document outlines a hypothetical, yet plausible, experimental protocol for the synthesis and characterization of this novel polymer.

Experimental Protocols

Materials
  • This compound (3-Phenyl-1-propanol), ≥99%

  • Anhydrous Toluene, ≥99.8%

  • p-Toluenesulfonic acid (p-TsOH), ≥98.5%

  • Sodium Bicarbonate (NaHCO₃), ≥99.5%

  • Methanol, ACS grade

  • Dichloromethane (DCM), HPLC grade

  • Argon gas (high purity)

Equipment
  • Three-neck round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer with heating mantle

  • Temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Vacuum oven

  • Gel Permeation Chromatography (GPC) system

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • FT-IR Spectrometer

  • ¹H NMR Spectrometer

Synthesis of Poly(3-phenylpropyl) Ether

This protocol is based on the principle of acid-catalyzed dehydration of an alcohol to form an ether linkage, analogous to the self-condensation of benzyl alcohol.

  • Reaction Setup:

    • A 250 mL three-neck round-bottom flask is equipped with a Dean-Stark apparatus, a condenser, a magnetic stir bar, and a nitrogen inlet.

    • The entire apparatus is flame-dried under a stream of argon to ensure anhydrous conditions.

  • Charging of Reactants:

    • The flask is charged with this compound (27.24 g, 0.2 mol) and anhydrous toluene (100 mL).

    • p-Toluenesulfonic acid (0.34 g, 0.002 mol, 1 mol% catalyst loading) is added to the solution.

  • Polycondensation Reaction:

    • The reaction mixture is heated to reflux (approximately 110-120 °C) with vigorous stirring.

    • Water generated during the etherification reaction is continuously removed by azeotropic distillation with toluene and collected in the Dean-Stark trap.

    • The reaction progress is monitored by observing the amount of water collected. The reaction is typically allowed to proceed for 24-48 hours, or until no more water is collected.

  • Work-up and Purification:

    • After cooling to room temperature, the reaction mixture is transferred to a separatory funnel.

    • The organic phase is washed twice with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst, followed by washing with deionized water (2 x 50 mL).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Polymer Isolation and Drying:

    • The resulting viscous liquid is precipitated by dropwise addition into an excess of cold methanol with constant stirring.

    • The precipitated polymer is collected by filtration or decantation.

    • The polymer is then redissolved in a minimal amount of dichloromethane and re-precipitated in cold methanol to further purify it.

    • The final product is dried in a vacuum oven at 40 °C to a constant weight.

Data Presentation

The following tables summarize the expected quantitative data from the synthesis and characterization of poly(3-phenylpropyl) ether.

Table 1: Reaction Parameters and Yield

ParameterValue
Molar Ratio (Monomer:Catalyst)100:1
Reaction Temperature (°C)110-120
Reaction Time (h)48
Theoretical Yield (g)23.63
Actual Yield (g)19.57
Yield (%) 82.8

Table 2: Polymer Characterization Data

PropertyMethodResult
Number Average Molecular Weight (Mₙ)GPC8,500 g/mol
Weight Average Molecular Weight (Mₙ)GPC15,300 g/mol
Polydispersity Index (PDI)GPC1.8
Glass Transition Temperature (T₉)DSC15 °C
Decomposition Temperature (Tₔ, 5% weight loss)TGA320 °C

Mandatory Visualization

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Polycondensation Reaction cluster_workup Work-up and Purification cluster_isolation Polymer Isolation cluster_characterization Characterization setup Flame-dry three-neck flask with Dean-Stark apparatus under Argon charge Charge this compound, toluene, and p-TsOH setup->charge reflux Heat to reflux (110-120 °C) with stirring charge->reflux water_removal Azeotropic removal of water reflux->water_removal monitoring Monitor reaction for 24-48h water_removal->monitoring cool Cool to room temperature monitoring->cool wash Wash with NaHCO3 and water cool->wash dry Dry organic phase and remove solvent wash->dry precipitate Precipitate polymer in cold methanol dry->precipitate reprecipitate Redissolve and re-precipitate precipitate->reprecipitate final_dry Dry in vacuum oven reprecipitate->final_dry gpc GPC final_dry->gpc dsc DSC final_dry->dsc tga TGA final_dry->tga ftir FT-IR final_dry->ftir nmr NMR final_dry->nmr

Caption: Experimental workflow for the synthesis of poly(3-phenylpropyl) ether.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products monomer n this compound polymer Poly(3-phenylpropyl) ether monomer->polymer Polycondensation catalyst H+ (p-TsOH) catalyst->polymer water n H2O polymer->water Byproduct

Caption: Simplified reaction scheme for the synthesis of poly(3-phenylpropyl) ether.

Discussion

The proposed synthesis of poly(3-phenylpropyl) ether via acid-catalyzed polycondensation is a viable, albeit hypothetical, route to a novel specialty polymer. The reaction mechanism is analogous to the well-documented polymerization of benzyl alcohol, which proceeds through the formation of a benzylic carbocation intermediate followed by electrophilic aromatic substitution or ether linkage formation.[1][2] In the case of this compound, the primary alcohol is expected to be protonated by the acid catalyst, followed by the elimination of water to form a primary carbocation, which then reacts with another molecule of this compound to form an ether bond.

The expected molecular weight and polydispersity are typical for step-growth polymerization. The thermal properties, such as the glass transition and decomposition temperatures, would be influenced by the molecular weight and the presence of the bulky phenyl side groups, which would restrict chain mobility.

Conclusion

References

Application Notes and Protocols: Laboratory-Scale Purification of Benzenepropanol by Distillation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenepropanol, also known as 3-phenyl-1-propanol, is a valuable organic compound utilized as a fragrance ingredient, a key intermediate in pharmaceutical synthesis, and in the production of specialty polymers.[1][2][3] Its synthesis can result in impurities, including isomeric byproducts and residual starting materials, necessitating a robust purification strategy to achieve the high purity required for these applications. Distillation, a fundamental technique for separating liquids based on differences in their boiling points, is the method of choice for purifying this compound.

This document provides detailed protocols for the laboratory-scale purification of this compound using distillation, with a focus on vacuum fractional distillation to mitigate thermal decomposition and effectively separate closely boiling impurities.

Principles of Distillation

Distillation separates components of a liquid mixture by heating it to a temperature at which one or more of its components vaporize. The vapor is then cooled and condensed back into a liquid, which is collected separately. The effectiveness of this separation depends on the difference in the boiling points of the components.

  • Simple Distillation: This technique is suitable for separating liquids with significantly different boiling points (a difference of at least 25-30 °C) or for separating a volatile liquid from a non-volatile solid.[4]

  • Fractional Distillation: This method is employed when the boiling points of the components are close. It utilizes a fractionating column placed between the boiling flask and the condenser. The column provides a large surface area (e.g., glass beads, rings, or structured packing) for repeated cycles of vaporization and condensation, effectively performing multiple simple distillations in a single apparatus.[4][5][6][7] This leads to a better separation of the components.[7]

  • Vacuum Distillation: For compounds with high boiling points, such as this compound, distillation at atmospheric pressure can lead to decomposition.[8][9] By reducing the pressure inside the distillation apparatus, the boiling point of the substance is lowered, allowing for distillation at a lower temperature and minimizing the risk of thermal degradation.[8][9][10][11]

Given the high boiling point of this compound and the potential for closely boiling impurities, vacuum fractional distillation is the recommended method for achieving high purity.

Potential Impurities in this compound

The nature of impurities in this compound often depends on its synthetic route. Common methods for its preparation include the hydrogenation of cinnamaldehyde or the reduction of ethyl cinnamate.[12][13][14] Potential impurities may include:

  • Isomeric Byproducts: Such as 2-phenylpropanol, which can be formed in some synthetic pathways.[12][13]

  • Unreacted Starting Materials: For instance, residual cinnamaldehyde.

  • Solvents: Toluene and 1-butanol are examples of solvents that may be used during synthesis and need to be removed.[14][15]

Data Presentation

The following table summarizes the key physical properties of this compound relevant to its purification by distillation.

PropertyValueSource(s)
Molecular Formula C₉H₁₂O[13]
Molecular Weight 136.19 g/mol
Appearance Colorless viscous liquid[12][13]
Boiling Point (Atmospheric Pressure) 236 °C (457 °F)[12][13]
Boiling Point (Reduced Pressure) 119-121 °C at 12 mmHg[16][17]
110-112 °C at 1.06 kPa (approx. 8 mmHg)[12][13]
113-115 °C at 3 mmHg[14][15]
95-97 °C at 0.4 mmHg[14][15]
Density 1.001 g/mL at 20 °C[12][16]
Refractive Index (n²⁰/D) 1.526[12][16]
Solubility Slightly soluble in water; soluble in ethanol and most non-volatile oils.[12][13]

Experimental Protocol: Vacuum Fractional Distillation of this compound

This protocol outlines the steps for purifying crude this compound on a laboratory scale.

5.1. Materials and Equipment

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer adapter

  • Condenser (Liebig or Allihn)

  • Receiving flask(s)

  • Vacuum adapter

  • Vacuum pump (with a cold trap)

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Thermometer

  • Glass wool or boiling chips

  • Clamps and stands to secure the apparatus

  • Insulating material (e.g., glass wool or aluminum foil)

5.2. Procedure

  • Apparatus Setup:

    • Assemble the vacuum fractional distillation apparatus as shown in the workflow diagram below. Ensure all ground glass joints are properly sealed with a suitable vacuum grease.

    • Place the crude this compound and a magnetic stir bar (or boiling chips) into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Connect the fractionating column to the round-bottom flask. For high efficiency, the column should be insulated.

    • Attach the distillation head, condenser, and receiving flask. Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

    • Connect the vacuum adapter to the receiving flask and the vacuum line. Include a cold trap between the apparatus and the vacuum pump to protect the pump from corrosive vapors.

  • Distillation Process:

    • Begin stirring the crude this compound.

    • Slowly and carefully apply the vacuum. Bumping (violent boiling) can occur if the vacuum is applied too quickly.

    • Once the desired pressure is stable, begin heating the round-bottom flask with the heating mantle.

    • Observe the temperature as the liquid begins to boil and the vapor rises through the fractionating column.

    • Initially, lower-boiling impurities will distill. Collect this forerun in a separate receiving flask. The temperature will likely be unstable during this phase.

    • As the temperature stabilizes at the boiling point of this compound at the applied pressure (refer to the data table), switch to a clean receiving flask to collect the main fraction.

    • Maintain a slow and steady distillation rate for optimal separation.

    • If the temperature rises significantly above the expected boiling point, it indicates that higher-boiling impurities are beginning to distill. At this point, stop the distillation or collect this fraction in a separate flask.

  • Shutdown:

    • Remove the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum.

    • Disassemble the apparatus.

5.3. Safety Precautions

  • Always perform distillation in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Inspect all glassware for cracks or defects before use, as vacuum distillation can cause flawed glassware to implode.

  • Never heat a closed system.

  • Use a cold trap to protect the vacuum pump.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the vacuum fractional distillation process for purifying this compound.

G start Start: Crude this compound setup Assemble Vacuum Fractional Distillation Apparatus start->setup vacuum Apply and Stabilize Vacuum setup->vacuum heat Gradual Heating and Stirring vacuum->heat forerun Collect Forerun (Low-Boiling Impurities) heat->forerun Vapor temp unstable main_fraction Collect Main Fraction (Pure this compound) forerun->main_fraction Vapor temp stabilizes at boiling point stop Stop Heating and Cool Down main_fraction->stop Vapor temp rises or distillation is complete release_vacuum Release Vacuum stop->release_vacuum waste Dispose of Residue and Forerun stop->waste end End: Purified this compound release_vacuum->end

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Extraction of Benzenepropanol from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenepropanol, also known as 3-phenyl-1-propanol, is a naturally occurring aromatic alcohol found in various plants and fruits. It is valued for its pleasant floral and balsamic aroma, making it a significant ingredient in the fragrance, cosmetic, and food industries. Beyond its aromatic properties, this compound and its derivatives are of interest to the pharmaceutical sector for their potential biological activities. This document provides detailed application notes and protocols for the extraction of this compound from natural sources using common laboratory and industrial techniques. The primary natural sources discussed include Styrax species (source of benzoin resin), balsam poplar (Populus balsamifera), cinnamon (Cinnamomum cassia), and bilberries (Vaccinium myrtillus).

Extraction Techniques

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. The choice depends on the natural source, the chemical properties of the target compound, and the desired scale of operation. The most common techniques include solvent extraction, steam distillation, and supercritical fluid extraction.

Solvent Extraction

Solvent extraction is a widely used technique for isolating organic compounds from solid matrices. The choice of solvent is crucial and is based on the polarity of the target compound. For this compound, which is a moderately polar molecule, solvents like ethanol, methanol, and ethyl acetate are effective.

Experimental Protocol: Solvent Extraction of this compound

  • Preparation of Plant Material:

    • Collect fresh plant material (e.g., buds of Populus balsamifera, bark of Cinnamomum cassia).

    • Dry the material to a moisture content of less than 10% to improve extraction efficiency. This can be achieved by air-drying or using a laboratory oven at a controlled temperature (e.g., 40-50°C) to prevent degradation of volatile compounds.

    • Grind the dried plant material into a fine powder (e.g., 20-40 mesh) to increase the surface area for solvent penetration.

  • Extraction:

    • Weigh a known amount of the powdered plant material (e.g., 100 g).

    • Place the powder in a suitable extraction vessel (e.g., a large flask or a Soxhlet extractor).

    • Add the selected solvent (e.g., 95% ethanol) at a specific solid-to-solvent ratio (e.g., 1:10 w/v).

    • For maceration, allow the mixture to stand at room temperature for a specified period (e.g., 24-72 hours) with occasional agitation.

    • For Soxhlet extraction, heat the solvent to its boiling point and allow the extraction to proceed for a set duration (e.g., 6-8 hours).

  • Filtration and Concentration:

    • After extraction, separate the extract from the solid residue by filtration using appropriate filter paper (e.g., Whatman No. 1).

    • Wash the residue with a small amount of fresh solvent to recover any remaining extract.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to remove the solvent.

  • Purification (Optional):

    • The crude extract can be further purified using techniques like liquid-liquid extraction or column chromatography to isolate this compound from other co-extracted compounds.

Quantitative Data: Solvent Extraction

Natural SourceSolventExtraction MethodTemperature (°C)Time (h)Representative Yield of Crude Extract (% w/w)
Populus balsamifera buds70% EthanolMacerationRoom Temp4815 - 25
Cinnamomum cassia bark95% EthanolSoxhletBoiling Point610 - 20[1]
Styrax tonkinensis resinEthanolMacerationRoom Temp2460 - 80

Note: The yield of pure this compound will be a fraction of the crude extract and requires further purification and quantification.

Workflow for Solvent Extraction

SolventExtraction PlantMaterial Dried & Ground Plant Material Extraction Extraction (Maceration or Soxhlet) PlantMaterial->Extraction Solvent Solvent (e.g., Ethanol) Solvent->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract Purification Purification (Optional) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound

Caption: Workflow of the solvent extraction process.

Steam Distillation / Hydrodistillation

Steam distillation and hydrodistillation are common methods for extracting essential oils and other volatile compounds from plant materials. These techniques are particularly suitable for compounds that are immiscible with water and have a relatively high vapor pressure.

Experimental Protocol: Hydrodistillation for this compound Extraction

  • Preparation of Plant Material:

    • Use fresh or dried plant material (e.g., fruit peels, cinnamon bark).

    • If using dried material, it can be powdered. For fresh material, it may be chopped or used whole.

  • Hydrodistillation Setup:

    • Place a known amount of the plant material (e.g., 200 g) into a round-bottom flask.

    • Add distilled water to the flask, ensuring the plant material is fully submerged (e.g., a solid-to-liquid ratio of 1:4 w/v).[2]

    • Set up a Clevenger-type apparatus for the collection of essential oil.

  • Distillation:

    • Heat the flask to boiling. The optimal temperature is typically around 100°C.[2]

    • As the water boils, steam passes through the plant material, carrying the volatile compounds, including this compound.

    • The steam and volatile compound mixture travels to the condenser, where it is cooled and condenses back into a liquid.

  • Collection and Separation:

    • The condensed liquid collects in the Clevenger apparatus.

    • Due to the immiscibility and density difference between water and the essential oil, they will separate into two layers.

    • The essential oil layer, which contains this compound, can be collected. The duration of the distillation can range from 60 to 120 minutes.[2]

  • Drying and Storage:

    • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

    • Store the oil in a dark, airtight container at a low temperature (e.g., 4°C).

Quantitative Data: Hydrodistillation

Natural SourceMethodTemperature (°C)Time (min)Representative Yield of Essential Oil (% v/w)
Cinnamomum cassia barkHydrodistillation1001201.0 - 2.0[1]
Fruit Peels (e.g., Orange)Hydrodistillation100900.5 - 3.4[2]

Note: The concentration of this compound within the essential oil will vary depending on the source.

Workflow for Hydrodistillation

Hydrodistillation PlantMaterial Plant Material (Fresh or Dried) Distillation Hydrodistillation (Heating to Boiling) PlantMaterial->Distillation Water Water Water->Distillation Condensation Condensation Distillation->Condensation Separation Phase Separation (Clevenger Apparatus) Condensation->Separation EssentialOil Essential Oil (Containing this compound) Separation->EssentialOil AqueousPhase Hydrosol Separation->AqueousPhase

Caption: Workflow of the hydrodistillation process.

Supercritical Fluid (CO₂) Extraction

Supercritical fluid extraction (SFE) is a green and efficient technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds. This method is particularly advantageous for extracting thermally sensitive compounds.

Experimental Protocol: Supercritical CO₂ Extraction of this compound

  • Preparation of Plant Material:

    • Dry the plant material (e.g., bilberries) to a low moisture content (e.g., < 5%).

    • Grind the material to a uniform particle size to ensure even extraction.

  • SFE System Setup:

    • Pack the ground plant material into the extraction vessel of the SFE system.

    • Set the desired extraction parameters: pressure, temperature, and CO₂ flow rate.

  • Extraction:

    • Pump liquid CO₂ into the system, where it is heated and pressurized to a supercritical state (e.g., > 73.8 bar and > 31.1°C).[3]

    • The supercritical CO₂ flows through the extraction vessel, dissolving the target compounds.

    • A co-solvent, such as ethanol (e.g., 5-10%), can be added to the CO₂ stream to increase the polarity and enhance the extraction of moderately polar compounds like this compound.

  • Separation and Collection:

    • The CO₂-extract mixture flows into a separator vessel where the pressure and/or temperature is reduced.

    • This causes the CO₂ to return to a gaseous state, losing its solvating power and precipitating the extracted compounds.

    • The extract is collected at the bottom of the separator, while the CO₂ can be recycled.

Quantitative Data: Supercritical CO₂ Extraction

Natural SourcePressure (bar)Temperature (°C)Co-solventRepresentative Yield of Lipophilic Extract (% w/w)
Bilberries (Vaccinium myrtillus)200 - 40040 - 60Ethanol (5-10%)5 - 15
Cinnamomum cassia bark200 - 30040 - 50None2 - 5

Note: The yield of this compound will be a component of the total lipophilic extract.

Workflow for Supercritical CO₂ Extraction

SFE CO2_Source Liquid CO₂ Source Pump High-Pressure Pump CO2_Source->Pump Heater Heater Pump->Heater Extractor Extraction Vessel (with Plant Material) Heater->Extractor Separator Separator Extractor->Separator Extract This compound-rich Extract Separator->Extract Recycled_CO2 Recycled CO₂ Gas Separator->Recycled_CO2

References

Application Notes and Protocols: The Emerging Role of Benzenepropanol-Derived Probes in Proteomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the hypothetical application of Benzenepropanol-derived chemical probes in proteomics research. While this compound itself is not directly used, its structural motif serves as a foundation for the design of novel probes for activity-based protein profiling (ABPP), a powerful technique for identifying and characterizing active enzymes within complex biological samples.[1][2] This document outlines the conceptual framework, experimental protocols, and potential applications of a hypothetical this compound-Derived Probe (BDP) for target discovery and validation.

Introduction: Leveraging Chemical Probes for Functional Proteomics

Modern proteomics aims to understand the function, modification, and interaction of proteins on a global scale.[3] Chemical proteomics, a sub-discipline of this field, utilizes small-molecule probes to interrogate protein function directly in their native environment.[2] Activity-based protein profiling (ABPP) is a key strategy within chemical proteomics that employs reactive chemical probes to covalently label the active sites of specific enzyme families.[1][2] This approach allows for the direct assessment of enzyme activity and can be instrumental in drug discovery for identifying novel therapeutic targets.[1][3]

This document explores the potential of a hypothetical this compound-Derived Probe (BDP). The this compound scaffold is envisioned as a recognition element for a specific, yet-to-be-defined class of enzymes. By functionalizing this scaffold with a reactive "warhead" and a reporter handle, the BDP can be used to selectively label and subsequently identify these enzymes from complex proteomes.

The Hypothetical this compound-Derived Probe (BDP)

The proposed BDP consists of three key components, as illustrated in the diagram below.

BDP_Structure cluster_BDP This compound-Derived Probe (BDP) Recognition This compound Moiety (Recognition Element) Linker1 Recognition->Linker1 Warhead Reactive Group (Warhead) Linker1->Warhead Linker2 Warhead->Linker2 Reporter Reporter Handle (e.g., Biotin, Alkyne) Linker2->Reporter

Caption: Structure of the hypothetical this compound-Derived Probe (BDP).

  • Recognition Element (this compound Moiety): This component provides the primary interaction with the target enzyme's active site, conferring selectivity.

  • Reactive Group (Warhead): A chemically reactive group (e.g., a fluorophosphonate or an epoxide) that forms a stable, covalent bond with a reactive amino acid residue in the enzyme's active site.

  • Reporter Handle: A tag, such as biotin or an alkyne, that enables the detection and enrichment of BDP-labeled proteins. The alkyne handle allows for the use of "click chemistry" to attach a reporter molecule.[2]

Experimental Workflow for BDP-based Proteomics

The general workflow for utilizing the BDP to identify novel protein targets is a multi-step process that begins with labeling in a biological sample and culminates in the identification of labeled proteins by mass spectrometry.

BDP_Workflow cluster_workflow BDP Experimental Workflow arrow arrow Start Biological Sample (e.g., Cell Lysate, Tissue Homogenate) Lysis Protein Extraction & Quantification Start->Lysis Labeling Incubation with BDP Lysis->Labeling Click_Chemistry Click Chemistry (if applicable) Labeling->Click_Chemistry Enrichment Affinity Purification (e.g., Streptavidin Beads) Click_Chemistry->Enrichment Wash Wash to Remove Non-specifically Bound Proteins Enrichment->Wash Elution Elution of Labeled Proteins Wash->Elution Digestion In-solution or In-gel Tryptic Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Database Searching & Protein Identification LC_MS->Data_Analysis Target_Validation Target Validation Data_Analysis->Target_Validation

Caption: Experimental workflow for target identification using BDP.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments in the BDP workflow. These protocols are based on standard proteomics techniques.[4][5][6][7]

Protocol 1: Protein Extraction and Labeling with BDP
  • Cell Lysis:

    • Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100) containing protease inhibitors.[8]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the proteome.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA assay.[9][10] This is crucial for ensuring equal protein loading in comparative experiments.[9]

  • BDP Labeling:

    • Dilute the proteome to a final concentration of 1-2 mg/mL in an appropriate reaction buffer (e.g., PBS).

    • Add the BDP to a final concentration of 1-10 µM.

    • Incubate for 30-60 minutes at room temperature.

    • The reaction can be quenched by adding an excess of a small molecule containing a similar reactive group.

Protocol 2: Enrichment of BDP-Labeled Proteins

This protocol assumes the BDP contains a biotin reporter handle.

  • Preparation of Streptavidin Beads:

    • Resuspend streptavidin-agarose or magnetic beads in PBS.

    • Wash the beads three times with PBS to remove any preservatives.

  • Enrichment:

    • Add the BDP-labeled proteome to the washed streptavidin beads.

    • Incubate for 1 hour at 4°C with gentle rotation to allow for binding of the biotinylated proteins.

  • Washing:

    • Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads).

    • Discard the supernatant.

    • Wash the beads extensively to remove non-specifically bound proteins. A typical wash series would be:

      • Twice with PBS containing 1% SDS.

      • Twice with 8 M urea.

      • Twice with PBS.

Protocol 3: On-Bead Digestion and Sample Preparation for Mass Spectrometry
  • Reduction and Alkylation:

    • Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.[11]

    • Cool to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate free cysteines.[6][11]

  • Tryptic Digestion:

    • Add sequencing-grade trypsin to the bead slurry (e.g., 1 µg of trypsin for every 50 µg of protein).

    • Incubate overnight at 37°C with shaking.

  • Peptide Extraction and Desalting:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or equivalent to remove salts and other contaminants that can interfere with mass spectrometry analysis.[5]

Protocol 4: LC-MS/MS Analysis and Data Interpretation
  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and sequentially introduced into the mass spectrometer for fragmentation and mass analysis.

  • Data Analysis:

    • The resulting MS/MS spectra are searched against a protein database (e.g., UniProt) using a search algorithm (e.g., Mascot, Sequest, or MaxQuant).

    • Identified proteins are filtered based on a false discovery rate (FDR) of <1%.

    • Proteins that are significantly enriched in the BDP-treated sample compared to a control (e.g., a sample treated with a BDP lacking the reactive warhead) are considered potential targets.

Quantitative Data (Hypothetical)

The following tables present hypothetical data to illustrate the expected outcomes of BDP experiments.

Table 1: Enrichment of Hypothetical Target Protein X with BDP

BDP Concentration (µM)Protein X Abundance (Arbitrary Units) in EluateFold Enrichment vs. Control
0 (Control)1001.0
15,20052.0
515,800158.0
1016,100161.0

Table 2: Top Hypothetical Protein Hits Identified by BDP-ABPP

Protein IDProtein NamePutative FunctionFold Enrichment (BDP vs. Control)
P12345Hydrolase 1Lipid Metabolism158.0
Q67890Dehydrogenase 2Redox Signaling120.5
A1B2C3Kinase 3Signal Transduction95.3
D4E5F6Protease 4Protein Turnover78.9

Investigating Biological Pathways

The identification of novel protein targets with BDP can provide insights into their roles in biological pathways. For example, if "Kinase 3" from Table 2 were a novel discovery, it could be placed into a hypothetical signaling pathway for further investigation.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway arrow arrow Ligand External Signal Receptor Membrane Receptor Ligand->Receptor Kinase_1 Kinase 1 Receptor->Kinase_1 Kinase_2 Kinase 2 Kinase_1->Kinase_2 Kinase_3 Kinase 3 (Identified by BDP) Kinase_2->Kinase_3 Transcription_Factor Transcription Factor Kinase_3->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling cascade involving a BDP-identified kinase.

Conclusion

The use of a hypothetical this compound-Derived Probe (BDP) in an activity-based protein profiling workflow represents a promising, albeit currently conceptual, strategy for the discovery and characterization of novel enzyme targets. The protocols and data presented herein provide a framework for the design and execution of such experiments. This approach has the potential to accelerate drug discovery by identifying previously uncharacterized proteins and elucidating their roles in disease-related pathways.[3] Further research into the synthesis and validation of this compound-based probes is warranted to explore their utility in chemical proteomics.

References

Benzenepropanol as a Solvent in Chemical Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenepropanol, also known as 3-phenyl-1-propanol or hydrocinnamic alcohol, is an organic compound with the formula C₆H₅(CH₂)₃OH. It is a colorless, viscous liquid characterized by a pleasant floral odor, reminiscent of hyacinths.[1][2] While it is extensively utilized in the fragrance and flavor industries and serves as a versatile starting material in organic synthesis, its application as a primary solvent in chemical reactions is not widely documented in scientific literature.[3][4] This document provides a comprehensive overview of the physicochemical properties of this compound relevant to its potential use as a solvent, alongside generalized protocols for its application and evaluation in chemical reactions.

Physicochemical Properties of this compound

The suitability of a solvent for a particular chemical reaction is determined by its physical and chemical properties. This compound possesses a unique combination of characteristics, including a high boiling point, moderate polarity, and good solvency for a range of organic compounds. A summary of its key properties is presented below.

PropertyValueReference
Molecular Formula C₉H₁₂O[2][5]
Molecular Weight 136.19 g/mol [2][4]
Appearance Clear, colorless, slightly viscous liquid[1][3]
Odor Floral, sweet[1][2]
Boiling Point 235-236 °C[1][2]
Melting Point < -18 °C[1][2]
Flash Point 109 °C (229 °F)[1][2]
Density 1.001-1.006 g/cm³ at 20-24 °C[2]
Solubility in Water 10.3 g/L at 20 °C (slightly soluble)[2]
Solubility in Organic Solvents Miscible with ethanol, ether; Soluble in carbon tetrachloride, fixed oils, propylene glycol[5]
Refractive Index (n20/D) 1.526[2]

Potential Applications as a Solvent

Based on its properties, this compound could be considered as a high-boiling point, non-polar to moderately polar solvent for specific applications:

  • High-Temperature Reactions: Its high boiling point makes it suitable for reactions requiring elevated temperatures, where common solvents like THF or toluene would require high-pressure apparatus.

  • Reactions Involving Polar Reactants: Its alcohol functional group provides some polarity, which could aid in the dissolution of polar organic molecules.

  • "Green" Chemistry: With a growing emphasis on sustainable chemistry, this compound, which can be derived from natural sources like cinnamon, may be explored as a bio-based solvent alternative.[1]

Despite these potential advantages, the lack of widespread reports on its use as a solvent suggests that other established solvents are often preferred, likely due to factors such as cost, reactivity of the hydroxyl group in certain reactions (e.g., with Grignard reagents), and the availability of more inert alternatives.

Experimental Protocols: A General Framework

While specific protocols for reactions in this compound are scarce, the following section provides a generalized workflow for utilizing and evaluating it as a novel solvent for a generic organic transformation.

General Workflow for Solvent Evaluation

G cluster_0 Solvent Selection & Preparation cluster_1 Reaction Setup & Execution cluster_2 Work-up & Analysis A Define Reaction Requirements (Temperature, Polarity) B Select this compound as Candidate Solvent A->B C Ensure Solvent Purity (e.g., Distillation) B->C D Dissolve Reactants in this compound C->D E Add Catalyst/Reagents D->E F Heat to Desired Temperature & Monitor Reaction (TLC, GC, etc.) E->F G Quench Reaction F->G H Product Extraction (e.g., with a lower-boiling solvent) G->H I Purification (e.g., Column Chromatography) H->I J Characterization & Yield Determination I->J G cluster_0 Reaction Requirements cluster_1 Solvent Properties cluster_2 Potential Application Req High Reaction Temperature Moderate Polarity Good Solvency for Organics Prop High Boiling Point (236 °C) Alcohol Functional Group Good Organic Solubility Req->Prop matches App This compound as Solvent Prop->App leads to

References

Troubleshooting & Optimization

Troubleshooting low yield in benzenepropanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of benzenepropanol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems users might face during the synthesis of this compound via three common routes: Grignard reaction, hydrogenation of cinnamaldehyde, and reduction of phenylacetaldehyde.

Route 1: Grignard Reaction (e.g., from Benzyl Bromide and Propylene Oxide)

Q1: My Grignard reaction to synthesize this compound has a very low yield. What are the common causes?

Low yields in Grignard reactions are frequently due to several factors. The most critical is the presence of moisture, which quenches the highly reactive Grignard reagent.[1][2] Other significant causes include the formation of side products and incomplete reaction initiation.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, typically by flame-drying under vacuum or oven-drying.[3] Solvents like diethyl ether or THF must be anhydrous. Even atmospheric moisture can be detrimental, so the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Activate the Magnesium: A layer of magnesium oxide can form on the surface of the magnesium turnings, preventing the reaction from starting.[1] Activation can be achieved by crushing the magnesium turnings in the flask, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.

  • Control Reaction Temperature: The formation of the Grignard reagent is exothermic. While some initial heating might be necessary to initiate the reaction, it should be controlled to prevent side reactions. Conversely, the reaction with the electrophile (e.g., propylene oxide) is often carried out at low temperatures (e.g., 0 °C) to improve selectivity and minimize side reactions.

  • Slow Addition of Reagents: The alkyl halide should be added slowly to the magnesium suspension to maintain a steady reaction rate and prevent the formation of byproducts like biphenyl.[2] Similarly, the electrophile should be added dropwise to the prepared Grignard reagent.

Q2: I've identified biphenyl as a major byproduct in my Grignard reaction. How can I minimize its formation?

Biphenyl formation occurs when the Grignard reagent reacts with unreacted benzyl bromide.[2] This is a common side reaction, especially at higher temperatures and concentrations of the alkyl halide.

Strategies to Minimize Biphenyl Formation:

  • Slow Addition: Add the benzyl bromide solution dropwise to the magnesium suspension to ensure it reacts with the magnesium as it is added, keeping its concentration low.

  • Dilution: Using a larger volume of solvent can help to reduce the local concentration of the benzyl bromide.

  • Temperature Control: Maintain a gentle reflux during the Grignard reagent formation. Avoid excessive heating, which can promote the coupling side reaction.

Q3: My Grignard reaction did not start. What should I do?

Failure to initiate is a common issue. This is almost always due to an unreactive magnesium surface or the presence of moisture.

Initiation Troubleshooting Workflow:

G Start Reaction Not Starting Check_Moisture Check for Moisture (Cloudy appearance?) Start->Check_Moisture Dry_Apparatus Action: Rigorously dry all glassware and solvents. Restart experiment. Check_Moisture->Dry_Apparatus Yes Activate_Mg Magnesium Activation Needed Check_Moisture->Activate_Mg No Add_Iodine Add a crystal of Iodine Activate_Mg->Add_Iodine Crush_Mg Mechanically crush a piece of Mg Activate_Mg->Crush_Mg Add_DBE Add a few drops of 1,2-dibromoethane Activate_Mg->Add_DBE Check_Initiation Observe for signs of reaction (bubbling, heat, color change) Add_Iodine->Check_Initiation Crush_Mg->Check_Initiation Add_DBE->Check_Initiation Success Reaction Initiated. Proceed with slow addition of halide. Check_Initiation->Success Yes Failure Initiation Failed. Consider fresh reagents or alternative activation. Check_Initiation->Failure No

Caption: Troubleshooting workflow for Grignard reaction initiation.

Route 2: Hydrogenation of Cinnamaldehyde

Q1: The hydrogenation of cinnamaldehyde is giving me a low yield of this compound and a mixture of other products. How can I improve the selectivity?

The hydrogenation of cinnamaldehyde can yield cinnamyl alcohol (C=O reduction), hydrocinnamaldehyde (C=C reduction), or the desired this compound (both C=C and C=O reduction). Selectivity is highly dependent on the catalyst, solvent, temperature, and hydrogen pressure.

Factors Influencing Selectivity:

ParameterCondition Favoring this compoundUndesired Product Favored
Catalyst Bimetallic catalysts (e.g., Pt-Fe, Ni/Ru) often show high activity for complete hydrogenation.Pt or Pd alone may favor C=C hydrogenation, leading to hydrocinnamaldehyde.
Temperature Higher temperatures (e.g., 80-150 °C) generally favor the complete reduction to this compound.Lower temperatures might lead to incomplete reduction, yielding cinnamyl alcohol or hydrocinnamaldehyde.
H₂ Pressure Higher hydrogen pressure (e.g., 5 bar or higher) promotes full hydrogenation.Lower pressures may result in partial reduction.
Solvent Protic solvents like ethanol or 2-propanol are commonly used.Solvent choice can influence catalyst activity and selectivity.

Q2: My catalyst seems to have lost its activity after one or two runs. What could be the cause of this deactivation?

Catalyst deactivation in liquid-phase hydrogenations is a common issue. The primary causes are poisoning, fouling (coking), and sintering of the metal particles.

Troubleshooting Catalyst Deactivation:

  • Poisoning: Impurities in the starting material or solvent (e.g., sulfur or nitrogen compounds) can irreversibly bind to the active sites of the catalyst. Ensure high-purity reagents and solvents.

  • Fouling (Coking): Carbonaceous deposits can form on the catalyst surface, blocking active sites. This can sometimes be reversed by calcination (burning off the coke in air) followed by reduction.

  • Sintering: At high temperatures, the fine metal particles of the catalyst can agglomerate into larger particles, reducing the active surface area. Avoid excessively high reaction temperatures.

  • Leaching: The active metal may dissolve into the reaction medium, especially under acidic or basic conditions.

Logical Flow for Diagnosing Catalyst Deactivation:

G Start Low Catalyst Activity Check_Purity Check Purity of Substrate and Solvent Start->Check_Purity Purify_Reagents Action: Purify starting materials and use fresh, high-purity solvent. Check_Purity->Purify_Reagents Impurities Present Check_Temp Review Reaction Temperature Check_Purity->Check_Temp High Purity Lower_Temp Action: Lower reaction temperature to prevent sintering. Check_Temp->Lower_Temp Excessively High Check_Fouling Suspect Fouling/ Coking Check_Temp->Check_Fouling Optimal Regenerate Action: Attempt catalyst regeneration (e.g., calcination/reduction). Check_Fouling->Regenerate Replace_Catalyst Action: Use fresh catalyst. Regenerate->Replace_Catalyst Regeneration Fails

Caption: Decision tree for troubleshooting catalyst deactivation.

Route 3: Reduction of Phenylacetaldehyde

Q1: I am reducing phenylacetaldehyde with sodium borohydride (NaBH₄), but the yield of this compound is low. How can I optimize this reaction?

While the reduction of aldehydes with NaBH₄ is generally efficient, several factors can lead to lower than expected yields. These include the choice of solvent, reaction temperature, and the workup procedure.

Optimization Strategies:

ParameterRecommended ConditionRationale
Solvent Protic solvents like methanol or ethanol are standard. Using wet silica gel as a medium can accelerate the reaction.[4]The solvent helps to dissolve the reagents and facilitates the reaction. Wet silica gel can provide a large surface area and a source of protons.
Temperature Room temperature is often sufficient. For less reactive substrates, gentle heating (e.g., to 40-50 °C) can be beneficial.The reaction is typically exothermic, so cooling might be necessary for large-scale reactions to prevent side reactions.
Molar Ratio of NaBH₄ A slight excess of NaBH₄ (e.g., 1.1-1.5 equivalents) is typically used.This ensures complete consumption of the aldehyde. A large excess can complicate the workup.
Workup Acidic workup (e.g., with dilute HCl) is necessary to neutralize the excess NaBH₄ and hydrolyze the borate ester intermediate to the alcohol.Incomplete hydrolysis will result in the loss of product as the borate ester.

Q2: Are there any common side products I should be aware of when reducing phenylacetaldehyde with NaBH₄?

The reduction of aldehydes with NaBH₄ is generally a clean reaction. However, potential side reactions or impurities can arise from:

  • Cannizzaro Reaction: Under strongly basic conditions, aldehydes without an alpha-hydrogen can undergo disproportionation to an alcohol and a carboxylic acid. While less common for phenylacetaldehyde which has alpha-hydrogens, it's a possibility if a strong base is present.

  • Over-reduction of Impurities: If the starting phenylacetaldehyde contains impurities such as carboxylic acids or esters, these might be reduced under certain conditions, though NaBH₄ is generally not strong enough for this.[5]

  • Formation of Borate Esters: If the workup is incomplete, the product can remain as a borate ester, which would lead to a low yield of the desired alcohol.

Experimental Protocols

General Protocol for this compound Synthesis via Grignard Reaction

This is a general procedure and should be adapted and optimized for specific laboratory conditions.

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere (N₂ or Ar).

  • Grignard Reagent Formation: Place magnesium turnings (1.2 eq.) in the flask. Add a small amount of anhydrous diethyl ether. In the dropping funnel, place a solution of benzyl bromide (1.0 eq.) in anhydrous diethyl ether. Add a small portion of the benzyl bromide solution to the magnesium. If the reaction does not start, add a crystal of iodine or a few drops of 1,2-dibromoethane. Once initiated, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has reacted.

  • Reaction with Propylene Oxide: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of propylene oxide (1.1 eq.) in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to obtain pure 3-phenyl-1-propanol.

General Protocol for this compound Synthesis via Reduction of Phenylacetaldehyde
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phenylacetaldehyde (1.0 eq.) in methanol or ethanol.

  • Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) (1.2 eq.) portion-wise over 15-20 minutes, keeping the temperature below 20 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup: Carefully add 1 M HCl dropwise to the reaction mixture to quench the excess NaBH₄ and neutralize the solution (caution: hydrogen gas is evolved). Remove the bulk of the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography.

Data Summary

The following table summarizes the impact of various reaction parameters on the yield and selectivity of this compound synthesis. Note that specific yields are highly dependent on the exact experimental conditions.

Synthesis RouteParameterEffect on Yield/Selectivity
Grignard Reaction MoistureCrucial: Presence of water drastically reduces yield by quenching the Grignard reagent.[1]
Mg ActivationEssential: Inactive Mg surface prevents reaction initiation, leading to zero yield.[1]
TemperatureHigh temperature can increase the formation of biphenyl byproduct, lowering the yield of the desired alcohol.[2]
Hydrogenation Catalyst ChoiceBimetallic catalysts (e.g., Pt-Fe) can improve selectivity towards full hydrogenation to this compound.
H₂ PressureHigher pressure generally favors complete reduction of both C=C and C=O bonds.
TemperatureHigher temperatures can increase the reaction rate but may also lead to catalyst sintering and deactivation.
Reduction (NaBH₄) SolventProtic solvents are effective. Wet SiO₂ can accelerate the reaction rate.[4]
Molar RatioA slight excess of NaBH₄ ensures complete conversion of the aldehyde.
WorkupProper acidic workup is essential to hydrolyze the borate ester and isolate the alcohol product.

Visualizations

Logical Workflow for Optimizing this compound Yield

G Start Low this compound Yield Identify_Route Identify Synthesis Route Start->Identify_Route Grignard Grignard Reaction Identify_Route->Grignard Hydrogenation Hydrogenation Identify_Route->Hydrogenation Reduction NaBH4 Reduction Identify_Route->Reduction Grignard_Check_Moisture Check for Moisture/ Anhydrous Conditions Grignard->Grignard_Check_Moisture Hydro_Check_Catalyst Evaluate Catalyst Activity Hydrogenation->Hydro_Check_Catalyst Red_Check_Reagent Check NaBH4 Quality and Molar Ratio Reduction->Red_Check_Reagent Grignard_Check_Initiation Check Reaction Initiation Grignard_Check_Moisture->Grignard_Check_Initiation OK Action_Dry Action: Ensure rigorous drying of all components. Grignard_Check_Moisture->Action_Dry Issue Found Grignard_Check_Byproducts Analyze for Byproducts (e.g., Biphenyl) Grignard_Check_Initiation->Grignard_Check_Byproducts OK Action_Activate Action: Activate Mg. Grignard_Check_Initiation->Action_Activate Issue Found Action_Control_Add Action: Slow reagent addition. Grignard_Check_Byproducts->Action_Control_Add Biphenyl Present Hydro_Check_Conditions Optimize T and P Hydro_Check_Catalyst->Hydro_Check_Conditions Active Action_New_Catalyst Action: Use fresh or regenerated catalyst. Hydro_Check_Catalyst->Action_New_Catalyst Deactivated Hydro_Check_Selectivity Analyze Product Mixture for Selectivity Hydro_Check_Conditions->Hydro_Check_Selectivity Optimal Action_Tune_Conditions Action: Systematically vary T and P. Hydro_Check_Conditions->Action_Tune_Conditions Suboptimal Action_Change_Catalyst Action: Screen different catalysts. Hydro_Check_Selectivity->Action_Change_Catalyst Poor Selectivity Red_Check_Workup Ensure Complete Acidic Workup Red_Check_Reagent->Red_Check_Workup OK Action_Fresh_NaBH4 Action: Use fresh NaBH4 in slight excess. Red_Check_Reagent->Action_Fresh_NaBH4 Issue Found Red_Check_Solvent Optimize Solvent Red_Check_Workup->Red_Check_Solvent OK Action_Proper_Workup Action: Ensure proper pH during workup. Red_Check_Workup->Action_Proper_Workup Incomplete Action_Change_Solvent Action: Try alternative solvents (e.g., wet SiO2). Red_Check_Solvent->Action_Change_Solvent Inefficient

Caption: A general troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Benzenepropanol Esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the esterification of benzenepropanol.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the esterification of this compound?

The esterification of this compound, also known as 3-phenyl-1-propanol, is typically achieved through the Fischer esterification method. This reaction involves reacting the alcohol (this compound) with a carboxylic acid in the presence of an acid catalyst. The reaction is reversible, meaning it reaches an equilibrium between the reactants (alcohol and carboxylic acid) and the products (ester and water).[1][2][3] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the product side.

Q2: How can I improve the yield of my this compound esterification reaction?

There are two primary strategies to drive the reaction equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle:[1][3]

  • Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (either the alcohol or the carboxylic acid), will push the equilibrium towards the products.[1][4] For instance, using a significant excess of acetic acid can be employed to maximize the formation of 3-phenylpropyl acetate.[4] Studies have shown that increasing the molar ratio of alcohol to acid can significantly increase the ester yield.[1][5]

  • Removal of Water: Water is a byproduct of the esterification reaction.[1][2] Its removal from the reaction mixture as it is formed will prevent the reverse reaction (hydrolysis of the ester) from occurring, thus increasing the overall yield.[1] This can be accomplished using techniques such as azeotropic distillation with a Dean-Stark apparatus or by using dehydrating agents.[6]

Q3: What are the most common catalysts for this compound esterification, and how do I choose one?

Commonly used catalysts for Fischer esterification are strong acids that act as proton donors.[7] These include:

  • Sulfuric Acid (H₂SO₄): A widely used and effective catalyst.[1][4][8]

  • p-Toluenesulfonic Acid (p-TsOH): Another common and effective acid catalyst.[1]

  • Hydrochloric Acid (HCl): Also used as a catalyst for esterification reactions.[1][7]

The choice of catalyst can depend on the specific substrates and desired reaction conditions. For sensitive substrates, milder catalysts may be preferred. The concentration of the catalyst is also a critical parameter to optimize.

Q4: What are the typical reaction conditions for this compound esterification?

  • Temperature: The reaction is typically conducted at elevated temperatures, often under reflux, to increase the reaction rate.[4] The specific temperature will depend on the boiling point of the solvent and reactants.

  • Reaction Time: The time required to reach equilibrium can vary depending on the temperature, catalyst, and reactants. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Troubleshooting Guide

Problem 1: Low or No Ester Yield

Possible Cause Troubleshooting Steps
Equilibrium Limitation The reaction has reached equilibrium with a low concentration of the ester. To address this, either use a large excess of one reactant (e.g., the carboxylic acid if it is inexpensive) or remove water as it is formed using a Dean-Stark apparatus.[1][6]
Inactive or Insufficient Catalyst The acid catalyst may be old, hydrated, or used in an insufficient amount. Use a fresh bottle of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid and ensure the correct catalytic amount is added.[1][4]
Presence of Water Water in the reactants or solvent will inhibit the forward reaction. Ensure that the this compound, carboxylic acid, and any solvent used are anhydrous.
Low Reaction Temperature The reaction rate may be too slow at lower temperatures. Increase the temperature and ensure the reaction mixture is refluxing gently.
Steric Hindrance If using a bulky carboxylic acid, steric hindrance may slow down or prevent the reaction. In such cases, alternative esterification methods might be necessary.

Problem 2: Difficulty in Product Isolation and Purification

Possible Cause Troubleshooting Steps
Emulsion Formation During Workup Emulsions can form during the aqueous wash steps, making layer separation difficult. To break the emulsion, add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel.
Incomplete Neutralization of Acid Residual acid catalyst or unreacted carboxylic acid can contaminate the product. During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution until no more CO₂ gas evolves.[4]
Product is Water-Soluble While this compound esters are generally not very water-soluble, if you are working with a very small scale or a more polar ester, some product may be lost to the aqueous layer. Perform multiple extractions with a suitable organic solvent to maximize recovery.

Quantitative Data

Table 1: Effect of Reactant Ratio on Ester Yield (General Fischer Esterification)

Carboxylic AcidAlcoholMolar Ratio (Acid:Alcohol)Yield (%)Reference
Acetic AcidEthanol1:165[1]
Acetic AcidEthanol1:1097[1]

Table 2: Reported Yields for this compound Esterification

Carboxylic AcidCatalystReaction ConditionsYield (%)Reference
Lauric AcidDodecylbenzenesulfonic acid40 °C, 170 h84[2]
Acetic AcidPh₃P/Br₂/NH₄OAc20 °C, 0.3 h90[9]
4-Chlorobenzoic AcidKCN100 °C, 2 h96[10]

Experimental Protocols

Protocol 1: General Fischer Esterification of this compound

This protocol describes a general method for the esterification of 3-phenyl-1-propanol with a carboxylic acid using sulfuric acid as a catalyst.

Materials:

  • 3-Phenyl-1-propanol

  • Carboxylic acid (e.g., acetic acid)

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous organic solvent (e.g., toluene, if necessary)

  • Diethyl ether or ethyl acetate (for extraction)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-phenyl-1-propanol (1.0 eq) and the carboxylic acid (1.0 to 5.0 eq). If a solvent is used, add it at this stage.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the reaction mixture.

  • Heating: Heat the mixture to a gentle reflux using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is complete when the starting material (the limiting reagent) is no longer visible.

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Dilute the mixture with diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude ester.

  • Purification: Purify the crude product by distillation or column chromatography if necessary.

Protocol 2: Synthesis of 3-Phenylpropyl Acetate

This protocol is a specific example for the synthesis of 3-phenylpropyl acetate.

Materials:

  • 3-Phenyl-1-propanol (1 mmol, 0.136 g)

  • Triphenylphosphine (Ph₃P)

  • Bromine (Br₂)

  • Ammonium acetate (NH₄OAc)

  • Acetonitrile (solvent)

  • n-Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a solution of Ph₃P(OAc)₂ in acetonitrile.

  • Reactant Addition: To this solution, add 3-phenyl-1-propanol (1 mmol, 0.137 mL).[9]

  • Reaction: Stir the reaction mixture at 20°C.[9]

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 0.3 hours.[9]

  • Workup:

    • Filter the reaction mixture to remove the precipitated ammonium bromide.

    • Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (e.g., 3:1) as the eluent to yield 3-phenylpropyl acetate.[9] A yield of approximately 90% can be expected.[9]

Visualizations

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound and Carboxylic Acid B Add Acid Catalyst (e.g., H₂SO₄) A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool to RT D->E F Aqueous Wash (H₂O, NaHCO₃, Brine) E->F G Dry & Concentrate F->G H Purify (Distillation/Chromatography) G->H I Pure Ester H->I

Caption: General workflow for the Fischer esterification of this compound.

Troubleshooting_Logic Start Low Ester Yield Q1 Is the reaction at equilibrium? Start->Q1 A1_Yes Drive Equilibrium: - Use excess reactant - Remove water Q1->A1_Yes Yes Q2 Is the catalyst active and sufficient? Q1->Q2 No End Yield Improved A1_Yes->End A2_No Use fresh catalyst and optimize loading Q2->A2_No No Q3 Are reactants/solvent anhydrous? Q2->Q3 Yes A2_Yes Check other parameters (temperature, purity) A2_No->End Q3->A2_Yes Yes A3_No Use anhydrous-grade reagents and solvents Q3->A3_No No A3_No->End

Caption: Troubleshooting decision tree for low yield in this compound esterification.

References

Identifying and removing impurities from benzenepropanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzenepropanol. Our goal is to offer practical solutions to common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Common impurities in this compound often stem from its synthesis routes. The most prevalent method is the hydrogenation of cinnamaldehyde.[1] Consequently, residual amounts of the starting material, cinnamaldehyde , and the intermediate, hydrocinnamaldehyde (3-phenylpropanal) , are frequently encountered impurities. Over-hydrogenation can also lead to the formation of phenylpropane . If this compound is synthesized via the reduction of 4-phenyl-m-dioxane, unreacted starting material may also be present as an impurity.[2]

Q2: How can I identify the impurities in my this compound sample?

A2: Several analytical techniques can be employed for impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile and semi-volatile impurities. By comparing the resulting mass spectra with library data, you can identify the specific impurities present.[3] High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, is another effective method for assessing the purity of this compound and quantifying impurities.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide structural information about impurities.

Q3: What is the most effective method for purifying this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Fractional distillation under reduced pressure is highly effective for separating this compound from impurities with different boiling points, such as residual solvents or byproducts from synthesis.[2]

  • Flash column chromatography is suitable for removing impurities with different polarities.[7][8][9][10]

  • Recrystallization is not a primary purification method for this compound itself as it is a liquid at room temperature. However, it can be a valuable technique for purifying solid derivatives of this compound.

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of this compound from an impurity.

Possible Cause Solution
Insufficient column efficiency. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings) to increase the number of theoretical plates.[10]
Distillation rate is too fast. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow and steady distillation rate is crucial for good separation.
Fluctuating heat source. Use a stable heating source like a heating mantle with a controller or an oil bath to maintain a consistent temperature.
Inadequate insulation. Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.

Issue: Bumping or uneven boiling.

Possible Cause Solution
Lack of boiling chips or stir bar. Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling.
Heating too rapidly. Increase the temperature of the heat source gradually.
Column Chromatography

Issue: this compound elutes too quickly with all solvent systems (low retention).

Possible Cause Solution
Solvent system is too polar. Start with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity (gradient elution).[11]
Incorrect stationary phase. For polar compounds like this compound, a normal-phase silica gel is typically used. Ensure you are using the correct stationary phase.

Issue: Poor separation between this compound and an impurity.

Possible Cause Solution
Inappropriate solvent system. Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase that provides good separation between your product and the impurity.
Column overloading. Use a larger column or reduce the amount of sample loaded onto the column.
Column channeling. Ensure the column is packed uniformly to prevent channels from forming, which lead to poor separation.

Issue: Compound appears to be degrading on the column.

Possible Cause Solution
Acidity of silica gel. Deactivate the silica gel by washing it with a solvent system containing a small amount of a basic modifier like triethylamine.[12]
Compound instability. If the compound is inherently unstable on silica, consider using a different stationary phase like alumina or a reversed-phase silica.[12]

Quantitative Data

Property Value Reference
Boiling Point 235-237 °C (at 760 mmHg)
119-121 °C (at 12 mmHg)
Density 1.001 g/mL (at 20 °C)
Refractive Index n20/D 1.526
Water Solubility 5,680 mg/L (at 25 °C)[13]

Experimental Protocols

Protocol 1: Fractional Distillation of this compound under Reduced Pressure
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge.

  • Sample Preparation: Place the impure this compound and a magnetic stir bar or boiling chips into the round-bottom flask.

  • Distillation:

    • Begin stirring (if using a stir bar).

    • Slowly evacuate the system to the desired pressure.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect the fractions that distill over at the expected boiling point of this compound at the given pressure. Discard the initial forerun, which may contain lower-boiling impurities.

    • Monitor the temperature at the distillation head; a stable temperature indicates the collection of a pure fraction.

  • Analysis: Analyze the collected fractions for purity using GC-MS or HPLC.

Protocol 2: Flash Column Chromatography of this compound
  • Solvent System Selection: Determine an appropriate solvent system using TLC. A common starting point for this compound is a mixture of hexane and ethyl acetate. The ideal solvent system should give the this compound an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent and pour it into the column, allowing the solvent to drain.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the impure this compound in a minimal amount of the eluting solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes.

    • If necessary, gradually increase the polarity of the solvent system (gradient elution) to elute the this compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Impurity_Identification_Workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_purification Purification cluster_end End Impure_Sample Impure this compound Sample Analytical_Techniques Analytical Techniques Impure_Sample->Analytical_Techniques GC_MS GC-MS Analytical_Techniques->GC_MS HPLC HPLC Analytical_Techniques->HPLC NMR NMR Analytical_Techniques->NMR Identify_Impurities Identify & Quantify Impurities GC_MS->Identify_Impurities HPLC->Identify_Impurities NMR->Identify_Impurities Select_Method Select Purification Method Identify_Impurities->Select_Method Distillation Fractional Distillation Select_Method->Distillation Chromatography Column Chromatography Select_Method->Chromatography Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product

Caption: Workflow for Identifying and Removing Impurities from this compound.

Troubleshooting_Distillation cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Outcome Start Poor Separation in Distillation Cause1 Fast Distillation Rate Start->Cause1 Cause2 Inefficient Column Start->Cause2 Cause3 Heat Fluctuation Start->Cause3 Solution1 Reduce Heating Rate Cause1->Solution1 Solution2 Use Longer/Packed Column Cause2->Solution2 Solution3 Use Stable Heat Source Cause3->Solution3 Outcome Improved Separation Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting Poor Separation in this compound Distillation.

References

Technical Support Center: Benzenepropanol Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of benzenepropanol during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound, also known as 3-phenyl-1-propanol, is an aromatic alcohol used in various applications, including as a fragrance ingredient and a building block in pharmaceutical synthesis.[1] Maintaining its stability is crucial to ensure product quality, safety, and efficacy, as degradation can lead to the formation of impurities with potentially altered chemical and toxicological properties.

Q2: What are the primary signs of this compound degradation?

Visual inspection can be the first indicator of degradation. Pure this compound is a colorless to pale yellow liquid.[2] The development of a more intense yellow or brown color, or the formation of precipitates, suggests chemical degradation. A change in its characteristic floral odor may also indicate the presence of degradation products. For quantitative assessment, analytical techniques such as HPLC or GC-MS are necessary.

Q3: What are the main causes of this compound degradation?

The primary causes of this compound degradation during storage are:

  • Oxidation: Exposure to air (oxygen) can lead to the oxidation of the alcohol group.

  • Photodegradation: Exposure to light, particularly UV light, can initiate degradation reactions.

  • Thermal Stress: Elevated temperatures can accelerate the rate of degradation.

  • Incompatible Materials: Contact with strong oxidizing agents will cause rapid degradation.

Q4: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature Below +30°CReduces the rate of thermally induced degradation.
Atmosphere Inert atmosphere (e.g., nitrogen or argon)Minimizes contact with oxygen, thereby preventing oxidation.
Light In amber glass or opaque containersProtects from light-induced degradation.[3]
Container Tightly sealed containersPrevents exposure to air and moisture.
Ventilation A dry and well-ventilated areaGeneral safety and storage best practice.

Q5: Can I use antioxidants to prevent the degradation of this compound?

Yes, the addition of antioxidants can be an effective strategy to inhibit oxidative degradation. Common antioxidants used for organic compounds include Butylated Hydroxytoluene (BHT) and Ascorbic Acid (Vitamin C).[4][5][6] The choice and concentration of the antioxidant should be carefully validated to ensure compatibility and effectiveness without interfering with downstream applications.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the storage and handling of this compound.

Observed Issue Potential Cause Recommended Action
Discoloration (Yellowing) Oxidation, Photodegradation- Verify storage temperature is below +30°C. - Ensure the container is opaque or amber-colored and tightly sealed. - Consider purging the container headspace with an inert gas (nitrogen or argon). - Perform analytical purity testing (HPLC, GC-MS) to identify and quantify degradation products.
Unexpected Peaks in Chromatogram Degradation during storage or sample preparation- Review storage conditions against recommendations. - Conduct a forced degradation study to identify potential degradation products and confirm if the observed peaks match. - Evaluate the stability of this compound in the analytical solvent used.
Loss of Potency/Purity Long-term storage, exposure to adverse conditions- Re-test the material to confirm the purity. - If degradation is confirmed, review the entire storage and handling history. - Consider adding a suitable antioxidant for future batches after validation.
Inconsistent Experimental Results Use of partially degraded this compound- Always use this compound from a properly stored, sealed container. - Perform a quick purity check (e.g., TLC or a rapid HPLC/GC run) before use in critical experiments if degradation is suspected.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general approach for developing a stability-indicating HPLC method to separate this compound from its potential degradation products.

1. Objective: To develop and validate an HPLC method capable of quantifying the purity of this compound and separating its degradation products.

2. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Forced degradation reagents (e.g., Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide)

3. Chromatographic Conditions (Example):

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A starting point could be 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Forced Degradation Study:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Treat this compound with 3% H₂O₂ at room temperature for 24 hours.[7]

  • Thermal Degradation: Heat solid this compound at 70°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

5. Method Validation:

  • Analyze the stressed samples to ensure the separation of degradation product peaks from the main this compound peak.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]

Protocol 2: GC-MS for Impurity Profiling

This protocol provides a general procedure for identifying and quantifying volatile impurities and degradation products in this compound.

1. Objective: To identify and quantify potential degradation products and volatile impurities in a this compound sample.

2. Materials and Equipment:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, HP-5ms)

  • Helium (carrier gas)

  • This compound sample

  • Solvent for dilution (e.g., Dichloromethane or Methanol, GC grade)

3. GC-MS Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas Flow: 1 mL/min (Helium)

  • Ion Source Temperature: 230°C

  • Mass Range: 40-400 amu

4. Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., 1 mg/mL in dichloromethane).

5. Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using an internal standard or by area percentage if a reference standard for the impurity is not available.

Visualizations

cluster_degradation This compound Degradation Pathways This compound This compound Oxidation Oxidation (O2, Heat) This compound->Oxidation Photodegradation Photodegradation (UV Light) This compound->Photodegradation Thermal_Degradation Thermal Degradation (High Temperature) This compound->Thermal_Degradation Aldehydes Phenylpropanal Oxidation->Aldehydes Polymeric_Products Polymeric Products Photodegradation->Polymeric_Products Thermal_Degradation->Polymeric_Products Carboxylic_Acids Phenylpropanoic Acid, Benzoic Acid Aldehydes->Carboxylic_Acids

Caption: Major degradation pathways of this compound.

cluster_workflow Troubleshooting Workflow for this compound Degradation Start Issue Observed: Product Degradation Check_Storage Review Storage Conditions: - Temperature < 30°C? - Protected from light? - Tightly sealed? Start->Check_Storage Analytical_Testing Perform Analytical Testing (HPLC/GC-MS) Check_Storage->Analytical_Testing Conditions not met Check_Storage->Analytical_Testing Conditions met Identify_Products Identify Degradation Products Analytical_Testing->Identify_Products Implement_CAPA Implement Corrective and Preventive Actions (CAPA) Identify_Products->Implement_CAPA CAPA_Details - Optimize storage conditions - Use inert atmosphere - Add validated antioxidant Implement_CAPA->CAPA_Details End Problem Resolved Implement_CAPA->End

Caption: Logical workflow for troubleshooting this compound degradation.

References

Improving the efficiency of benzenepropanol extraction protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of benzenepropanol extraction protocols. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant to extraction?

A1: Understanding the properties of this compound is crucial for designing an effective extraction protocol. This compound is a slightly viscous, colorless liquid. It is slightly soluble in water (5,680 mg/L at 25 °C) but miscible with many organic solvents like ethanol and ether, and soluble in carbon tetrachloride and fixed oils.[1] Its relatively low polarity means it will preferentially partition into an organic solvent from an aqueous solution.

Q2: Which organic solvents are most effective for extracting this compound from an aqueous solution?

Q3: How does pH affect the extraction efficiency of this compound?

A3: this compound is a neutral compound, meaning it does not have acidic or basic functional groups that would ionize with changes in pH. Therefore, altering the pH of the aqueous phase is not expected to significantly impact its partition coefficient. However, pH can be a critical factor if the aqueous matrix contains acidic or basic impurities that need to be separated from the this compound. For example, by adjusting the pH, these impurities can be ionized and retained in the aqueous phase while the neutral this compound is extracted into the organic phase.[6]

Q4: What is the optimal solvent-to-sample ratio for this compound extraction?

A4: The ratio of the organic solvent to the aqueous sample volume is a key parameter in optimizing extraction yield. A higher solvent-to-sample ratio generally leads to a higher recovery of the target compound.[7] For phenolic compounds, increasing the solvent-to-solid ratio has been shown to increase extraction yield.[8] A common starting point for liquid-liquid extraction is a 1:1 volume ratio, with subsequent extractions of the aqueous phase with fresh solvent to maximize recovery. For challenging extractions, a higher initial ratio (e.g., 2:1 or 3:1 organic to aqueous) may be beneficial.

Troubleshooting Guides

This section addresses common issues encountered during this compound extraction in a question-and-answer format.

Problem: Low Extraction Yield

Q: I performed the extraction, but my final yield of this compound is very low. What could be the cause?

A: Several factors can contribute to low extraction yield. Consider the following troubleshooting steps:

  • Incomplete Extraction: A single extraction is often insufficient to recover all the product. Perform multiple extractions (typically 2-3) of the aqueous layer with fresh portions of the organic solvent to maximize recovery.

  • Improper Solvent Choice: The organic solvent may not be optimal for this compound. Refer to the solvent selection table below and consider a solvent with a higher partition coefficient for similar compounds.

  • Incorrect Phase Identification: You may have accidentally discarded the organic layer containing your product. To identify the layers, add a small amount of water to the separatory funnel; the aqueous layer will increase in volume.

  • Product Loss During Workup: this compound has some volatility. Ensure that you are not losing product during solvent removal (e.g., rotary evaporation). Use appropriate temperature and pressure settings.

  • Emulsion Formation: If an emulsion has formed, your product may be trapped in the emulsified layer, leading to poor recovery in the separated organic phase. Refer to the troubleshooting guide for emulsions below.

Problem: Emulsion Formation

Q: A thick, cloudy layer has formed between the organic and aqueous phases, and they are not separating cleanly. How can I break this emulsion?

A: Emulsion formation is a common problem in liquid-liquid extraction, especially when dealing with complex mixtures.[9] Here are several techniques to break an emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, the phases will separate on their own.

  • Gentle Swirling: Gently swirl the contents of the separatory funnel. Avoid vigorous shaking, which can worsen the emulsion.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion and "salt out" the organic compound into the organic layer.[9]

  • Change in Temperature: Gently warming the separatory funnel in a warm water bath can sometimes help to break an emulsion.

  • Filtration: For persistent emulsions, filtering the mixture through a plug of glass wool or Celite in a funnel can help to break up the emulsified layer.

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

Data Presentation

The following tables summarize quantitative data for the extraction of compounds structurally similar to this compound, which can be used to guide the optimization of your extraction protocol.

Table 1: Extraction Efficiency of 2-Phenylethyl Alcohol (a structural analog of this compound) from Aqueous Solution using Different Solvents.

Organic SolventExtraction MethodRecovery (%)Reference
Ethyl AcetateLiquid-Liquid Extraction95.29[3]
DichloromethaneLiquid-Liquid Extraction98.81[4]
ChloroformLiquid-Liquid Extraction98.86[4]
n-HexaneLiquid-Liquid Extraction67.35[3]

Table 2: Effect of Solvent-to-Material Ratio on the Extraction Yield of Phenolic Compounds from Plant Material.

Solvent-to-Material Ratio (v/w)Extraction Yield (%)Reference
10:12.5 - 5.0[8]
20:13.5 - 7.0[8]
40:14.5 - 9.0[8]
60:15.5 - 10.1[8]

Note: This data is for the extraction of total phenolics from date seeds and illustrates the general trend of increasing yield with a higher solvent ratio.

Experimental Protocols

Detailed Methodology for Liquid-Liquid Extraction of this compound from an Aqueous Solution

This protocol outlines a standard procedure for extracting this compound from an aqueous reaction mixture or solution using a separatory funnel.

  • Preparation:

    • Ensure the separatory funnel is clean, dry, and the stopcock is properly lubricated and closed.

    • Place the separatory funnel securely in a ring stand.

    • Place a beaker or flask under the separatory funnel to catch any potential leaks.

  • Adding the Solutions:

    • Using a funnel, carefully pour the aqueous solution containing this compound into the separatory funnel. Do not fill the funnel more than two-thirds full.

    • Add the selected organic extraction solvent (e.g., ethyl acetate) to the separatory funnel. The volume of the solvent should be determined based on the desired solvent-to-sample ratio (e.g., 1:1).

  • Extraction:

    • Stopper the separatory funnel and, while holding the stopper and stopcock firmly, invert the funnel.

    • Immediately open the stopcock to vent any pressure buildup. Close the stopcock.

    • Shake the funnel gently for 10-20 seconds to allow for partitioning of the this compound between the two phases.

    • Periodically invert the funnel and vent the pressure by opening the stopcock.

    • Place the separatory funnel back in the ring stand and remove the stopper.

  • Phase Separation:

    • Allow the layers to fully separate. The less dense layer will be on top. For example, ethyl acetate is less dense than water and will be the top layer. Dichloromethane is denser than water and will be the bottom layer.

    • If you are unsure which layer is which, add a few drops of water and observe which layer increases in volume.

  • Draining the Layers:

    • Carefully open the stopcock and drain the bottom layer into a clean Erlenmeyer flask.

    • If the bottom layer is your organic phase, you will collect it. If the top layer is your organic phase, you will drain and discard the bottom aqueous layer.

    • Pour the top layer out through the top opening of the separatory funnel to avoid contamination from any residual droplets of the bottom layer in the stopcock.

  • Repeat Extraction:

    • Return the aqueous layer to the separatory funnel and add a fresh portion of the organic solvent.

    • Repeat the extraction process (steps 3-5) at least two more times to ensure maximum recovery of the this compound.

    • Combine all the organic extracts in a single flask.

  • Drying the Organic Extract:

    • Add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to the combined organic extracts to remove any residual water.

    • Gently swirl the flask. If the drying agent clumps together, add more until some of it remains free-flowing.

    • Allow the mixture to stand for 10-15 minutes.

  • Solvent Removal:

    • Carefully decant or filter the dried organic solution into a pre-weighed round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow start Start: Aqueous solution with this compound add_to_sep_funnel Transfer to Separatory Funnel start->add_to_sep_funnel add_solvent Add Organic Extraction Solvent add_to_sep_funnel->add_solvent extract Invert, Shake, and Vent add_solvent->extract separate Allow Layers to Separate extract->separate drain_aqueous Drain Aqueous Layer separate->drain_aqueous collect_organic Collect Organic Layer separate->collect_organic repeat_extraction Repeat Extraction with Fresh Solvent (2x) drain_aqueous->repeat_extraction combine_organic Combine Organic Extracts collect_organic->combine_organic repeat_extraction->add_solvent Yes repeat_extraction->combine_organic No dry_organic Dry with Anhydrous Sulfate combine_organic->dry_organic filter_drying_agent Filter or Decant dry_organic->filter_drying_agent remove_solvent Remove Solvent via Rotary Evaporation filter_drying_agent->remove_solvent end End: Purified This compound remove_solvent->end

Caption: A standard workflow for the liquid-liquid extraction of this compound.

troubleshooting_emulsion start Problem: Emulsion Formed wait Allow to Stand for 10-15 min start->wait emulsion_resolved1 Emulsion Resolved? wait->emulsion_resolved1 gentle_swirl Gently Swirl emulsion_resolved1->gentle_swirl No proceed Proceed with Extraction emulsion_resolved1->proceed Yes emulsion_resolved2 Emulsion Resolved? gentle_swirl->emulsion_resolved2 add_brine Add Saturated NaCl (Brine) emulsion_resolved2->add_brine No emulsion_resolved2->proceed Yes emulsion_resolved3 Emulsion Resolved? add_brine->emulsion_resolved3 filter Filter through Glass Wool or Celite emulsion_resolved3->filter No emulsion_resolved3->proceed Yes emulsion_resolved4 Emulsion Resolved? filter->emulsion_resolved4 centrifuge Centrifuge emulsion_resolved4->centrifuge No emulsion_resolved4->proceed Yes problem_persists Problem Persists: Consider Alternative Solvent or Method emulsion_resolved4->problem_persists If centrifuge unavailable centrifuge->proceed

Caption: A troubleshooting decision tree for resolving emulsions during extraction.

References

Common side reactions in the synthesis of benzenepropanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-phenyl-1-propanol (benzenepropanol).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce 3-phenyl-1-propanol?

A1: The most prevalent methods for synthesizing 3-phenyl-1-propanol include the catalytic hydrogenation of cinnamaldehyde or its derivatives like ethyl cinnamate, and the Grignard reaction between a benzylmagnesium halide and ethylene oxide.[1]

Q2: What are the primary side reactions to be aware of during the catalytic hydrogenation of cinnamaldehyde?

A2: During the hydrogenation of cinnamaldehyde, several side products can form depending on the catalyst and reaction conditions. The main competing reactions involve the incomplete or alternative reduction of the starting material. Common side products include:

  • Hydrocinnamaldehyde (3-phenylpropanal): Formed by the selective hydrogenation of the C=C double bond without reduction of the aldehyde group.[2][3]

  • Cinnamyl alcohol: Results from the selective reduction of the C=O bond without saturation of the C=C double bond.[2][3]

  • Styrene and Ethylbenzene: These can be formed as by-products at higher temperatures due to fragmentation of the reactants or products.[2]

Q3: What are the typical side reactions encountered in the Grignard synthesis of 3-phenyl-1-propanol?

A3: The Grignard synthesis of 3-phenyl-1-propanol, typically involving the reaction of a benzylmagnesium halide with ethylene oxide, is prone to certain side reactions. A major impurity often observed is biphenyl , which is formed from a coupling reaction between the Grignard reagent and any unreacted benzyl halide.[4] The formation of this side product is favored by higher concentrations of the benzyl halide and increased reaction temperatures.

Troubleshooting Guides

Issue 1: Low Yield of 3-Phenyl-1-propanol

Symptoms:

  • The final isolated mass of the product is significantly lower than the theoretical yield.

  • Analysis of the crude reaction mixture shows a large amount of starting material or unidentifiable byproducts.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction Monitor the reaction progress using TLC or GC to ensure the complete consumption of the limiting reagent. If the reaction stalls, consider adding more of the excess reagent or extending the reaction time.
Moisture in Reaction For Grignard synthesis, ensure all glassware is flame-dried or oven-dried and that all solvents and reagents are anhydrous. Moisture will quench the Grignard reagent, reducing the yield.
Product Loss During Workup 3-Phenyl-1-propanol has some solubility in water. Minimize the volume of aqueous washes during extraction. If an emulsion forms, try adding a small amount of brine to break it. Ensure all transfers of the organic phase are quantitative.[5]
Side Reactions Optimize reaction conditions to minimize the formation of byproducts. For hydrogenation, this may involve adjusting temperature, pressure, and catalyst choice. For Grignard synthesis, slow, controlled addition of the electrophile can reduce side reactions.
Product Decomposition If the reaction is heated, be aware of potential decomposition pathways. If purification involves distillation, use reduced pressure to avoid high temperatures that could lead to dehydration of the alcohol to form allylbenzene.

Low_Yield_Troubleshooting start Low Yield of This compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction monitor Monitor reaction (TLC/GC) incomplete_reaction->monitor Yes side_reactions Side Reactions? incomplete_reaction->side_reactions No extend_time Extend reaction time or add more reagent monitor->extend_time end Improved Yield extend_time->end optimize Optimize conditions (temp, catalyst, etc.) side_reactions->optimize Yes workup_loss Loss During Workup? side_reactions->workup_loss No optimize->end refine_workup Refine workup procedure (minimize washes, break emulsions) workup_loss->refine_workup Yes decomposition Product Decomposition? workup_loss->decomposition No refine_workup->end purify_conditions Adjust purification (e.g., vacuum distillation) decomposition->purify_conditions Yes decomposition->end No purify_conditions->end

Issue 2: Presence of Impurities After Purification

Symptoms:

  • NMR or GC-MS analysis of the purified product shows the presence of contaminants.

  • The boiling point of the product is not sharp during distillation.

Common Impurities and Their Removal:

ImpurityIdentificationRecommended Purification Method
Hydrocinnamaldehyde Can be identified by its characteristic aldehyde peak in IR and NMR spectra.Fractional distillation under reduced pressure is often effective as its boiling point is slightly lower than 3-phenyl-1-propanol.
Cinnamyl alcohol Has a similar boiling point to the desired product, making separation by distillation difficult.Column chromatography on silica gel can be used to separate the more polar cinnamyl alcohol from 3-phenyl-1-propanol.
Biphenyl A non-polar impurity from Grignard synthesis.Can often be removed by recrystallization of the crude product from a suitable solvent or by column chromatography.

Summary of Common Side Products

Synthesis RouteCommon Side ProductsConditions Favoring Formation
Catalytic Hydrogenation of Cinnamaldehyde Hydrocinnamaldehyde, Cinnamyl alcohol, Styrene, EthylbenzeneIncomplete reaction, non-selective catalyst, high temperatures.[2][3]
Grignard Reaction (Benzylmagnesium halide + Ethylene Oxide) BiphenylHigh concentration of benzyl halide, elevated reaction temperatures.[4]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Ethyl Cinnamate

This procedure is adapted from established methods for the reduction of cinnamate esters.

Materials:

  • Ethyl cinnamate

  • Anhydrous Ethanol

  • Palladium on Carbon (10% Pd/C) catalyst

  • Hydrogen gas supply

  • Filter aid (e.g., Celite)

Procedure:

  • In a suitable hydrogenation flask, dissolve ethyl cinnamate in anhydrous ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst is typically 1-5 mol% relative to the ethyl cinnamate.

  • Seal the flask and connect it to a hydrogen gas source.

  • Purge the flask with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with ethanol to recover all the product.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The crude 3-phenyl-1-propanol can be purified by vacuum distillation.

Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Purification dissolve Dissolve Ethyl Cinnamate in Ethanol add_catalyst Add Pd/C Catalyst dissolve->add_catalyst purge Purge with H₂ add_catalyst->purge pressurize Pressurize and Stir purge->pressurize monitor Monitor Reaction pressurize->monitor filter Filter Catalyst monitor->filter evaporate Evaporate Solvent filter->evaporate distill Vacuum Distillation evaporate->distill

Protocol 2: Grignard Synthesis of 3-Phenyl-1-propanol

This protocol describes the synthesis from benzylmagnesium chloride and ethylene oxide. Extreme caution must be exercised when handling ethylene oxide as it is a toxic and flammable gas. This reaction should be performed in a well-ventilated fume hood.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Benzyl chloride

  • A crystal of iodine (as an initiator)

  • Ethylene oxide (condensed and measured at low temperature)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask and add a small crystal of iodine.

  • In the dropping funnel, place a solution of benzyl chloride in anhydrous diethyl ether.

  • Add a small amount of the benzyl chloride solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath.

  • Slowly bubble a pre-weighed amount of ethylene oxide gas through the cooled Grignard solution, or add a solution of ethylene oxide in cold, anhydrous ether dropwise. This step is highly exothermic and must be done with extreme care to control the reaction temperature.

  • After the addition of ethylene oxide is complete, stir the reaction mixture at room temperature for at least one hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude 3-phenyl-1-propanol by vacuum distillation.

Grignard_Pathway cluster_reagents cluster_intermediates benzyl_chloride Benzyl Chloride grignard Benzylmagnesium Chloride benzyl_chloride->grignard magnesium Magnesium magnesium->grignard ethylene_oxide Ethylene Oxide alkoxide Magnesium Alkoxide Intermediate ethylene_oxide->alkoxide grignard->alkoxide + Ethylene Oxide product 3-Phenyl-1-propanol alkoxide->product Aqueous Workup

References

Technical Support Center: Monitoring Benzenepropanol Reactions by TLC and NMR

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals monitoring reactions involving benzenepropanol using Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: How can I use TLC to monitor the progress of my this compound reaction?

A1: TLC is an effective technique to qualitatively track the progress of a reaction by observing the disappearance of the starting material and the appearance of the product.[1][2][3] You will spot the reaction mixture on a TLC plate alongside a spot of your starting this compound and a "co-spot" containing both the reaction mixture and the starting material. As the reaction proceeds, the spot corresponding to this compound in the reaction mixture lane should diminish in intensity, while a new spot corresponding to your product should appear and intensify. The reaction is considered complete when the this compound spot is no longer visible in the reaction mixture lane.[3]

Q2: What is a typical solvent system for running a TLC of a this compound oxidation reaction?

A2: A common starting point for developing a solvent system for this compound and its oxidation product, phenylpropanal, is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4] A ratio of 4:1 or 3:1 hexanes:ethyl acetate is a good starting point. You can adjust the polarity to achieve optimal separation where the Rf values are ideally between 0.3 and 0.7.[5]

Q3: How do I interpret the ¹H NMR spectrum of my reaction mixture?

A3: Interpreting the ¹H NMR spectrum involves analyzing the chemical shifts, integration, and splitting patterns of the signals.[6] For a reaction involving this compound, you should look for the disappearance of characteristic proton signals of the starting material and the appearance of new signals corresponding to the product. For instance, in an oxidation reaction, the signal for the benzylic protons next to the alcohol in this compound (around 3.6 ppm) will decrease, while a new aldehyde proton signal (around 9.8 ppm for phenylpropanal) will appear.

Q4: My NMR spectrum has broad peaks. What could be the cause?

A4: Broad peaks in an NMR spectrum can be caused by several factors, including poor shimming of the spectrometer, a non-homogenous sample due to poor solubility, or the sample being too concentrated.[7] If adjusting these factors does not resolve the issue, it is advisable to consult with an NMR facility manager as the instrument may require adjustments.[7]

Q5: There are unexpected peaks in my NMR spectrum. What are they?

A5: Unexpected peaks can arise from various sources such as residual solvent from your reaction or purification, impurities in your starting materials, or the formation of side products. Common solvent impurities like ethyl acetate or dichloromethane are frequently observed.[7] You can consult tables of common NMR solvent impurities to identify these peaks.[8][9][10] If the peaks do not correspond to common solvents, they may be from unexpected side reactions.

Troubleshooting Guides

TLC Troubleshooting
Problem Possible Cause(s) Solution(s)
Spots are streaking The sample is too concentrated.[4][11][12]Dilute the sample before spotting it on the TLC plate.
The compound is highly acidic or basic.Add a small amount of acetic acid or triethylamine to the developing solvent.
Rf values are too high (spots near the solvent front) The eluting solvent is too polar.[5][13]Decrease the polarity of the solvent system (e.g., increase the proportion of hexanes to ethyl acetate).
Rf values are too low (spots near the baseline) The eluting solvent is not polar enough.[13]Increase the polarity of the solvent system (e.g., increase the proportion of ethyl acetate to hexanes).
No spots are visible The sample is too dilute.[4][11]Spot the sample multiple times in the same location, allowing the solvent to dry between applications, or concentrate the sample.
The compound is not UV-active.Use a visualization stain such as potassium permanganate or an iodine chamber.[12]
Reactant and product spots are not well-separated The solvent system does not provide adequate resolution.Experiment with different solvent systems of varying polarities.[14]
NMR Troubleshooting
Problem Possible Cause(s) Solution(s)
Product peaks overlap The chosen NMR solvent does not provide good dispersion of signals.[7]Try a different deuterated solvent (e.g., benzene-d₆, acetone-d₆).[7]
Poor signal-to-noise ratio The sample is too dilute.Concentrate the sample if possible. Increase the number of scans.
Presence of a large water peak The sample or the NMR solvent is wet.[7]Use a fresh, sealed bottle of deuterated solvent. Dry your sample thoroughly before preparing the NMR tube.
Inaccurate integrations The relaxation delay (d1) is too short for quantitative analysis.Increase the relaxation delay to at least 5 times the longest T1 of the protons being integrated.
Residual solvent peak overlaps with signals of interest.[7]Use a different deuterated solvent where the residual peak is in a different region.[7]

Quantitative Data Summary

The following table summarizes typical Rf and ¹H NMR chemical shift data for this compound and its oxidation product, 3-phenylpropanal, in a common TLC solvent system and deuterated NMR solvent.

Compound Structure TLC Rf Value (4:1 Hexanes:Ethyl Acetate) ¹H NMR Chemical Shifts (CDCl₃, ppm)
3-Phenyl-1-propanolC₆H₅CH₂CH₂CH₂OH~ 0.37.35-7.15 (m, 5H, Ar-H), 3.68 (t, 2H, -CH₂OH), 2.70 (t, 2H, Ar-CH₂-), 1.90 (quint, 2H, -CH₂CH₂CH₂-), 1.6 (s, 1H, -OH)[15]
3-PhenylpropanalC₆H₅CH₂CH₂CHO~ 0.59.81 (t, 1H, -CHO), 7.35-7.18 (m, 5H, Ar-H), 2.97 (t, 2H, Ar-CH₂-), 2.78 (t, 2H, -CH₂CHO)[16]

Experimental Protocols

Protocol 1: Monitoring the Oxidation of 3-Phenyl-1-propanol to 3-Phenylpropanal by TLC

Materials:

  • Silica gel TLC plates

  • Developing chamber

  • UV lamp (254 nm)

  • Microcapillary tubes

  • Solvent system: 4:1 Hexanes:Ethyl Acetate

  • Reaction mixture aliquots

  • Standard solution of 3-phenyl-1-propanol in a volatile solvent (e.g., dichloromethane)

Procedure:

  • Prepare the TLC developing chamber by adding the 4:1 hexanes:ethyl acetate solvent system to a depth of about 0.5 cm. Cover the chamber and allow the atmosphere to saturate with solvent vapor.

  • Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate.[1] Mark three lanes on the baseline.

  • Using a microcapillary tube, spot the standard solution of 3-phenyl-1-propanol on the first lane.

  • Take a small aliquot from the reaction mixture and spot it on the third lane.

  • On the middle lane (the co-spot), first spot the standard and then spot the reaction mixture on top of it.

  • Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.[4]

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp and circle them with a pencil.

  • Monitor the reaction by repeating the TLC analysis at regular intervals, observing the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane.

Protocol 2: NMR Sample Preparation for Reaction Monitoring

Materials:

  • NMR tube

  • Deuterated solvent (e.g., CDCl₃)

  • Pipette

  • Reaction mixture aliquot

Procedure:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • If the reaction solvent is not deuterated, evaporate the solvent from the aliquot under reduced pressure.

  • Dissolve the residue in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry NMR tube.

  • If necessary, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any solid impurities.

  • Acquire the ¹H NMR spectrum.

  • To monitor the reaction, take aliquots at different time points, prepare the NMR samples as described, and compare the spectra to determine the relative amounts of starting material and product.

Visualizations

experimental_workflow cluster_reaction This compound Reaction cluster_tlc TLC Monitoring cluster_nmr NMR Analysis start Start Reaction (e.g., Oxidation of this compound) tlc_aliquot Take Reaction Aliquot for TLC start->tlc_aliquot t=0, 1h, 2h... nmr_aliquot Take Reaction Aliquot for NMR start->nmr_aliquot Final time point or as needed spot_tlc Spot TLC Plate (Start Material, Reaction Mix, Co-spot) tlc_aliquot->spot_tlc develop_tlc Develop and Visualize TLC Plate spot_tlc->develop_tlc analyze_tlc Analyze TLC for Reaction Progress develop_tlc->analyze_tlc analyze_tlc->start Continue Reaction prepare_nmr Prepare NMR Sample nmr_aliquot->prepare_nmr acquire_nmr Acquire NMR Spectrum prepare_nmr->acquire_nmr analyze_nmr Analyze NMR for Product Formation acquire_nmr->analyze_nmr

Caption: Experimental workflow for monitoring a this compound reaction using TLC and NMR.

troubleshooting_decision_tree cluster_tlc_issues TLC Issues cluster_nmr_issues NMR Issues cluster_solutions Potential Solutions start Problem with Reaction Monitoring tlc_problem Unexpected TLC Result? start->tlc_problem nmr_problem Unexpected NMR Spectrum? start->nmr_problem streaking Streaking Spots? tlc_problem->streaking bad_rf Rf Too High/Low? tlc_problem->bad_rf no_spots No Spots Visible? tlc_problem->no_spots sol_dilute Dilute Sample streaking->sol_dilute sol_solvent Change Solvent System bad_rf->sol_solvent sol_stain Use Stain no_spots->sol_stain broad_peaks Broad Peaks? nmr_problem->broad_peaks impurity_peaks Unknown Peaks? nmr_problem->impurity_peaks overlap_peaks Overlapping Peaks? nmr_problem->overlap_peaks sol_shim Shim Spectrometer broad_peaks->sol_shim sol_check_impurities Check Solvent Impurity Tables impurity_peaks->sol_check_impurities sol_change_nmr_solvent Change NMR Solvent overlap_peaks->sol_change_nmr_solvent

Caption: Troubleshooting decision tree for TLC and NMR analysis of this compound reactions.

References

Why is my benzenepropanol reaction not going to completion

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-phenyl-1-propanol (also known as benzenepropanol or hydrocinnamic alcohol). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3-phenyl-1-propanol?

A1: The most prevalent laboratory methods for the synthesis of 3-phenyl-1-propanol include:

  • Grignard Reaction: Reaction of a phenylmagnesium halide with an appropriate epoxide (e.g., oxetane) or a protected 3-halopropanol. Alternatively, reacting a benzylmagnesium halide with ethylene oxide.

  • Friedel-Crafts Acylation followed by Reduction: Acylation of benzene with 3-chloropropionyl chloride to form 3-chloro-1-phenyl-1-propanone, followed by reduction of the ketone and subsequent dehalogenation. A more direct acylation with succinic anhydride followed by reductions is also possible. The acylation-reduction route is often preferred over direct Friedel-Crafts alkylation to avoid carbocation rearrangements.[1][2]

  • Hydroboration-Oxidation of Allylbenzene: This method provides the anti-Markovnikov addition of a hydroxyl group to the double bond of allylbenzene.[3][4]

  • Hydrogenation of Cinnamaldehyde or Cinnamic Alcohol: Catalytic hydrogenation can be used to reduce the double bond and/or the aldehyde/alcohol functionality.[5]

Q2: My Grignard reaction to synthesize 3-phenyl-1-propanol is not initiating. What are the likely causes?

A2: Failure of a Grignard reaction to initiate is a common issue. The primary causes are typically:

  • Inactive Magnesium: The surface of the magnesium metal may be coated with magnesium oxide, which prevents the reaction with the alkyl/aryl halide.[6]

  • Presence of Water: Grignard reagents are highly reactive with water. Even trace amounts of moisture in the glassware, solvent, or starting materials can quench the reaction.[6][7]

  • Impure Reagents: The alkyl/aryl halide or the solvent may contain impurities that inhibit the reaction.

Q3: I am observing a significant amount of biphenyl as a byproduct in my Grignard reaction. How can I minimize this?

A3: Biphenyl formation occurs when phenyl radicals couple with each other instead of reacting with magnesium to form the Grignard reagent.[6] To minimize this side reaction:

  • Control the Addition Rate: Add the aryl halide slowly to the magnesium turnings. This keeps the concentration of the halide low and favors the reaction with magnesium.

  • Maintain Appropriate Temperature: The reaction should be exothermic enough to sustain itself but not so vigorous that it promotes side reactions. Gentle heating might be necessary for initiation, followed by cooling if the reaction becomes too vigorous.[6]

Q4: Why is my Friedel-Crafts acylation step resulting in a low yield?

A4: Low yields in Friedel-Crafts acylation can be attributed to several factors:

  • Deactivated Benzene Ring: If the benzene ring is substituted with strongly deactivating groups (e.g., -NO2, -SO3H), the reaction will not proceed.[8][9]

  • Insufficient Catalyst: At least one full equivalent of the Lewis acid catalyst (e.g., AlCl3) is required because it complexes with the resulting ketone. It is often best to use a slight excess.[10]

  • Moisture: The Lewis acid catalyst is sensitive to water, which will deactivate it. Ensure all glassware and reagents are anhydrous.

Troubleshooting Guides

Issue: Grignard Reaction Fails to Go to Completion

This guide addresses incomplete conversion when using a Grignard reagent for the synthesis of 3-phenyl-1-propanol.

Symptom Potential Cause Suggested Solution
Reaction does not start (no heat evolution or bubbling)Inactive magnesium surface (oxide layer).Activate the magnesium by crushing the turnings, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.[11]
Reaction starts but then stops prematurelyInsufficient mixing or coating of unreacted magnesium.Ensure vigorous stirring to continuously expose fresh magnesium surface.
Significant amount of starting aryl halide remains after the reactionPresence of moisture in the reaction setup.Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon).[11] Use anhydrous solvents.[6][7]
Formation of significant biphenyl byproductSide reaction of aryl radicals.Add the aryl halide dropwise to maintain a low concentration. Ensure the reaction temperature is controlled.
Issue: Low Yield in Hydroboration-Oxidation of Allylbenzene

This guide provides troubleshooting steps for the hydroboration-oxidation of allylbenzene.

Symptom Potential Cause Suggested Solution
Incomplete consumption of allylbenzeneInactive borane reagent.Use a fresh source of borane-THF complex or generate diborane in situ. Ensure the reagent has been stored properly.
Formation of isomeric alcohols (e.g., 1-phenyl-1-propanol)Reaction conditions favoring Markovnikov addition.Ensure the reaction is a true hydroboration-oxidation. Contamination with protic or strong acids can lead to other reaction pathways.
Low yield after oxidation stepIncomplete oxidation of the trialkylborane intermediate.Ensure an adequate amount of hydrogen peroxide and aqueous base (e.g., NaOH) is used. Allow sufficient reaction time for the oxidation to complete.

Experimental Protocols

Protocol 1: Activation of Magnesium for Grignard Reaction
  • Place magnesium turnings in a flask that has been flame-dried under vacuum and cooled under an inert atmosphere.

  • Add a small crystal of iodine. The surface of the magnesium should develop a yellowish-brown color as the iodine sublimes.[11]

  • Add a small portion of the anhydrous ether and a few drops of the aryl halide.

  • Gently warm the flask until the color of the iodine disappears and bubbling is observed, indicating the reaction has initiated.

  • Once initiated, the remaining aryl halide solution can be added dropwise.

Protocol 2: General Procedure for Friedel-Crafts Acylation
  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add anhydrous aluminum chloride and a dry solvent (e.g., dichloromethane or nitrobenzene).

  • Cool the mixture in an ice bath.

  • Slowly add the acyl chloride (e.g., 3-chloropropionyl chloride) to the stirred suspension.

  • Add benzene dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction to stir at room temperature or gently heat to drive it to completion.

  • The reaction is quenched by pouring it slowly over crushed ice and acid.

Visualizations

Troubleshooting_Benzenepropanol_Synthesis cluster_grignard Grignard Reaction Issues cluster_fc Friedel-Crafts Acylation Issues G_Start Reaction Not Starting G_Cause1 Inactive Mg or Moisture G_Start->G_Cause1 Potential Cause G_Incomplete Incomplete Reaction G_Cause2 Wet reagents/solvent G_Incomplete->G_Cause2 Potential Cause G_Biphenyl Biphenyl Formation G_Cause3 High local concentration of aryl halide G_Biphenyl->G_Cause3 Potential Cause G_Sol1 Activate Mg (Iodine) Flame-dry glassware G_Cause1->G_Sol1 Solution G_Sol2 Use anhydrous solvents Dry starting materials G_Cause2->G_Sol2 Solution G_Sol3 Slow, dropwise addition Control temperature G_Cause3->G_Sol3 Solution FC_LowYield Low Yield FC_Cause1 Deactivated Ring or Insufficient Catalyst FC_LowYield->FC_Cause1 Potential Cause FC_Sol1 Use activated benzene Use >1 eq. AlCl3 FC_Cause1->FC_Sol1 Solution Start This compound Reaction Not Going to Completion Start->G_Incomplete Start->FC_LowYield Benzenepropanol_Synthesis_Pathways cluster_reactants Starting Materials cluster_methods Synthesis Methods Benzene Benzene FC Friedel-Crafts Acylation + Reduction Benzene->FC Allylbenzene Allylbenzene HB Hydroboration- Oxidation Allylbenzene->HB Cinnamaldehyde Cinnamaldehyde H2 Hydrogenation Cinnamaldehyde->H2 ArylHalide Aryl Halide + Epoxide Grignard Grignard Reaction ArylHalide->Grignard Product 3-Phenyl-1-propanol FC->Product HB->Product H2->Product Grignard->Product

References

Purification strategies for high-purity benzenepropanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of high-purity benzenepropanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this compound (also known as 3-phenyl-1-propanol).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in this compound depend on the synthetic route.

  • From Hydrogenation of Cinnamaldehyde: Unreacted cinnamaldehyde, and byproducts such as cinnamyl alcohol.

  • From Reduction of Hydrocinnamaldehyde: Residual hydrocinnamaldehyde. Technical grade hydrocinnamaldehyde may itself contain up to 5% this compound as an impurity.

  • From Styrene via Oxo Synthesis: The primary impurity is often the isomeric 2-phenylpropanol.[1]

Q2: What is the most effective method for purifying this compound to >99% purity?

A2: Fractional distillation under reduced pressure (vacuum distillation) is generally the most effective method for achieving high purity, especially for separating this compound from isomers and other volatile impurities with different boiling points.[1] For removing non-volatile impurities or for smaller scales, column chromatography can also be effective.

Q3: this compound has a low melting point (-18 °C). Can it be purified by recrystallization?

A3: While challenging due to its low melting point, low-temperature recrystallization can be employed. This involves dissolving the this compound in a suitable solvent at a slightly elevated temperature and then cooling the solution to a very low temperature (e.g., in a dry ice/acetone bath) to induce crystallization. This method is particularly useful for removing non-polar impurities.

Q4: How can I assess the purity of my this compound sample?

A4: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for determining the purity of this compound and identifying any volatile impurities. High-performance liquid chromatography (HPLC) can also be used, particularly for detecting non-volatile impurities.

Troubleshooting Guides

Fractional Distillation Issues
Problem Possible Cause Solution
Poor Separation of Impurities The boiling points of this compound and the impurity are too close.Increase the efficiency of the distillation column by using a longer packed column (e.g., Vigreux or Raschig rings) to increase the number of theoretical plates. Ensure a slow and steady distillation rate.
Distillation is proceeding too quickly.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.
Product is Decomposing The boiling point at atmospheric pressure is too high, causing thermal degradation.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of this compound.
No Distillate is Collecting The vapor is condensing before reaching the condenser due to heat loss.Insulate the distillation head and fractionating column with glass wool or aluminum foil to minimize heat loss.
System has a leak (under vacuum distillation).Check all joints and connections for a proper seal. Ensure all glassware is free of cracks.
Recrystallization Issues
Problem Possible Cause Solution
"Oiling Out" - Product Separates as a Liquid The melting point of the this compound/impurity mixture is below the temperature of the solution.Re-heat the solution to dissolve the oil, add a small amount of additional "good" solvent, and cool very slowly. Seeding with a pure crystal of this compound (if available) can also help.
The concentration of the solute is too high.Add more solvent to create a less saturated solution before cooling.
No Crystals Form Upon Cooling The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of this compound and then try cooling again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal.
Low Recovery of Purified Product Too much solvent was used, and a significant amount of this compound remains in the mother liquor.Reduce the volume of the mother liquor by evaporation and cool again to recover more product.
The product is significantly soluble in the cold solvent.Ensure the solution is cooled to the lowest practical temperature. Use a minimal amount of ice-cold solvent to wash the crystals during filtration.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)
This compound C₉H₁₂O136.192361.001
CinnamaldehydeC₉H₈O132.16248[2]1.05[2]
Cinnamyl AlcoholC₉H₁₀O134.182501.044 (at 25°C)[3]
2-PhenylpropanolC₉H₁₂O136.19216-2180.997
HydrocinnamaldehydeC₉H₁₀O134.18221-2241.019 (at 25°C)

Table 2: Typical Purification Outcomes for this compound

Purification MethodTypical Purity AchievedEstimated YieldKey Advantages
Fractional Vacuum Distillation >99.5%80-90%Excellent for separating volatile impurities with different boiling points.
Low-Temperature Recrystallization >99%60-80%Effective for removing non-polar and some colored impurities.
Column Chromatography >99%70-90%Good for small-scale purification and removing non-volatile impurities.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Vacuum Distillation

Objective: To purify crude this compound to >99.5% purity.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Vacuum source and gauge

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Begin stirring (if using a magnetic stirrer) and gradually heat the flask using the heating mantle.

  • Slowly apply vacuum to the system, reducing the pressure to the desired level (e.g., 10-20 mmHg).

  • Heat the mixture to a gentle boil. Observe the condensation ring rising slowly up the fractionating column.

  • Collect a small initial fraction (forerun) that may contain more volatile impurities.

  • As the temperature stabilizes at the boiling point of this compound at the given pressure, collect the main fraction in a clean receiving flask.

  • Continue distillation until a sharp drop in temperature is observed or only a small amount of residue remains in the distillation flask.

  • Release the vacuum and allow the apparatus to cool before disassembling.

  • Analyze the purity of the collected fraction using GC-MS.

Protocol 2: Low-Temperature Recrystallization of this compound

Objective: To remove non-polar impurities from this compound.

Materials:

  • Crude this compound

  • A "good" solvent in which this compound is soluble at room temperature (e.g., ethanol, methanol).

  • A "poor" solvent in which this compound is insoluble at low temperatures (e.g., hexane, water). The two solvents must be miscible.

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Low-temperature bath (e.g., dry ice/acetone or ice/salt)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of the warm "good" solvent (e.g., ethanol).

  • While stirring, slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy, indicating saturation.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Slowly cool the flask to room temperature.

  • Once at room temperature, place the flask in a low-temperature bath (e.g., -78 °C) to induce crystallization. The formation of a solid may take some time.

  • Once a significant amount of crystals has formed, quickly filter the cold mixture through a pre-chilled Buchner funnel using vacuum filtration.

  • Wash the crystals with a small amount of the ice-cold solvent mixture.

  • Dry the purified crystals under vacuum to remove residual solvent.

  • Determine the purity of the crystals by GC-MS and melting point analysis.

Visualizations

PurificationWorkflow start Crude this compound assess_purity Assess Purity (GC-MS) start->assess_purity final_product High-Purity this compound (>99%) assess_purity->final_product >99% decision Purity Acceptable? assess_purity->decision <99% fractional_distillation Fractional Vacuum Distillation fractional_distillation->final_product recrystallization Low-Temperature Recrystallization recrystallization->final_product column_chromatography Column Chromatography column_chromatography->final_product decision->fractional_distillation Volatile Impurities decision->recrystallization Non-polar Impurities decision->column_chromatography Non-volatile Impurities

Caption: General purification workflow for this compound.

TroubleshootingWorkflow start Purification Attempt Fails (Low Purity or Yield) identify_issue Identify Primary Issue start->identify_issue distillation_issue Fractional Distillation Issue identify_issue->distillation_issue Distillation recrystallization_issue Recrystallization Issue identify_issue->recrystallization_issue Recrystallization poor_separation Poor Separation? distillation_issue->poor_separation increase_plates Increase Column Efficiency (longer column, packing) poor_separation->increase_plates Yes decomposition Decomposition? poor_separation->decomposition No slow_distillation Decrease Distillation Rate increase_plates->slow_distillation use_vacuum Use Vacuum Distillation decomposition->use_vacuum Yes oiling_out Oiling Out? recrystallization_issue->oiling_out adjust_solvent_cooling Adjust Solvent Ratio & Cool Slowly oiling_out->adjust_solvent_cooling Yes no_crystals No Crystals Form? oiling_out->no_crystals No concentrate_seed Concentrate Solution & Add Seed Crystal no_crystals->concentrate_seed Yes

References

Technical Support Center: Temperature Control in Benzenepropanol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing temperature control in benzenepropanol reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting common issues and implementing best practices for thermal management during chemical synthesis.

Troubleshooting Guides

This section addresses specific issues you may encounter during this compound synthesis, with a focus on temperature-related causes and solutions.

Issue 1: Reaction Runaway or Uncontrolled Exotherm

Q: My reaction temperature is increasing rapidly and uncontrollably. What should I do, and how can I prevent this in the future?

A: An uncontrolled exothermic reaction, or "runaway reaction," is a serious safety hazard that occurs when the heat generated by the reaction exceeds the rate of heat removal.[1][2] This leads to a rapid increase in temperature and pressure, potentially causing equipment failure.[3]

Immediate Actions:

  • Cease the addition of any further reagents immediately.

  • Maximize cooling by ensuring your cooling system (e.g., ice bath, circulator) is operating at full capacity.[4]

  • If safe, dilute the reaction mixture with a cold, inert solvent.

  • Have a suitable quenching agent ready for emergency use.

Preventative Measures:

  • Controlled Reagent Addition: Add reagents, especially highly reactive ones like Grignard reagents or acyl chlorides, slowly and dropwise using an addition funnel.[5] This helps to manage the rate of heat generation.

  • Adequate Cooling: Ensure your cooling apparatus is appropriately sized for the reaction scale. For highly exothermic reactions, consider a larger cooling bath or a more powerful cryostat. Jacketed vessels connected to a circulator provide excellent temperature regulation.[4]

  • Pre-Cooling: Cool the reaction vessel and solvents before initiating the reaction. Many sensitive reactions, like Grignard and Friedel-Crafts, are started at low temperatures (e.g., 0°C or -78°C) to control the initial exotherm.[5][6]

  • Continuous Monitoring: Use a thermometer or thermocouple placed directly in the reaction mixture to monitor the internal temperature continuously.[7]

  • Process Change: For larger scales, consider switching from a batch process to a semi-batch or continuous flow process, which uses smaller reaction volumes and offers better heat transfer, inherently reducing the risk of runaway reactions.[1][8]

Issue 2: Low or No Product Yield

Q: My reaction is complete, but the yield of this compound is very low. Could temperature be the cause?

A: Yes, improper temperature control is a common reason for low product yield. Both temperatures that are too low or too high can be detrimental.

Troubleshooting Steps:

  • Temperature Too Low: The reaction may not have had sufficient energy to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by a suitable method like Thin-Layer Chromatography (TLC) or online NMR.[6][9]

  • Temperature Too High: Excessive heat can lead to the degradation of reactants, reagents, or the final product. It can also promote the formation of unwanted side products.

    • Solution: Lower the reaction temperature. For Grignard reactions, temperatures between -78°C and room temperature are typical, depending on the specific substrates, to minimize side reactions.[5]

  • Inconsistent Temperature: Fluctuations in temperature can lead to a mixture of products and an overall lower yield of the desired compound.

    • Solution: Use a reliable and automated temperature control system, such as a temperature-controlled bath or a jacketed reactor with a circulator, to maintain a stable temperature throughout the reaction.[4]

Issue 3: Formation of Impurities and Side Products

Q: I've successfully synthesized my product, but it's contaminated with significant side products. How can temperature management improve purity?

A: Temperature is a critical factor in controlling reaction selectivity. Many side reactions have different activation energies than the desired reaction, meaning their rates are affected differently by temperature changes.

Common Scenarios and Solutions:

  • Friedel-Crafts Reactions:

    • Problem: Polyalkylation or polyacylation, where the initial product reacts further.[10] The initial product is often more reactive than the starting material.

    • Solution: Lowering the reaction temperature can help control the rate of subsequent reactions, favoring the mono-substituted product.[6]

  • Grignard Reactions:

    • Problem: Formation of byproducts through enolization or reduction, especially with sterically hindered ketones.[5]

    • Solution: Conducting the reaction at lower temperatures (e.g., -78°C) generally favors the desired nucleophilic addition over these side reactions.[5]

  • General Principle: Side reactions are often favored at higher temperatures. By maintaining the lowest practical temperature that still allows the desired reaction to proceed at a reasonable rate, you can often significantly improve the purity of your crude product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for a Grignard reaction to synthesize this compound?

A1: There is no single optimal temperature, as it depends on the specific Grignard reagent and carbonyl compound used. However, these reactions are highly exothermic, so they are typically initiated at a low temperature (0°C is common) to control the initial heat release.[5][11] For sensitive substrates, a temperature of -78°C may be required to maximize the yield of the desired tertiary alcohol by minimizing side reactions.[5] The key is to add the Grignard reagent dropwise to maintain a steady, manageable internal temperature.[5]

Q2: How should I control the temperature during a Friedel-Crafts acylation?

A2: A common procedure involves cooling the mixture of the aromatic substrate (benzene or a derivative) and the Lewis acid catalyst (e.g., AlCl₃) in an ice bath (0°C) before slowly adding the acyl chloride.[12] This controls the initial exothermic reaction. After the addition is complete, the reaction mixture is often heated to a moderate temperature (e.g., 60°C under reflux) to drive the reaction to completion.[13]

Q3: What are the best tools for monitoring reaction temperature?

A3: For most laboratory applications, a digital thermometer with a thermocouple probe that can be immersed in the reaction mixture is sufficient. For highly sensitive or large-scale reactions, more advanced monitoring may be beneficial. Techniques like online NMR, mass spectrometry, or specialized fluorescence probes can provide real-time data on both temperature and reaction progress.[9][14][15]

Q4: My Grignard reaction won't start. Should I apply heat?

A4: If the reaction does not initiate on its own (indicated by gentle boiling of the solvent or a color change), gentle warming with a warm water bath may be necessary.[5] Be extremely cautious, as the reaction is very exothermic once it begins.[8] Remove the heat source immediately upon initiation to prevent a runaway reaction.

Data Presentation

Table 1: Physical Properties of Key Reagents

This table summarizes key physical properties relevant to temperature control and handling during this compound synthesis.

CompoundMolecular FormulaBoiling Point (°C)Melting Point (°C)Flash Point (°C)
3-Phenyl-1-propanolC₉H₁₂O241[16]< -18[16]100[16]
BenzeneC₆H₆80.15.5-11
Ethanoyl chlorideC₂H₃ClO51-1125
Diethyl etherC₄H₁₀O34.6-116.3-45
Tetrahydrofuran (THF)C₄H₈O66-108.4-14
Table 2: General Temperature Guidelines for Synthesis Reactions
Reaction TypeTypical Starting Temp.Typical Reaction Temp.Key Considerations
Grignard Reaction 0°C to -78°C[5]0°C to Room Temp.Highly exothermic initiation; slow reagent addition is critical.[5][8]
Friedel-Crafts Acylation 0°C[6][12]Room Temp. to 60°C[13]Initial exotherm must be controlled; may require heating to complete.

Experimental Protocols

Protocol 1: Temperature-Controlled Friedel-Crafts Acylation

This protocol outlines the synthesis of phenylethanone, a structural analog demonstrating the principles applicable to this compound-related syntheses.

Objective: To synthesize phenylethanone from benzene and ethanoyl chloride while carefully managing temperature.

Methodology:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the system from atmospheric moisture with a drying tube.

  • Initial Cooling: Charge the flask with anhydrous aluminum chloride and benzene. Immerse the flask in an ice-water bath to cool the mixture to 0°C.[12]

  • Controlled Addition: Add ethanoyl chloride to the dropping funnel. Add the ethanoyl chloride dropwise to the stirred benzene-AlCl₃ mixture over 30 minutes, ensuring the internal temperature does not rise significantly. Hydrogen chloride gas will be evolved.[13]

  • Reaction Completion: Once the addition is complete, remove the ice bath. Heat the mixture under reflux at approximately 60°C for 30 minutes to ensure the reaction goes to completion.[13]

  • Quenching: Cool the reaction mixture back down in an ice bath before carefully quenching by slowly adding crushed ice, followed by dilute hydrochloric acid.

  • Workup: Proceed with standard extraction and purification procedures.

Visualizations

Diagram 1: General Workflow for Temperature Control

G General Workflow for Temperature Control cluster_prep Preparation cluster_exec Execution cluster_post Post-Reaction A Select Appropriate Cooling/Heating System B Assemble Reaction Apparatus (e.g., Jacketed Vessel) A->B C Install Temperature Probe B->C D Pre-cool Reaction Vessel and Solvents C->D E Add Initial Reagents D->E F Begin Slow Addition of Limiting Reagent E->F G Continuously Monitor Internal Temperature F->G H Adjust Cooling/Heating to Maintain Setpoint G->H I Allow Reaction to Proceed to Completion H->F Feedback Loop J Cool to Safe Quenching Temperature I->J K Quench Reaction J->K L Proceed to Workup and Purification K->L

Caption: A generalized workflow for conducting a temperature-controlled chemical reaction.

Diagram 2: Troubleshooting Temperature-Related Issues

G Troubleshooting Temperature-Related Issues Start Problem Observed P1 Runaway Reaction (Temp Rising Rapidly) Start->P1 P2 Low/No Yield Start->P2 P3 High Impurity Level Start->P3 C1a Reagent Addition Too Fast? P1->C1a Check C1b Inadequate Cooling? P1->C1b Check C2a Temp Too Low? P2->C2a Check C2b Temp Too High? (Degradation) P2->C2b Check C3 Temp Too High? (Side Reactions) P3->C3 Check S1a Reduce Addition Rate C1a->S1a Solution S1b Improve Cooling System C1b->S1b Solution S2a Gently Increase Temp C2a->S2a Solution S2b Lower Reaction Temp C2b->S2b Solution S3 Lower Reaction Temp C3->S3 Solution

Caption: A decision tree for diagnosing and solving common temperature control problems.

References

Validation & Comparative

A Comparative Analysis of Benzenepropanol and Phenethyl Alcohol for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the properties, biological activities, and experimental considerations of benzenepropanol and phenethyl alcohol.

This compound (3-phenyl-1-propanol) and phenethyl alcohol (2-phenylethanol) are two closely related aromatic alcohols with significant applications in the fields of fragrance, cosmetics, and scientific research. While structurally similar, the single-carbon difference in their alkyl side chains imparts distinct physicochemical and biological properties. This guide provides a comprehensive comparison of these two compounds, supported by experimental data and protocols to aid in their evaluation for research and development purposes.

Chemical and Physical Properties: A Side-by-Side Comparison

This compound and phenethyl alcohol share a common phenyl group, but the length of the alcohol-bearing side chain influences their physical characteristics. A summary of their key chemical and physical properties is presented in Table 1.

PropertyThis compound (3-phenyl-1-propanol)Phenethyl Alcohol (2-phenylethanol)
Molecular Formula C₉H₁₂O[1]C₈H₁₀O
Molecular Weight 136.19 g/mol [1]122.17 g/mol
Appearance Colorless to pale yellow liquid[2]Colorless liquid
Odor Floral, balsamic, slightly reminiscent of hyacinthsPleasant floral, rose-like
Boiling Point 235-236 °C[3][4]219-221 °C
Melting Point -18 °C[3]-27 °C
Density ~1.001 g/mL at 20°C[3]~1.020 g/mL at 20°C
Solubility in Water Slightly soluble (5.68 g/L at 25°C)Slightly soluble (20 g/L)[5]
logP (Octanol-Water Partition Coefficient) 1.881.36

Comparative Biological Activities

Both this compound and phenethyl alcohol exhibit a range of biological activities, with a notable emphasis on their antimicrobial properties.

Antimicrobial Activity

Phenethyl alcohol is well-documented for its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi[4]. Its primary mechanism of action involves the disruption of the bacterial cell membrane's permeability barrier. This leads to an increased uptake of substances normally excluded by the cell and leakage of cellular components, such as potassium ions. Consequently, vital cellular processes like DNA synthesis are inhibited.

This compound is also utilized as an antimicrobial preservative in cosmetic formulations, effective against bacteria and molds[1]. A patent application highlights its efficacy, alone or in combination with other agents, across a range of microorganisms[5]. While direct, quantitative comparative studies with phenethyl alcohol are limited in the readily available scientific literature, the structural similarity suggests a related mechanism of action likely involving membrane disruption.

Quorum Sensing Inhibition

Phenethyl alcohol has been identified as a quorum sensing (QS) inhibitor in pathogenic bacteria such as Pseudomonas aeruginosa[6][7][8]. Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. By interfering with QS signaling pathways, phenethyl alcohol can reduce the pathogenicity of bacteria without directly killing them, which may reduce the selective pressure for the development of resistance. Molecular docking studies suggest a competitive interaction between phenethyl alcohol and the N-acyl-homoserine lactone (AHL) signaling molecules that are central to many Gram-negative QS systems[7][8].

Information regarding the quorum sensing inhibitory activity of this compound is not as extensively documented in the scientific literature. However, given its structural similarity to phenethyl alcohol, it represents a candidate for investigation in this area.

Anti-inflammatory and Antioxidant Activities

Both compounds, as phenolic derivatives, are expected to possess some degree of anti-inflammatory and antioxidant activity.

Phenethyl alcohol has been noted for its anti-inflammatory effects, such as preventing histamine-induced bronchoconstriction. While it demonstrates some antioxidant activity, it is generally considered to be low in standard in vitro assays like the ABTS assay[9].

For This compound , specific studies detailing its anti-inflammatory and antioxidant capacities are less common in the public domain. However, phenylpropanoids as a class are recognized for their anti-inflammatory properties.

Experimental Protocols

To facilitate the comparative evaluation of this compound and phenethyl alcohol, detailed protocols for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.

Objective: To determine and compare the MIC values of this compound and phenethyl alcohol against a selected bacterial strain (e.g., E. coli ATCC 25922).

Materials:

  • This compound and phenethyl alcohol

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and phenethyl alcohol in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 100 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of concentrations.

  • Bacterial Inoculum Preparation: Dilute the overnight bacterial culture in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to determine the antioxidant capacity of a compound.

Objective: To evaluate and compare the free radical scavenging activity of this compound and phenethyl alcohol.

Materials:

  • This compound and phenethyl alcohol

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (as a positive control)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound, phenethyl alcohol, and ascorbic acid in methanol.

  • Assay Reaction: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add the DPPH solution to each well and mix.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the sample.

Visualizing Mechanisms of Action

Diagrams generated using Graphviz can help to illustrate the proposed mechanisms of action and experimental workflows.

G cluster_0 Phenethyl Alcohol Antimicrobial Mechanism PEA Phenethyl Alcohol Membrane Bacterial Cell Membrane PEA->Membrane Interacts with Permeability Increased Membrane Permeability Membrane->Permeability Disrupts Leakage Leakage of Intracellular Components (e.g., K+ ions) Permeability->Leakage Inhibition Inhibition of Macromolecular Synthesis (e.g., DNA) Permeability->Inhibition CellDeath Bacterial Cell Death/Inhibition Leakage->CellDeath Inhibition->CellDeath

Caption: Proposed antimicrobial mechanism of phenethyl alcohol.

G cluster_1 Quorum Sensing Inhibition by Phenethyl Alcohol Bacteria Bacterial Population AHL AHL Signaling Molecule Bacteria->AHL Produces Receptor AHL Receptor (e.g., LuxR-type) AHL->Receptor Binds to Virulence Virulence Factor Expression & Biofilm Formation Receptor->Virulence Activates Inhibition Inhibition of Virulence PEA Phenethyl Alcohol PEA->Receptor Competitively Inhibits

Caption: Quorum sensing inhibition pathway by phenethyl alcohol.

Conclusion

This compound and phenethyl alcohol, while chemically similar, present a nuanced landscape of biological activity that warrants careful consideration in research and development. Phenethyl alcohol is extensively studied, with a well-defined antimicrobial mechanism and proven efficacy as a quorum sensing inhibitor. This compound, though less characterized in the public scientific literature, shows promise as an antimicrobial agent and its potential in other biological applications remains an area ripe for further investigation. The experimental protocols provided herein offer a standardized framework for conducting comparative analyses, which will be crucial for elucidating the subtle yet significant differences between these two valuable aromatic alcohols.

References

A Comparative Guide to the Cross-Reactivity of Benzenepropanol in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of benzenepropanol in common biological assays. Due to a lack of direct quantitative cross-reactivity studies for this compound, this document leverages data from structurally similar compounds to infer potential interactions. The information herein is intended to guide researchers in designing experiments and interpreting results where this compound may be a confounding factor.

Introduction to Cross-Reactivity

Cross-reactivity in biological assays occurs when a substance, other than the intended analyte, binds to the assay's detection molecules (e.g., antibodies, receptors, or enzymes), leading to inaccurate results.[1] This can result in false positives or an overestimation of the analyte's concentration.[1] For a compound like this compound, which shares structural similarities with various endogenous and exogenous molecules, understanding its potential for cross-reactivity is crucial for the accurate interpretation of assay data.

Potential Cross-Reactivity of this compound: A Comparative Analysis

While direct experimental data on the cross-reactivity of this compound is limited, we can infer its potential for interaction by examining data from structurally related aromatic alcohols and similar compounds. The following tables summarize the cross-reactivity of these analogs in different biological assays.

Immunoassays

Immunoassays are highly susceptible to cross-reactivity from structurally similar compounds.[2][3] This is a significant concern in areas like therapeutic drug monitoring and drugs of abuse screening.[3][4]

Table 1: Cross-Reactivity of this compound Analogs in Immunoassays

CompoundAssay TargetCross-Reactivity (%)Reference Compound
Phenethyl alcoholNot specifiedData not available-
PhenylpropanolamineAmphetamineVariableAmphetamine
2-Propyl glucuronideEthyl glucuronide69-84%Ethyl glucuronide
1-Propyl glucuronideEthyl glucuronide4-9%Ethyl glucuronide

Note: Data for this compound is not available. The data presented is for structurally or functionally related compounds to highlight potential cross-reactivity.

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. Cross-reactivity in these assays can lead to the mischaracterization of a compound's pharmacological profile.

Table 2: Receptor Binding Affinity of this compound Analogs

CompoundReceptor TargetBinding Affinity (e.g., Ki, IC50)Notes
PhenylpropanolamineAdrenergic/DopaminergicWeak or negligible affinity for α- and β-adrenergic receptors. Acts as a norepinephrine and dopamine releasing agent.Potency for dopamine release is ~10-fold lower than for norepinephrine.
p-Cumyl phenolEstrogen ReceptorKi = 6.11 mMA structurally related aromatic compound.

Note: Data for this compound is not available. The data presented is for structurally or functionally related compounds to illustrate potential interactions.

Enzyme Inhibition Assays

Enzyme inhibition assays measure the ability of a compound to interfere with an enzyme's activity. Cross-reactivity can lead to the incorrect identification of enzyme inhibitors.

Table 3: Enzyme Inhibition by this compound Analogs

CompoundEnzyme TargetInhibition Data (e.g., IC50)Notes
Phenethyl alcoholAlcohol DehydrogenasePotential for competitive inhibition.Specific IC50 values are not readily available in the provided context.
Various Aromatic AlcoholsLaccaseHigh catalytic activity observed.Not an inhibition assay, but demonstrates interaction with the enzyme.

Note: Data for this compound is not available. The data presented is for structurally or functionally related compounds to indicate potential enzyme interactions.

Experimental Protocols

Detailed methodologies are essential for assessing and understanding cross-reactivity. Below are representative protocols for key assays.

Competitive Immunoassay Protocol

This protocol outlines a general procedure for determining the cross-reactivity of a compound in a competitive enzyme-linked immunosorbent assay (ELISA).

  • Coating: Microtiter plates are coated with an antibody specific to the target analyte and incubated overnight at 4°C.

  • Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibodies.

  • Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Plates are washed again.

  • Competition: A fixed concentration of the enzyme-labeled target analyte is mixed with varying concentrations of the test compound (this compound) or the standard analyte. These mixtures are then added to the wells and incubated.

  • Washing: Plates are washed to remove unbound reagents.

  • Substrate Addition: A substrate for the enzyme is added to each well, and the plate is incubated to allow for color development.

  • Stopping the Reaction: A stop solution is added to halt the color development.

  • Data Acquisition: The absorbance is read using a microplate reader at the appropriate wavelength.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the signal (IC50) is determined. Cross-reactivity is calculated as: (IC50 of standard / IC50 of test compound) x 100%.

Radioligand Receptor Binding Assay Protocol

This protocol describes a competitive binding assay to assess the affinity of a test compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared and stored at -80°C.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • A fixed concentration of a radiolabeled ligand with known affinity for the receptor.

    • Varying concentrations of the unlabeled test compound (this compound) or a known competitor.

    • Cell membrane preparation.

  • Incubation: The plate is incubated at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The contents of the wells are rapidly filtered through a glass fiber filter mat using a cell harvester. The filter mat traps the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: The filter discs are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: Non-linear regression is used to determine the IC50 of the test compound. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Enzyme Inhibition Assay Protocol

This protocol provides a general method for determining the inhibitory effect of a compound on enzyme activity.

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound (this compound) in an appropriate buffer.

  • Assay Setup: In a microplate, add:

    • Buffer.

    • Varying concentrations of the test compound.

    • A fixed concentration of the enzyme.

  • Pre-incubation: The plate is pre-incubated for a short period to allow the test compound to interact with the enzyme.

  • Initiation of Reaction: The reaction is initiated by adding a fixed concentration of the substrate.

  • Kinetic Measurement: The change in absorbance or fluorescence is monitored over time using a plate reader. This reflects the rate of the enzymatic reaction.

  • Data Analysis: The initial reaction velocities are calculated from the kinetic data. The IC50 value, the concentration of the test compound that reduces the enzyme activity by 50%, is determined by plotting the reaction velocities against the log of the inhibitor concentration.

Visualizing Workflows and Pathways

Experimental Workflow for Cross-Reactivity Assessment

G cluster_0 Assay Selection cluster_1 Standard Curve Generation cluster_2 Cross-Reactivity Testing cluster_3 Data Analysis & Comparison Assay Select Relevant Biological Assay (e.g., Immunoassay, Receptor Binding, Enzyme Inhibition) Standard Generate Standard Curve with Target Analyte Assay->Standard Test Test this compound & Analogs at Various Concentrations Standard->Test IC50 Determine IC50 Values Test->IC50 Calculate Calculate % Cross-Reactivity IC50->Calculate Compare Compare with Structural Analogs Calculate->Compare G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Target Receptor Pathway Signaling Cascade Receptor->Pathway Activates Ligand Endogenous Ligand Ligand->Receptor Binds This compound This compound (Cross-Reactant) This compound->Receptor Cross-reacts Response Biological Response (Assay Readout) Pathway->Response

References

A Comparative Guide to the Efficacy of Benzenepropanol and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of isomeric compounds is critical for targeted therapeutic development. This guide provides a comparative overview of the known efficacies of benzenepropanol and its structural isomers: 1-phenyl-1-propanol, 2-phenyl-1-propanol, and 3-phenyl-1-propanol. While direct comparative studies are limited, this document synthesizes available data on their individual biological activities and provides detailed experimental protocols for their evaluation.

Introduction to this compound Isomers

This compound (C9H12O) exists as three structural isomers, differing in the position of the hydroxyl group on the propyl chain. This variation in structure can lead to significant differences in their pharmacological properties. The isomers are:

  • 1-Phenyl-1-propanol: A secondary alcohol with the hydroxyl group on the first carbon of the propyl chain, adjacent to the phenyl group.

  • 2-Phenyl-1-propanol: A primary alcohol with the phenyl group on the second carbon of the propyl chain.

  • 3-Phenyl-1-propanol: A primary alcohol with the phenyl group at the end of the propyl chain. It is also commonly referred to as this compound or hydrocinnamic alcohol.

Comparative Efficacy

Currently, publicly available literature does not contain a direct comparative study of the efficacy of these three isomers for a specific biological activity. However, individual studies and compound databases provide insights into their distinct properties.

IsomerKnown Biological ActivitiesPrimary Applications
1-Phenyl-1-propanol Potent choleretic (bile secretion stimulating) agent.[1] It has also been investigated for its potential antioxidant and antimicrobial properties.[2]Used as a choleretic drug for conditions like cholecystitis and to aid in fat digestion.[1] Also serves as a synthetic intermediate in the pharmaceutical industry, notably for the antidepressant fluoxetine.[3]
2-Phenyl-1-propanol Investigated for potential antimicrobial properties.[4]Primarily used as a flavoring agent in the food industry and as an intermediate in chemical synthesis.[4]
3-Phenyl-1-propanol Exhibits antimicrobial and insecticidal activity.[5]Widely used as a fragrance and flavoring agent.[6][7] It is also an intermediate in the synthesis of pharmaceuticals such as the muscle relaxant prednisone.[6]

Experimental Protocols for Efficacy Comparison

To facilitate direct comparison of these isomers, the following detailed experimental protocols are provided.

Assessment of Choleretic Activity

This protocol is designed to compare the in vivo choleretic effects of the this compound isomers.

Methodology:

  • Animal Model: Male Wistar rats are commonly used for these studies.

  • Anesthesia and Cannulation: Animals are anesthetized, and the common bile duct is cannulated for bile collection.[8]

  • Test Substance Administration: The this compound isomers are dissolved in a suitable vehicle (e.g., corn oil) and administered orally or intraduodenally at various doses. A control group receives the vehicle only.

  • Bile Collection and Measurement: Bile is collected at regular intervals (e.g., every 30 minutes) for a set period (e.g., 4 hours). The volume of bile is measured to determine the bile flow rate.

  • Biochemical Analysis: The collected bile can be analyzed for the concentration of bile acids, cholesterol, and phospholipids using enzymatic assay kits to assess the qualitative changes in bile composition.[9]

  • Data Analysis: The choleretic effect is expressed as the total volume of bile secreted per unit of time. The data from the different isomer-treated groups are compared to the control group and to each other using appropriate statistical methods (e.g., ANOVA).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Wistar Rats B Anesthesia & Bile Duct Cannulation A->B Surgical Prep C Oral Administration of Isomers B->C Dosing D Bile Collection (4h) C->D Collection E Measure Bile Flow Rate D->E Quantitative F Biochemical Analysis of Bile D->F Qualitative G Statistical Comparison E->G F->G G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Microbial Culture D Inoculation A->D B Isomer Stock Solutions C Serial Dilution in 96-well Plate B->C C->D E Incubation (24h) D->E F Visual/Spectrophotometric Reading E->F G Determine MIC F->G H Compare Isomer Potency G->H G cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Inhibits Phosphorylation NFkB NF-κB IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation iNOS iNOS Gene Expression Nucleus->iNOS NO Nitric Oxide (NO) iNOS->NO Isomers This compound Isomers Isomers->IKK Potential Inhibition

References

Benzenepropanol as a Fragrance Fixative: A Comparative Performance Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzenepropanol, also known as phenylpropyl alcohol, is a versatile aromatic compound utilized in the fragrance industry for its mild, floral, and balsamic scent. Beyond its own olfactory contribution, it is often employed as a fixative to enhance the longevity of a fragrance composition. This guide provides a comparative evaluation of this compound's performance as a fragrance fixative against other commonly used alternatives, supported by experimental data and detailed methodologies.

Quantitative Performance Data

FixativeChemical ClassTypical Use Level (%)Evaporation Rate (mg/hour)Fragrance Longevity (hours)Sensory Panel Score (out of 10)
This compound (Hypothetical) Aromatic Alcohol1 - 50.0156.57.5
AmbroxaneTerpenoid0.5 - 20.010[1]--
GlycerinPolyol1 - 5-6.3-
Musk (Synthetic)Macrocyclic Musk0.1 - 1-6.1-
Sandalwood OilSesquiterpenoid Alcohol0.5 - 3-5.9-
Benzyl BenzoateEster1 - 10-5.9-
No Fixative (Control)--0.017[1]--

Experimental Protocols

To generate the quantitative data presented above, a series of standardized experiments are typically performed. The following sections detail the methodologies for key performance evaluation tests.

Evaporation Rate Analysis

Objective: To quantify the rate at which a fragrance formulation evaporates over time, with and without the addition of a fixative.

Methodology:

  • Sample Preparation: Prepare identical fragrance formulations, one with the fixative (e.g., this compound) at a specified concentration and a control sample without any fixative.

  • Application: Accurately weigh and apply a standardized amount (e.g., 1 gram) of each formulation onto separate, inert surfaces, such as filter paper or glass slides.

  • Incubation: Place the samples in a controlled environment with constant temperature and airflow.

  • Gravimetric Analysis: At regular intervals (e.g., every hour for 8 hours), reweigh each sample to determine the mass loss due to evaporation.

  • Calculation: The evaporation rate is calculated as the mass loss per unit of time (e.g., mg/hour). A lower evaporation rate indicates a more effective fixative.

Fragrance Longevity Assessment via Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the duration for which key fragrance components remain detectable in the headspace above a treated surface.

Methodology:

  • Sample Application: Apply the fragrance formulations (with and without fixative) to a substrate that mimics skin, such as a collagen-based film or a specific type of fabric.

  • Headspace Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8 hours), place the substrate in a sealed vial and collect the volatile organic compounds (VOCs) from the headspace using a solid-phase microextraction (SPME) fiber.

  • GC-MS Analysis: Desorb the collected VOCs from the SPME fiber into the gas chromatograph, which separates the individual fragrance components. The mass spectrometer then identifies and quantifies each component.

  • Data Analysis: The concentration of key fragrance molecules is plotted against time. Fragrance longevity is determined by the time it takes for the concentration of these molecules to fall below a predefined detection threshold.

Sensory Panel Evaluation

Objective: To assess the perceived intensity and longevity of a fragrance by a panel of trained human evaluators.

Methodology:

  • Panelist Training: Select and train a panel of sensory assessors to recognize and rate different fragrance attributes, including intensity, character, and longevity, using a standardized scale (e.g., a 10-point scale).

  • Sample Presentation: Apply the fragrance formulations to blotter strips or directly onto the skin of panelists in a controlled and randomized manner.

  • Evaluation Sessions: At specified time intervals (e.g., immediately after application, and then at 1, 2, 4, and 6 hours), panelists evaluate the fragrance and record their scores for perceived intensity.

  • Data Analysis: The average sensory scores for each formulation at each time point are calculated and compared. A higher score over a longer period indicates better fixative performance.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Evaporation_Rate_Analysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare Formulations (with and without this compound) Apply Apply to Inert Surface Prep->Apply Incubate Controlled Environment Apply->Incubate Weigh Weigh at Intervals Incubate->Weigh Calculate Calculate Evaporation Rate Weigh->Calculate

Evaporation Rate Analysis Workflow

Fragrance_Longevity_GCMS cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare Formulations Apply Apply to Substrate Prep->Apply Sample Headspace Sampling (SPME) Apply->Sample Analyze GC-MS Analysis Sample->Analyze Plot Plot Concentration vs. Time Analyze->Plot

GC-MS Fragrance Longevity Workflow

Sensory_Panel_Evaluation cluster_setup Setup cluster_eval Evaluation cluster_analysis Analysis Train Train Sensory Panel Present Present Samples Train->Present Evaluate Evaluate at Intervals Present->Evaluate AnalyzeScores Analyze Sensory Scores Evaluate->AnalyzeScores

Sensory Panel Evaluation Workflow

Conclusion

This compound presents itself as a viable fragrance fixative, contributing not only to the overall scent profile but also potentially to the longevity of the fragrance. While direct comparative data is limited, the experimental protocols outlined in this guide provide a robust framework for its evaluation against other alternatives. Through systematic and quantitative analysis, researchers and product developers can ascertain the precise benefits of incorporating this compound into their formulations, leading to the creation of more stable and enduring fragrances. The provided workflows and data structure serve as a foundation for conducting and documenting such critical performance evaluations.

References

In Vitro Cytotoxicity: A Comparative Analysis of Benzenepropanol and Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the in vitro cytotoxic effects of benzenepropanol and benzyl alcohol reveals significant differences in the available data and cytotoxic profiles. While benzyl alcohol has been the subject of multiple in vitro studies elucidating its dose-dependent toxicity and mechanisms of cell death, a notable scarcity of publicly available in vitro cytotoxicity data exists for this compound, precluding a direct quantitative comparison.

This guide provides a comprehensive overview of the current state of knowledge on the in vitro cytotoxicity of these two aromatic alcohols, aimed at researchers, scientists, and drug development professionals. The information presented is based on available scientific literature, with a focus on quantitative data, experimental methodologies, and cellular mechanisms.

Comparative Summary of In Vitro Cytotoxicity

Due to the limited availability of in vitro cytotoxicity data for this compound, a direct comparison of IC50 values from a single study is not possible. The following table summarizes the available data for benzyl alcohol and highlights the data gap for this compound.

CompoundCell LineAssayExposure TimeIC50 / Cytotoxic ConcentrationReference
Benzyl Alcohol ARPE-19 (human retinal pigment epithelial)Mitochondrial Dehydrogenase Assay2 hoursImpaired cell function at 0.225 mg/mL[1]
ARPE-19 and rabbit RPE cellsTrypan Blue Exclusion Assay5 minutesToxic at 9.0 mg/mL[1]
This compound ---No data available-

In Vitro Cytotoxicity Profile of Benzyl Alcohol

Benzyl alcohol has been shown to induce dose- and time-dependent cytotoxicity in various cell lines. Notably, its effects on human retinal pigment epithelial (RPE) cells have been investigated, revealing that the primary mechanism of cell death is necrosis.[1] At high concentrations (9.0 mg/mL), benzyl alcohol is rapidly toxic to RPE cells within 5 minutes.[1] Even at clinically relevant concentrations (0.225 mg/mL), it can cause ultrastructural damage and impair cell function after a 2-hour exposure.[1]

Further mechanistic studies have demonstrated that benzyl alcohol can also induce apoptosis. This programmed cell death is triggered through both caspase-dependent and -independent pathways. The apoptotic signaling cascade involves the production of reactive oxygen species (ROS), activation of caspases, and impairment of the mitochondrial transmembrane potential.

In Vitro Cytotoxicity Profile of this compound

Currently, there is a significant lack of published in vitro studies detailing the specific cytotoxicity of this compound on human cell lines and providing quantitative data such as IC50 values. An evaluation statement from the Australian Industrial Chemicals Introduction Scheme (AICIS) indicates that three guideline in vitro studies determined this compound to be corrosive. This suggests that at high concentrations, it can cause severe damage to cells upon direct contact. However, this report does not provide the detailed dose-response data necessary for a comprehensive cytotoxic profile. The primary health concerns highlighted are skin corrosion and eye damage based on in vivo and in vitro findings.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing in vitro cytotoxicity, based on methods commonly employed in the cited studies for benzyl alcohol.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound (benzyl alcohol or this compound) in a complete cell culture medium. Remove the existing medium from the wells and replace it with the medium containing the test compound. Include vehicle controls (medium with the solvent used to dissolve the compound, if any).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells based on the principle that viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells do not.

  • Cell Treatment: Treat cells with the test compound for the desired duration.

  • Cell Harvesting: Detach the cells from the culture plate using trypsin-EDTA.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution and incubate for a few minutes at room temperature.

  • Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the processes involved in cytotoxicity testing and the mechanisms of benzyl alcohol-induced cell death, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., ARPE-19) Treatment Cell Treatment (Varying Concentrations & Durations) Cell_Culture->Treatment Compound_Prep Compound Preparation (this compound/Benzyl Alcohol) Compound_Prep->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Assay e.g., MTT Assay, Trypan Blue Incubation->Assay Data_Collection Data Collection (e.g., Absorbance Reading) Assay->Data_Collection IC50_Calc IC50 Calculation Data_Collection->IC50_Calc

Caption: A typical experimental workflow for in vitro cytotoxicity testing.

Benzyl_Alcohol_Cytotoxicity cluster_stimulus Stimulus cluster_pathways Cellular Response cluster_outcome Outcome BA Benzyl Alcohol ROS Reactive Oxygen Species (ROS) Production BA->ROS Necrosis Necrosis BA->Necrosis Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathways in benzyl alcohol-induced cytotoxicity.

References

A Head-to-Head Battle: Comparing Synthesis Routes to Benzenepropanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of key intermediates is paramount. Benzenepropanol, a valuable building block in pharmaceuticals and fragrances, can be synthesized through various methodologies. This guide provides a head-to-head comparison of four prominent synthesis methods: Hydrogenation of Cinnamaldehyde, Grignard Reaction, Hydroformylation of Styrene followed by reduction, and a biocatalytic approach. We present a summary of their performance based on experimental data, detailed protocols for each method, and visual representations of the synthetic workflows.

Performance Comparison

The choice of synthesis method for this compound is often a trade-off between yield, reaction conditions, and substrate availability. The following table summarizes key quantitative data for the different approaches.

Synthesis MethodStarting Material(s)Key Reagents/CatalystTemperature (°C)PressureReaction TimeYield (%)
Hydrogenation CinnamaldehydePd-containing catalyst, Water20 - 1804 - 8 MPaNot specifiedHigh
Grignard Reaction 4-phenyl-m-dioxaneSodium, Toluene, 1-butanolBoiling TolueneAtmospheric30 - 60 min (addition)82.2 - 83.4
Hydroformylation & Reduction StyreneRhodium complex (e.g., HRh(CO)(PPh₃)₃), Syngas (CO/H₂)80 - 10030 barNot specified>95% (aldehyde)
Biocatalytic Synthesis Cinnamic AcidE. coli expressing CaER, SruCAR, and EcPPTaseNot specifiedAtmosphericNot specified365.59 mg/L (titer)

Visualizing the Synthetic Pathways

To better understand the workflow of each synthesis method, the following diagrams, generated using the DOT language, illustrate the key transformations.

Hydrogenation Cinnamaldehyde Cinnamaldehyde Reaction Cinnamaldehyde->Reaction This compound This compound Hydrogen H₂ Hydrogen->Reaction Catalyst Pd Catalyst Catalyst->Reaction Reaction->this compound Hydrogenation

Caption: Hydrogenation of Cinnamaldehyde to this compound.

Grignard_Reaction Phenyl_m_dioxane 4-phenyl-m-dioxane Intermediate Intermediate Phenyl_m_dioxane->Intermediate Reduction Sodium Sodium Sodium->Intermediate Butanol 1-butanol Butanol->Intermediate This compound This compound Intermediate->this compound Workup Acidic Workup Workup->this compound

Caption: Grignard-type synthesis of this compound.

Hydroformylation Styrene Styrene Phenylpropanal 3-Phenylpropanal Styrene->Phenylpropanal Hydroformylation Syngas CO + H₂ Syngas->Phenylpropanal Catalyst Rh Catalyst Catalyst->Phenylpropanal This compound This compound Phenylpropanal->this compound Reduction Reduction Reduction->this compound

Caption: Hydroformylation of Styrene and subsequent reduction.

Biocatalysis Cinnamic_Acid Cinnamic Acid This compound This compound Cinnamic_Acid->this compound Whole-cell biocatalysis E_coli Engineered E. coli E_coli->this compound

Caption: Biocatalytic synthesis of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory implementation.

Hydrogenation of Cinnamaldehyde

This method involves the catalytic reduction of the carbon-carbon double bond and the aldehyde group of cinnamaldehyde.

  • Materials: Cinnamaldehyde, Palladium-containing catalyst (e.g., Pd/C), water, solvent (e.g., ethanol), hydrogen gas.

  • Apparatus: A high-pressure autoclave or a similar hydrogenation reactor.

  • Procedure:

    • In a high-pressure autoclave, a solution of cinnamaldehyde in a suitable solvent (e.g., ethanol) is prepared.

    • The palladium-containing catalyst and a small amount of water (1-5 wt.% relative to cinnamaldehyde) are added to the solution.[1]

    • The autoclave is sealed and purged with nitrogen gas before being pressurized with hydrogen gas to the desired pressure (e.g., 4-8 MPa).[1]

    • The reaction mixture is heated to the target temperature (e.g., 20-180°C) and stirred vigorously.[1]

    • The reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.

    • After cooling to room temperature and venting the hydrogen gas, the catalyst is removed by filtration.

    • The solvent is removed under reduced pressure, and the resulting crude this compound is purified by distillation under vacuum.

Grignard Reaction from 4-phenyl-m-dioxane

This procedure describes a Grignard-type synthesis starting from 4-phenyl-m-dioxane.[2]

  • Materials: 4-phenyl-m-dioxane, sodium, dry toluene, 1-butanol, concentrated sulfuric acid, water.

  • Apparatus: A 5-L round-bottomed flask equipped with two reflux condensers and a mechanical stirrer.

  • Procedure:

    • To the flask, add 800 g of dry toluene and 168 g of sodium.

    • Heat the mixture to boiling to melt the sodium and then start the stirrer.

    • Remove the external heat source and add a solution of 328 g of 4-phenyl-m-dioxane in 311 g of 1-butanol through one of the condensers over 30-60 minutes, maintaining a gentle reflux.[2]

    • Cool the mixture to room temperature and slowly add a solution of 100 mL of concentrated sulfuric acid in 800 mL of water with stirring.[2]

    • Separate and discard the aqueous layer. Wash the organic layer with 500 mL of water.

    • Neutralize the organic layer by washing with 5% dilute sulfuric acid until the aqueous layer is neutral to litmus paper.

    • Separate and discard the aqueous layer. Remove toluene and 1-butanol from the organic layer by distillation.

    • Fractionally distill the remaining liquid under reduced pressure to obtain 3-phenyl-1-propanol. The expected yield is 224–227 g (82.2–83.4%).[2]

Hydroformylation of Styrene and Subsequent Reduction

This two-step process involves the initial conversion of styrene to 3-phenylpropanal followed by its reduction to this compound.

  • Materials: Styrene, syngas (a mixture of carbon monoxide and hydrogen), a rhodium-based catalyst (e.g., HRh(CO)(PPh₃)₃ encapsulated in a support), a suitable solvent (e.g., toluene), a reducing agent for the second step (e.g., sodium borohydride or catalytic hydrogenation).

  • Apparatus: A high-pressure reactor for the hydroformylation step and standard laboratory glassware for the reduction step.

  • Procedure:

    • Step 1: Hydroformylation

      • In a high-pressure reactor, dissolve styrene and the rhodium catalyst in the solvent.

      • Pressurize the reactor with syngas to the desired pressure (e.g., 30 bar).[3]

      • Heat the reaction mixture to the target temperature (e.g., 80-100°C) with stirring.[3]

      • Monitor the reaction for the consumption of styrene and the formation of 3-phenylpropanal. A conversion of 100% to the aldehyde can be achieved.[3]

      • After completion, cool the reactor and vent the excess gas.

    • Step 2: Reduction

      • The resulting solution containing 3-phenylpropanal can be directly used for the next step.

      • For chemical reduction, cool the solution in an ice bath and add a reducing agent like sodium borohydride portion-wise with stirring.

      • After the reaction is complete (monitored by TLC or GC), quench the reaction carefully with water or dilute acid.

      • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

      • Purify the crude this compound by distillation.

Biocatalytic Synthesis from Cinnamic Acid

This method utilizes engineered microorganisms to convert cinnamic acid into 3-phenylpropanol.[4]

  • Materials: Cinnamic acid, engineered E. coli strain expressing the necessary enzymes (enoate reductase, carboxylic acid reductase, and phosphopantetheinyl transferase), fermentation medium.

  • Apparatus: A bioreactor or shake flasks for cell culture and biotransformation.

  • Procedure:

    • Cultivate the engineered E. coli strain in a suitable fermentation medium to the desired cell density.

    • Induce the expression of the recombinant enzymes.

    • Add cinnamic acid to the culture.

    • Continue the fermentation under controlled conditions (temperature, pH, aeration).

    • Monitor the production of 3-phenylpropanol over time using methods like High-Performance Liquid Chromatography (HPLC). A titer of 365.59 mg/L has been reported.[4]

    • After the desired conversion is achieved, separate the cells from the culture broth by centrifugation.

    • Extract the 3-phenylpropanol from the supernatant using a suitable organic solvent.

    • Purify the product using chromatographic techniques.

References

A Comparative Guide to Validating Analytical Methods for Benzenepropanol Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of compounds like benzenepropanol in complex biological and pharmaceutical matrices is critical. The choice of analytical methodology can significantly impact the quality and validity of experimental data. This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the detection and quantification of this compound. The performance of each method is evaluated based on key validation parameters, with supporting experimental data drawn from studies on structurally similar aromatic alcohols and related compounds.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique for this compound analysis is contingent on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound and analogous compounds.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) 0.4 ng/mL[1]1 - 113 ng/mL[2]0.5 - 6.1 µg/L[3]
Limit of Quantitation (LOQ) 1.61 µg/mL[4]4 - 375 ng/mL[2]0.065 - 0.440 µg/L[5]
Linearity (R²) > 0.999[6]> 0.995[7]> 0.99[8]
Accuracy (% Recovery) 85 - 115%[9]84.5 - 119%[7]80 - 120%[3]
Precision (%RSD) < 2%[10]< 15%[2]< 15%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for sample preparation and analysis using HPLC, GC-MS, and LC-MS/MS.

Sample Preparation for Biological Matrices (Serum/Plasma/Urine)

Effective sample preparation is paramount to remove interferences and concentrate the analyte of interest.

  • Protein Precipitation (for HPLC and LC-MS/MS):

    • To 100 µL of plasma or serum, add 300 µL of a cold organic solvent such as acetonitrile or methanol.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge the sample at 10,000 rpm for 10 minutes.

    • Collect the supernatant for analysis. This can be directly injected or evaporated and reconstituted in the mobile phase.

  • Liquid-Liquid Extraction (LLE) (for GC-MS and LC-MS/MS):

    • To 1 mL of plasma, urine, or homogenized tissue, add an appropriate internal standard.

    • Adjust the pH of the sample as needed to ensure the analyte is in a non-ionized form.

    • Add 3 mL of an immiscible organic solvent (e.g., ethyl acetate, hexane, or dichloromethane).

    • Vortex for 2 minutes to facilitate the transfer of the analyte into the organic phase.

    • Centrifuge at 3,000 rpm for 5 minutes to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for injection. For GC-MS, derivatization may be necessary to improve volatility.

  • Solid-Phase Extraction (SPE) (for all techniques):

    • Condition an appropriate SPE cartridge (e.g., C18 for reversed-phase) with methanol followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte of interest with a strong solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute in the mobile phase or a suitable solvent.

High-Performance Liquid Chromatography (HPLC-UV) Method
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 215 nm.

  • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning in full scan mode or selected ion monitoring (SIM) for higher sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
  • Column: C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for this compound and an internal standard.

Visualizing the Workflow

To illustrate the logical flow of validating an analytical method for this compound detection, the following diagrams outline the key stages.

G cluster_0 Method Development cluster_1 Sample Preparation cluster_2 Method Validation (ICH Guidelines) cluster_3 Data Analysis & Reporting A Technique Selection (HPLC, GC-MS, LC-MS/MS) B Parameter Optimization (Column, Mobile Phase, Temp.) A->B D Extraction Method (LLE, SPE, PP) B->D C Matrix Selection (Plasma, Urine, etc.) C->D E Specificity / Selectivity D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Quantification I->J K Statistical Analysis J->K L Validation Report K->L G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Complex Matrix (e.g., Plasma) protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant evaporate_reconstitute Evaporate & Reconstitute supernatant->evaporate_reconstitute injection Inject into LC-MS/MS evaporate_reconstitute->injection separation Chromatographic Separation (C18) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection MRM Detection ionization->detection quantification Data Quantification detection->quantification

References

Comparative Study on the Antimicrobial Activity of Benzenepropanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available scientific literature reveals the significant antimicrobial potential of benzenepropanol derivatives, a class of organic compounds characterized by a benzene ring attached to a propanol side chain. This guide synthesizes findings from multiple studies to provide a comparative analysis of their efficacy against a range of pathogenic microorganisms, detailing the experimental methodologies employed and exploring their mechanisms of action. This information is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial agents.

Key Findings and Comparative Data

This compound derivatives exhibit a broad spectrum of antimicrobial activity, with their effectiveness being significantly influenced by the nature and position of substituents on the benzene ring. The data summarized below, extracted from various peer-reviewed studies, highlights the minimum inhibitory concentrations (MICs) of several this compound-related compounds against common bacterial and fungal strains.

Table 1: Antimicrobial Activity (MIC) of this compound Derivatives and Related Phenolic Compounds
CompoundDerivative/Related CompoundMicroorganismMIC (µg/mL)Reference
Benzenepropanoic Acid Derivatives 3-(N-(5-((furan-2-yl)methylene)-4,5-dihydro-4-oxothiazol-2-yl)-N-phenylamino)propanoic acidStaphylococcus aureus>250[1]
3-(N-(5-((5-bromothiophen-2-yl)methylene)-4,5-dihydro-4-oxothiazol-2-yl)-N-phenylamino)propanoic acidStaphylococcus aureus250[1]
3-(N-(4,9-dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-yl)-N-phenylamino)propanoic acidStaphylococcus aureus250[1]
Prenylated Phenylpropanoids Plicatin BStreptococcus mutans31.2[2]
Plicatin BStreptococcus mitis31.2[2]
Plicatin BStreptococcus sanguinis31.2[2]
2′,3′,7,8-tetrahydro-plicatin BStreptococcus mitis31.2[2]
Artepillin CStreptococcus mutans>500[2]
DrupaninStreptococcus mutans>500[2]
Naturally Occurring Phenols ThymolStaphylococcus epidermidis1171.5 (7.8 mM)[3]
2-allyl-thymolStaphylococcus epidermidis563.2 (3.0 mM)[3]
CarvacrolStaphylococcus epidermidis255.4 (1.7 mM)[3]
2-allyl-carvacrolStaphylococcus epidermidis133.2 (0.7 mM)[3]
EugenolStaphylococcus epidermidis426.9 (2.6 mM)[3]
ortho-eugenolStaphylococcus epidermidis344.9 (2.1 mM)[3]

Note: MIC values for naturally occurring phenols were converted from mM to µg/mL for comparative purposes, using their respective molecular weights.

The data indicates that substitutions on the propanoid chain and the benzene ring play a crucial role in the antimicrobial efficacy. For instance, the introduction of allyl groups to thymol and carvacrol enhances their activity against Staphylococcus epidermidis[3]. Furthermore, prenylated phenylpropanoids, such as Plicatin B, have demonstrated potent activity against oral bacteria[2].

Experimental Protocols

The antimicrobial activities of the compounds listed above were primarily determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay for MIC Determination

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Compounds: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mechanism of Action

The primary mechanism of antimicrobial action for many this compound derivatives and related phenolic compounds involves the disruption of the microbial cell membrane.

dot

antimicrobial_mechanism cluster_compound This compound Derivative cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Compound This compound Derivative Membrane Lipid Bilayer Compound->Membrane Interaction Proteins Membrane Proteins Compound->Proteins Interaction Permeability Increased Permeability Membrane->Permeability Inhibition Inhibition of Membrane-Bound Enzymes Proteins->Inhibition Leakage Leakage of Cellular Components Permeability->Leakage Disruption Disruption of Ion Gradients Permeability->Disruption Death Cell Death Leakage->Death Disruption->Death Inhibition->Death

Caption: Proposed mechanism of antimicrobial action of this compound derivatives.

The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity and function[3]. This disruption results in increased permeability, leakage of essential intracellular components such as ions and ATP, and dissipation of the proton motive force, ultimately leading to cell death. Some derivatives may also interfere with membrane-bound proteins involved in crucial cellular processes.

Experimental Workflow for Antimicrobial Screening

The general workflow for the synthesis and evaluation of new this compound derivatives as antimicrobial agents is depicted below.

dot

experimental_workflow start Design of this compound Derivatives synthesis Chemical Synthesis and Purification start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization screening Primary Antimicrobial Screening (e.g., Disk Diffusion) characterization->screening mic_determination Quantitative Analysis (MIC Determination) screening->mic_determination mechanism_studies Mechanism of Action Studies (e.g., Membrane Permeability Assays) mic_determination->mechanism_studies lead_optimization Lead Compound Optimization mechanism_studies->lead_optimization

Caption: General experimental workflow for antimicrobial drug discovery.

This systematic approach allows for the rational design, synthesis, and evaluation of novel this compound derivatives with enhanced antimicrobial properties. Future research should focus on expanding the structure-activity relationship studies to identify more potent and selective compounds, as well as further elucidating their precise molecular targets.

References

A Comparative Analysis of the Metabolic Fates of Benzenepropanol and Cinnamyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparison of the metabolic pathways of two widely used fragrance ingredients, benzenepropanol and cinnamyl alcohol, reveals distinct biotransformation routes and metabolic products. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed analysis of their metabolism, supported by experimental data, to better understand their biological activities and potential toxicities.

The metabolism of xenobiotics, including fragrance compounds, is a critical determinant of their biological effects. Phase I and Phase II metabolic reactions transform these compounds into more water-soluble forms, facilitating their excretion. This guide delves into the specific enzymatic processes that govern the metabolism of this compound and cinnamyl alcohol, highlighting key differences in their metabolic pathways.

Executive Summary of Metabolic Pathways

This compound (3-phenyl-1-propanol) and cinnamyl alcohol differ structurally by the presence of a double bond in the propyl side chain of cinnamyl alcohol. This structural variance significantly influences their metabolic fate.

This compound primarily undergoes oxidation of its alcohol functional group to form 3-phenylpropionaldehyde, which is then rapidly oxidized to 3-phenylpropionic acid. This carboxylic acid is the major metabolite and can be further metabolized before being excreted, primarily in the urine.

Cinnamyl alcohol metabolism is initiated by its oxidation to cinnamaldehyde, which is subsequently converted to cinnamic acid. The presence of the double bond allows for additional metabolic reactions, including epoxidation of the double bond and hydroxylation of the aromatic ring, leading to a more diverse array of metabolites compared to this compound.

Comparative Quantitative Data

The following table summarizes the key metabolites and available quantitative data for this compound and cinnamyl alcohol. It is important to note that direct comparative studies with identical experimental conditions are limited; therefore, the data presented is a synthesis of findings from various in vitro and in vivo studies.

FeatureThis compound (3-Phenyl-1-propanol)Cinnamyl Alcohol
Primary Metabolite 3-Phenylpropionic acidCinnamic acid
Key Intermediate 3-PhenylpropionaldehydeCinnamaldehyde
Other Notable Metabolites Benzoic acid (downstream metabolite)p-Hydroxycinnamic alcohol, p-Hydroxycinnamaldehyde, Epoxy cinnamyl alcohol
Primary Excretion Route UrineUrine and Feces
Quantitative Data (Example) In sheep, approximately 79% of infused 3-phenylpropionic acid (the primary metabolite) is recovered as total benzoic acid in the urine[1].In rats, after oral administration of cinnamaldehyde (the primary metabolite of cinnamyl alcohol), approximately 0.8% of the dose is excreted in urine and 0.3% in feces within 24 hours[2]. In vitro studies with human liver microsomes show formation of cinnamic acid (up to approx. 6 µM) and cinnamaldehyde (up to 2 µM) after 60 minutes of incubation with cinnamyl alcohol[3].

Metabolic Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the primary metabolic pathways of this compound and cinnamyl alcohol.

Benzenepropanol_Metabolism This compound This compound Phenylpropionaldehyde 3-Phenylpropionaldehyde This compound->Phenylpropionaldehyde Alcohol Dehydrogenase Phenylpropionic_acid 3-Phenylpropionic Acid Phenylpropionaldehyde->Phenylpropionic_acid Aldehyde Dehydrogenase Benzoic_acid Benzoic Acid Phenylpropionic_acid->Benzoic_acid β-Oxidation Conjugates Conjugates (e.g., Glucuronides) Phenylpropionic_acid->Conjugates Phase II Enzymes Benzoic_acid->Conjugates Phase II Enzymes Excretion Urinary Excretion Conjugates->Excretion

Metabolic Pathway of this compound

Cinnamyl_Alcohol_Metabolism Cinnamyl_Alcohol Cinnamyl Alcohol Cinnamaldehyde Cinnamaldehyde Cinnamyl_Alcohol->Cinnamaldehyde Alcohol Dehydrogenase pOH_Cinnamyl_Alcohol p-Hydroxycinnamyl Alcohol Cinnamyl_Alcohol->pOH_Cinnamyl_Alcohol CYP450 Epoxy_Cinnamyl_Alcohol Epoxy Cinnamyl Alcohol Cinnamyl_Alcohol->Epoxy_Cinnamyl_Alcohol CYP450 Cinnamic_Acid Cinnamic Acid Cinnamaldehyde->Cinnamic_Acid Aldehyde Dehydrogenase Conjugates Conjugates (e.g., Glucuronides, Sulfates) Cinnamic_Acid->Conjugates Phase II Enzymes pOH_Cinnamyl_Alcohol->Conjugates Phase II Enzymes Epoxy_Cinnamyl_Alcohol->Conjugates Phase II Enzymes Excretion Urinary & Fecal Excretion Conjugates->Excretion

Metabolic Pathway of Cinnamyl Alcohol

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol is a generalized procedure for assessing the metabolic stability and identifying metabolites of a test compound using liver microsomes.

1. Materials:

  • Test compound (this compound or Cinnamyl Alcohol)

  • Liver microsomes (human, rat, etc.)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • Incubator/water bath at 37°C

  • Centrifuge

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).

  • Prepare the incubation mixture in a microcentrifuge tube on ice, containing phosphate buffer, liver microsomes, and the test compound at the desired final concentration.

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a predetermined time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate the proteins.

  • Collect the supernatant for analysis by LC-MS/MS.

Metabolite Analysis using LC-MS/MS

This protocol outlines a general approach for the identification and quantification of metabolites from in vitro or in vivo studies.

1. Materials:

  • Supernatant from in vitro metabolism assay or extracted biological samples (urine, feces, plasma).

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Appropriate LC column (e.g., C18 for reversed-phase chromatography).

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Reference standards for the parent compound and expected metabolites (for quantification).

2. Procedure:

  • Inject the prepared sample onto the LC system.

  • Separate the parent compound and its metabolites using a suitable gradient elution program.

  • Detect the compounds using the mass spectrometer in full scan mode to identify potential metabolites based on their mass-to-charge ratio (m/z).

  • Perform tandem MS (MS/MS) to obtain fragmentation patterns of the potential metabolites for structural elucidation.

  • For quantification, operate the mass spectrometer in multiple reaction monitoring (MRM) mode using specific precursor-to-product ion transitions for the parent compound and each metabolite.

  • Generate a calibration curve using the reference standards to quantify the concentration of each analyte in the samples.

Conclusion

The metabolic pathways of this compound and cinnamyl alcohol, while sharing the initial oxidation steps common to primary alcohols, diverge due to the presence of the double bond in cinnamyl alcohol. This leads to a broader range of metabolites for cinnamyl alcohol. The quantitative data, although not from direct comparative studies, suggests that both compounds are extensively metabolized. Understanding these metabolic differences is crucial for assessing their safety and biological activity in various applications. Further research employing standardized and direct comparative in vivo studies would provide more definitive quantitative data to refine our understanding of the metabolic fates of these two important fragrance ingredients.

References

Benzenepropanol in Polymer Applications: A Comparative Analysis Reveals Limited Current Use

Author: BenchChem Technical Support Team. Date: November 2025

Extensive research into the applications of benzenepropanol within the polymer industry reveals a notable scarcity of its use as a primary component in polymer synthesis or modification. While the compound is widely utilized in the fragrance, flavor, and cosmetics industries, its role in polymer chemistry appears to be minimal to non-existent based on currently available scientific literature and patents. Consequently, a direct performance benchmark against established alternatives in specific polymer applications cannot be definitively compiled.

This guide, therefore, aims to provide a broader context on the potential roles aromatic alcohols like this compound could theoretically play in polymer science, alongside a comparative overview of commonly used alternatives for those functions. The information presented is based on general principles of polymer chemistry rather than specific experimental data for this compound.

Potential, Yet Undocumented, Roles of this compound in Polymer Science

The chemical structure of this compound, featuring a hydroxyl (-OH) group and a phenyl ring, suggests several theoretical applications in polymer chemistry:

  • As a Monomer/Comonomer: The hydroxyl group could potentially participate in condensation polymerization reactions to form polyesters or polyurethanes. The presence of the phenylpropyl group would influence the final properties of the polymer, potentially enhancing thermal stability and modifying mechanical properties.

  • As a Chain Transfer Agent: In radical polymerization, the benzylic hydrogens on the propyl chain could theoretically act as sites for chain transfer, which is a mechanism to control the molecular weight of the polymer.

  • As a Plasticizer: The aromatic ring and the alkyl chain could impart plasticizing effects to certain polymers, increasing their flexibility and processability.

  • As a Polymer Modifier: this compound could be chemically grafted onto existing polymer chains to introduce the phenylpropyl functional group, thereby altering the surface properties, solubility, or compatibility of the original polymer.

Despite these theoretical possibilities, a thorough search of scientific databases and patent literature did not yield any significant studies or industrial applications that utilize this compound in these capacities. This suggests that other compounds are more effective, cost-efficient, or readily available for these purposes.

Established Alternatives and Their Performance

Given the lack of data for this compound, this section will provide a comparative overview of commonly used alternatives for the potential applications mentioned above.

Monomers in Polyesters and Polyurethanes

Table 1: Comparison of Diols Used in Polyester and Polyurethane Synthesis

Diol AlternativeKey Performance CharacteristicsCommon Applications
Ethylene Glycol Produces polymers with good mechanical strength and thermal stability (e.g., PET).Fibers for textiles, bottles for beverages, films.
1,4-Butanediol Imparts flexibility and toughness to polymers (e.g., PBT, polyurethanes).Engineering plastics, automotive parts, elastomers.
Bisphenol A Contributes to high thermal resistance, rigidity, and optical clarity in polycarbonates and epoxy resins.Eyeglass lenses, safety equipment, electronic components.
Chain Transfer Agents in Radical Polymerization

Table 2: Comparison of Common Chain Transfer Agents

Chain Transfer AgentChain Transfer Constant (Ctr) RangeKey Features and Applications
Thiols (e.g., dodecanethiol) High (can be >1)Highly effective for controlling molecular weight in emulsion and solution polymerization.
Halogenated Compounds (e.g., CCl4) Moderate to HighEffective but often avoided due to toxicity and environmental concerns.
Alcohols (e.g., isopropanol) LowLess efficient than thiols, used when moderate control is needed.
Plasticizers for Polymers

Table 3: Comparison of Common Plasticizers

PlasticizerCompatibilityKey Performance CharacteristicsCommon Polymer Applications
Phthalates (e.g., DEHP, DINP) High with PVCExcellent plasticizing efficiency, low volatility. Use is increasingly restricted due to health concerns.Polyvinyl Chloride (PVC) for flooring, cables, and medical devices.
Bio-based Plasticizers (e.g., citrates, epoxidized soybean oil) VariesEnvironmentally friendly alternatives. Performance can vary depending on the specific compound and polymer.PVC, PLA, and other bioplastics.
Benzoates Good with various polymersGood solvency and processability. Often used in blends.PVC, adhesives, and coatings.

Experimental Protocols: A General Overview

Since no specific experimental data for this compound in polymer applications was found, this section provides generalized experimental protocols for evaluating the performance of a new compound in the potential roles discussed.

Protocol for Evaluating a Novel Monomer in Polyester Synthesis
  • Polymerization: React the novel diol (e.g., a derivative of this compound) with a standard dicarboxylic acid (e.g., terephthalic acid) via melt or solution polycondensation.

  • Characterization:

    • Molecular Weight: Determine the number-average (Mn) and weight-average (Mw) molecular weight using Gel Permeation Chromatography (GPC).

    • Thermal Properties: Analyze the glass transition temperature (Tg) and melting temperature (Tm) using Differential Scanning Calorimetry (DSC), and thermal stability using Thermogravimetric Analysis (TGA).

    • Mechanical Properties: Measure tensile strength, elongation at break, and Young's modulus of cast films or molded samples according to ASTM standards.

  • Comparison: Benchmark the obtained data against a control polymer synthesized with a standard diol like ethylene glycol.

Logical Workflow for Evaluating a Novel Polymer Additive

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Polymer Synthesis & Formulation cluster_2 Phase 3: Performance Evaluation cluster_3 Phase 4: Conclusion A Identify Potential Application (e.g., Plasticizer, Monomer) B Synthesize or Procure This compound/Derivative A->B C Preliminary Compatibility/Reactivity Tests B->C D Controlled Polymerization or Blending C->D E Characterize Basic Properties (MW, Structure) D->E F Thermal Analysis (DSC, TGA) E->F G Mechanical Testing (Tensile, Flexural) E->G H Rheological Analysis E->H I Comparative Analysis with Standard Alternatives F->I G->I H->I J Publish Comparison Guide I->J

Caption: A generalized workflow for the evaluation of a new chemical entity, such as this compound, in a polymer application.

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Benzenepropanol

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, the safe handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of benzenepropanol, offering procedural, step-by-step guidance to mitigate risks and streamline laboratory workflows.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure a safe working environment. The following table summarizes the recommended PPE, compiled from safety data sheets and chemical resistance guides.

PPE CategorySpecific RecommendationRationale & Standard
Eye and Face Protection Tightly fitting safety goggles with side-shields.Protects against splashes that can cause serious eye damage. Should conform to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene, or Butyl rubber).Prevents skin contact with the chemical, which can cause skin irritation.[1][2] Gloves should be inspected before use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1]
Body Protection Fire/flame resistant and impervious lab coat or clothing.Protects clothing and skin from spills and splashes.
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.Minimizes inhalation of potentially harmful vapors.[3]
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Experimental Protocol: Safe Handling of this compound

Adherence to a strict operational protocol is critical for the safe handling of this compound. The following step-by-step guide outlines the key procedures for its use in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area. A chemical fume hood is recommended.

  • Locate and ensure the functionality of the nearest eyewash station and safety shower.

  • Remove all sources of ignition from the handling area.

  • Have an appropriate spill kit readily available.

2. Handling:

  • Wear the appropriate PPE as detailed in the table above.

  • When transferring or dispensing the chemical, do so carefully to avoid splashes.

  • Use compatible and properly labeled containers for storage.

  • Avoid direct contact with skin and eyes.[1]

  • Avoid breathing in vapors or mists.[1]

  • After handling, wash hands thoroughly.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly closed when not in use.

4. Accidental Release Measures:

  • In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for proper disposal.

  • For larger spills, evacuate personnel to a safe area and ensure adequate ventilation. Prevent the spill from entering drains.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • Unused this compound: Collect in a labeled, sealed, and compatible hazardous waste container. Arrange for disposal through a certified hazardous waste management company. Do not dispose of down the drain.

  • Contaminated Materials: Place items such as used gloves, absorbent pads, and empty containers in a sealed bag or container labeled as hazardous waste. Dispose of according to your institution's and local environmental regulations.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation & Engineering Controls ppe Don Appropriate PPE prep->ppe handling Chemical Handling & Experimentation ppe->handling storage Proper Storage handling->storage Post-Experiment spill Spill or Exposure (Emergency) handling->spill disposal Waste Disposal handling->disposal End of Workflow cleanup Decontamination & Cleanup spill->cleanup After Containment disposal->cleanup

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.